Eicosanoyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
icosanoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H39ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-19H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXZBGYJQEFZICM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H39ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40432043 | |
| Record name | Eicosanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40140-09-8 | |
| Record name | Eicosanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Eicosanoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Eicosanoyl chloride CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on eicosanoyl chloride, a reactive long-chain acyl chloride utilized as a key intermediate in organic synthesis. Its high reactivity makes it a valuable reagent for the introduction of the eicosanoyl group into various molecules, a critical step in the synthesis of complex lipids and pharmacologically active compounds.
Core Data Presentation
The physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Citations |
| CAS Number | 40140-09-8 | [1][2] |
| Molecular Formula | C₂₀H₃₉ClO | [1][2] |
| Molecular Weight | 330.98 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | |
| Odor | Pungent | |
| Purity | >99% | |
| Solubility | Soluble in organic solvents | |
| Storage | Room temperature, protect from moisture |
Experimental Protocols
Due to its reactivity, particularly its sensitivity to moisture, handling and reactions involving this compound require an inert atmosphere and anhydrous conditions. Below are representative experimental protocols for its synthesis and a common application in acylation.
1. General Synthesis of this compound from Eicosanoic Acid
This protocol is a standard method for preparing acyl chlorides from their corresponding carboxylic acids using oxalyl chloride.
-
Materials:
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Eicosanoic acid
-
Oxalyl chloride
-
Anhydrous dichloromethane (DCM)
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N,N-Dimethylformamide (DMF) (catalytic amount)
-
Nitrogen or Argon gas supply
-
Round-bottom flask, condenser, magnetic stirrer, and heating mantle
-
-
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add eicosanoic acid.
-
Add anhydrous dichloromethane to dissolve the acid.
-
Slowly add oxalyl chloride (typically 1.2-1.5 equivalents) to the stirred solution at room temperature.
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Add a catalytic amount of DMF (1-2 drops) to the reaction mixture. Gas evolution (CO₂ and CO) should be observed.
-
Stir the reaction mixture at room temperature for 1-2 hours or until gas evolution ceases. The reaction can be gently heated if necessary to ensure completion.
-
Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator.
-
The resulting crude this compound is typically used in the next step without further purification.
-
2. Amide Synthesis via Acylation of a Primary Amine
This protocol details the reaction of this compound with a primary amine to form an N-eicosanoyl amide, a common reaction in the synthesis of bioactive lipids.
-
Materials:
-
This compound
-
Primary amine
-
Anhydrous dichloromethane (DCM) or other aprotic solvent
-
Triethylamine or pyridine (as a base)
-
Nitrogen or Argon gas supply
-
Round-bottom flask, dropping funnel, magnetic stirrer, and ice bath
-
-
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the primary amine and triethylamine (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the crude this compound in anhydrous DCM and add it to a dropping funnel.
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Add the this compound solution dropwise to the stirred amine solution over 15-30 minutes, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.
-
Purify the crude product by column chromatography or recrystallization as needed.
-
Visualizations
Diagram 1: General Workflow for Acylation
Caption: Workflow for a typical acylation reaction using this compound.
Diagram 2: Role in Drug Discovery
Caption: Logical pathway from this compound to a therapeutic application.
References
Eicosanoyl Chloride and its Synonyms: A Technical Guide for Researchers
An in-depth examination of eicosanoyl chloride, its alternative nomenclature such as arachidoyl chloride, and its applications in chemical synthesis and drug development. This guide provides detailed experimental protocols, quantitative data, and visual workflows to support researchers, scientists, and professionals in the pharmaceutical industry.
This compound, a reactive derivative of the saturated fatty acid eicosanoic acid, is a pivotal building block in organic synthesis, particularly in the fields of lipid chemistry and drug delivery. Its high reactivity makes it a valuable precursor for the synthesis of a variety of bioactive molecules and functional materials. This technical guide delineates the chemical properties, synthesis, and key applications of this compound and its synonyms, with a focus on practical methodologies for the laboratory setting.
Nomenclature and Chemical Identity
This compound is known by several synonyms, which are often used interchangeably in scientific literature and commercial catalogs. Understanding these alternative names is crucial for comprehensive literature searches and material procurement.
Synonyms:
The compound is systematically named icosanoyl chloride according to IUPAC nomenclature.
Key Identifiers and Physicochemical Properties
A summary of the key chemical identifiers and physical properties of this compound is provided in the table below for easy reference. This data is essential for reaction planning, safety assessments, and analytical characterization.
| Property | Value | Reference |
| CAS Number | 40140-09-8 | [1] |
| Molecular Formula | C₂₀H₃₉ClO | [1] |
| Molecular Weight | 330.98 g/mol | |
| Appearance | Liquid | |
| Purity | >99% (typical) | |
| Boiling Point | 369.94 °C at 760 mmHg (decomposes) | |
| Density | ~0.901 g/cm³ | |
| InChIKey | BXZBGYJQEFZICM-UHFFFAOYSA-N |
Synthesis of this compound: Experimental Protocol
This compound is most commonly synthesized from its parent carboxylic acid, eicosanoic acid (also known as arachidic acid), through reaction with a chlorinating agent. Thionyl chloride (SOCl₂) is a widely used reagent for this transformation due to the formation of gaseous byproducts (SO₂ and HCl), which simplifies product purification.
Protocol: Synthesis of this compound using Thionyl Chloride
This protocol describes the laboratory-scale synthesis of this compound from eicosanoic acid.
Materials:
-
Eicosanoic acid (Arachidic acid)
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or another inert solvent
-
Glassware: Round-bottom flask, reflux condenser with a drying tube (e.g., filled with CaCl₂), magnetic stirrer, and heating mantle.
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve eicosanoic acid in a minimal amount of anhydrous dichloromethane. The flask should be placed under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Thionyl Chloride: While stirring, slowly add an excess of thionyl chloride (typically 1.5 to 2.0 molar equivalents) to the solution at room temperature. The addition should be performed in a well-ventilated fume hood due to the evolution of HCl and SO₂ gases.
-
Reaction: Attach a reflux condenser fitted with a drying tube to the flask. Heat the reaction mixture to reflux (the boiling point of the solvent) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution.
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Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride and the solvent can be removed by distillation or under reduced pressure (rotary evaporation).
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Purification: The crude this compound can be purified by fractional distillation under high vacuum to yield the pure product.
Safety Precautions:
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Thionyl chloride is a corrosive and lachrymatory substance. Handle it with extreme care in a fume hood, wearing appropriate personal protective equipment (gloves, safety goggles, and a lab coat).
-
The reaction evolves toxic gases (HCl and SO₂). Ensure adequate ventilation and use a gas trap if necessary.
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This compound is reactive and will hydrolyze in the presence of moisture to form eicosanoic acid and HCl. All glassware must be thoroughly dried, and anhydrous solvents should be used.
Applications in Research and Drug Development
This compound's high reactivity makes it a versatile intermediate for the synthesis of various lipid molecules with important biological functions or applications in drug delivery systems.
Synthesis of Bioactive Lipids
This compound is a key reagent for the acylation of amines and alcohols to produce N-acylethanolamines and esters, respectively. A prominent example is the synthesis of N-arachidonoylethanolamine (anandamide), an endogenous cannabinoid neurotransmitter, where arachidonoyl chloride (the unsaturated analog) is used. The same synthetic principle applies to the saturated this compound for producing related lipid signaling molecules.
Development of Lipid-Based Drug Delivery Systems
Long-chain fatty acids and their derivatives are fundamental components of lipid nanoparticles (LNPs), which are at the forefront of drug delivery, particularly for nucleic acid therapeutics like mRNA. This compound can be used to synthesize custom ionizable lipids, phospholipids, or PEGylated lipids, which are the building blocks of LNPs. The properties of the lipid components are critical for the efficacy and safety of the LNP formulation.
Experimental Workflow: Formulation of Lipid Nanoparticles (LNPs) for mRNA Delivery
The following diagram illustrates a typical workflow for the formulation of LNPs for mRNA delivery, a process where custom lipids synthesized from precursors like this compound can be incorporated.
Caption: Workflow for Lipid Nanoparticle (LNP) formulation for mRNA delivery.
Signaling Pathway: Endocannabinoid Synthesis and Degradation
This compound serves as a synthetic tool to create probes and standards for studying lipid signaling. Its unsaturated counterpart, arachidonoyl chloride, is a precursor to anandamide. The following diagram outlines the synthesis and degradation pathway of anandamide, a key endocannabinoid.
Caption: Simplified pathway of anandamide synthesis, signaling, and degradation.
Conclusion
This compound and its synonyms are indispensable reagents in modern chemical and pharmaceutical research. Their utility in the synthesis of complex lipids and as components of advanced drug delivery systems underscores their importance. This guide provides a foundational understanding and practical protocols to aid researchers in leveraging these versatile molecules in their scientific endeavors. Careful handling and adherence to safety protocols are paramount when working with these reactive compounds.
References
A Technical Guide to the Physical Properties of Eicosanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Overview
Eicosanoyl chloride (CAS No. 40140-09-8), also known as arachidoyl chloride, is a long-chain acyl chloride.[1] As a reactive chemical intermediate, it is utilized in the synthesis of various organic compounds, including esters, amides, and other lipid derivatives relevant to pharmaceutical and life science research.[2][3] A thorough understanding of its physical state and appearance is critical for its proper handling, storage, and application in experimental settings. This document provides a detailed overview of the physical characteristics of this compound, methods for its characterization, and key chemical properties influencing its stability.
Physical State and Appearance
This compound is typically supplied as a clear liquid with a purity often exceeding 99%.[2][4] While generally described as odorless, its physical state is highly dependent on the ambient temperature due to its melting point being close to standard room temperature.
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Physical State : At a standard temperature and pressure, this compound exists as a liquid. However, with a melting point of 22 °C (71.6 °F), it will solidify into a solid form in cooler laboratory environments.
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Appearance : In its liquid form, this compound is a clear substance.
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Odor : The compound is reported to be odorless.
Due to its reactivity, particularly its sensitivity to moisture, proper storage is essential to maintain its chemical integrity and appearance. It should be kept in tightly closed containers in a cool, dry, and well-ventilated place.
Physicochemical Data
The following table summarizes the key quantitative physical and chemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₉ClO | |
| Molecular Weight | 330.98 g/mol | |
| CAS Number | 40140-09-8 | |
| Physical State | Liquid (at room temperature) | |
| Melting Point | 22 °C / 71.6 °F | |
| Boiling Point | 369.9 °C at 760 mmHg (Predicted) | |
| 145 °C at 14 mmHg (Experimental) | ||
| Density | 0.901 g/cm³ (Predicted) | |
| Flash Point | 182.9 °C (Predicted) | |
| Refractive Index | 1.455 (Predicted) | |
| Purity | >99% |
Experimental Protocols
The characterization of the physical state and appearance of this compound involves standard laboratory procedures.
Protocol for Visual Characterization
Objective: To determine the physical state, color, and clarity of this compound at a controlled temperature.
Materials:
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Sample of this compound in a sealed, clear container (e.g., glass vial).
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Temperature-controlled environment (e.g., water bath, incubator, or standard laboratory bench at known room temperature).
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White background for color assessment.
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Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves.
Methodology:
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Place the sealed container of this compound in the temperature-controlled environment set to 25 °C. Allow the sample to thermally equilibrate for at least 30 minutes.
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Observe the sample to determine its physical state (solid or liquid).
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Place the sample against a white background.
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Visually inspect the sample for color and clarity (e.g., clear, colorless, cloudy, etc.).
-
Carefully unseal the container in a well-ventilated fume hood and cautiously note any discernible odor by wafting vapors toward the nose.
-
Record all observations, including the temperature at which the observations were made.
Protocol for Melting Point Determination
Objective: To experimentally verify the melting point of this compound.
Materials:
-
Sample of solid this compound.
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Melting point apparatus (e.g., digital melting point device).
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Capillary tubes.
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Spatula.
-
Mortar and pestle (if sample is in large crystals).
Methodology:
-
If necessary, cool the this compound sample below its expected melting point (22 °C) to ensure it is in a solid state.
-
Finely crush a small amount of the solid sample using a mortar and pestle to ensure uniform packing.
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Pack the powdered sample into a capillary tube to a height of 2-3 mm.
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Place the capillary tube into the heating block of the melting point apparatus.
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Set the apparatus to heat at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
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Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (onset of melting).
-
Record the temperature at which the entire sample has completely melted (completion of melting). The melting point is reported as this temperature range.
Chemical Stability and Handling Visualizations
The handling and appearance of this compound are directly impacted by its chemical reactivity, particularly its sensitivity to moisture.
Caption: Workflow for characterizing the physical properties of this compound.
This compound readily reacts with water in a hydrolysis reaction. This sensitivity to moisture means that exposure to atmospheric humidity can degrade the compound, converting it into eicosanoic acid and hydrochloric acid. This reaction will alter the purity and potentially the appearance of the material.
Caption: Reaction pathway for the hydrolysis of this compound.
References
An In-depth Technical Guide to the Solubility of Eicosanoyl Chloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Eicosanoyl chloride (C₂₀H₃₉ClO), also known as arachidoyl chloride, is the acyl chloride derivative of eicosanoic acid. Its high reactivity, particularly towards nucleophiles, makes it a valuable reagent for introducing the 20-carbon acyl group into molecules. This reactivity, however, also presents challenges for its handling and characterization, including the determination of its solubility. Acyl chlorides readily react with protic solvents, such as water and alcohols, undergoing hydrolysis or alcoholysis. Therefore, solubility is typically assessed in a range of anhydrous aprotic organic solvents. This guide provides essential information for researchers working with this compound, focusing on its solubility profile and the experimental procedures required for its accurate assessment.
Physical and Chemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in different solvent systems.
| Property | Value |
| Molecular Formula | C₂₀H₃₉ClO |
| Molecular Weight | 330.98 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Decomposes before boiling |
| Reactivity | Highly reactive with nucleophiles (e.g., water, alcohols, amines) |
Solubility of this compound in Organic Solvents
Quantitative solubility data for this compound is not widely available in scientific literature due to its reactive nature. However, based on the general principles of "like dissolves like" and the known solubility of other long-chain acyl chlorides, a qualitative solubility profile can be established. This compound is expected to be soluble in nonpolar and polar aprotic organic solvents. It is insoluble in and reactive with protic solvents.
Table 2: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Solvent Type | Qualitative Solubility | Rationale and Notes |
| Dichloromethane | Polar Aprotic | Soluble | A common solvent for reactions involving acyl chlorides, indicating good solubility. |
| Chloroform | Polar Aprotic | Soluble | Similar to dichloromethane, it is a good solvent for a wide range of organic compounds, including acyl chlorides. |
| Diethyl Ether | Nonpolar Aprotic | Soluble | The nonpolar nature of the solvent and the long hydrocarbon chain of this compound favor solubility. |
| Hexane | Nonpolar Aprotic | Soluble | The "like dissolves like" principle suggests good solubility due to the long alkyl chain of this compound. |
| Toluene | Nonpolar Aprotic | Soluble | The aromatic and nonpolar nature of toluene allows for the dissolution of the long-chain acyl chloride. |
| Acetone | Polar Aprotic | Soluble | A polar aprotic solvent that is a good solvent for many organic compounds. |
| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | An ethereal solvent capable of dissolving long-chain acyl chlorides. |
| Water | Protic | Insoluble (Reacts) | Reacts readily with water via hydrolysis to form eicosanoic acid and hydrochloric acid. |
| Ethanol | Protic | Insoluble (Reacts) | Reacts with ethanol to form ethyl eicosanoate. |
| Methanol | Protic | Insoluble (Reacts) | Reacts with methanol to form methyl eicosanoate. |
Experimental Protocol for Determining this compound Solubility
The following is a detailed methodology for the qualitative and semi-quantitative determination of this compound solubility in an organic solvent. Due to the reactivity of acyl chlorides, all glassware must be thoroughly dried, and anhydrous solvents must be used. The experiment should be conducted in a fume hood with appropriate personal protective equipment.
4.1. Materials
-
This compound
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Anhydrous organic solvents (e.g., dichloromethane, hexane, toluene)
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Small, dry glass vials with screw caps
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Calibrated micropipettes
-
Analytical balance
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Vortex mixer
-
Fume hood
4.2. Procedure
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Preparation of Solvent: Dispense a precise volume (e.g., 1.0 mL) of the chosen anhydrous organic solvent into a dry glass vial.
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Initial Solute Addition: Weigh a small, accurately known mass of this compound (e.g., 5 mg) and add it to the vial containing the solvent.
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Dissolution Attempt: Securely cap the vial and vortex the mixture vigorously for 1-2 minutes at a controlled temperature.
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Visual Assessment: Carefully observe the vial against a contrasting background to check for any undissolved solid.
-
Completely Dissolved: If the solid has entirely dissolved, the this compound is considered soluble at that concentration. For a semi-quantitative result, proceed to step 5.
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Partially or Not Dissolved: If solid particles remain, the compound is sparingly soluble or insoluble at this concentration.
-
-
Incremental Solute Addition (for Semi-Quantitative Analysis): If the initial amount dissolved completely, continue to add small, accurately weighed increments of this compound to the vial. After each addition, repeat the vortexing and visual assessment steps until persistent undissolved solid is observed.
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Calculation: The solubility can be estimated from the total mass of this compound that completely dissolved in the known volume of the solvent.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound.
Caption: A flowchart of the experimental procedure for determining the solubility of this compound.
Conclusion
While quantitative solubility data for this compound remains elusive in readily accessible literature, this guide provides a robust framework for researchers and professionals in drug development to understand and experimentally determine its solubility in various organic solvents. The provided qualitative data, detailed experimental protocol, and workflow diagram offer a practical approach to handling this reactive yet valuable chemical intermediate. Adherence to anhydrous conditions and safety protocols is paramount when working with this compound.
Eicosanoyl Chloride: A Technical Safety Guide for Researchers
Introduction: Eicosanoyl chloride (CAS No. 40140-09-8), also known as arachidoyl chloride, is a long-chain acyl chloride.[1] As a reactive chemical intermediate, it is utilized in the synthesis of various organic molecules in research and development, including in the fields of biochemistry and drug development.[2] Its reactivity, primarily driven by the acyl chloride functional group, necessitates a thorough understanding of its safety profile to ensure proper handling and mitigate risks in a laboratory setting. This guide provides an in-depth summary of the safety data, handling protocols, and emergency procedures for this compound, compiled for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid at room temperature.[1][3] A comprehensive summary of its key physical and chemical properties is presented below.
| Property | Value | Source |
| CAS Number | 40140-09-8 | [4] |
| Molecular Formula | C₂₀H₃₉ClO | |
| Molecular Weight | 330.98 g/mol (or 331.0 g/mol ) | |
| Appearance | Colorless to pale yellow liquid | |
| Density | ~0.9 g/cm³ at 20 °C | |
| Boiling Point | ~360 °C (decomposes) | |
| Purity | >99% | |
| Synonyms | Arachidoyl chloride, Arachidyl chloride, Eicosanoic acid chloride |
Hazard Identification and Classification
According to the Globally Harmonized System (GHS), this compound is classified as an irritant. However, as an acyl chloride, it reacts with water to produce hydrochloric acid, indicating a high potential for corrosive action.
| GHS Hazard Classification | Code | Description |
| Skin Corrosion/Irritation | H315 | Causes skin irritation (Category 2) |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation (Category 2) |
| STOT, Single Exposure | H335 | May cause respiratory irritation (Category 3) |
Note: The primary mechanism of local toxicity for acyl chlorides is their rapid hydrolysis upon contact with moisture (e.g., on skin, in eyes, or the respiratory tract) to form hydrochloric acid (HCl), which is corrosive.
Caption: Hydrolysis of this compound leading to corrosive effects.
Toxicological Profile
Safety and Handling Protocols
Strict adherence to safety protocols is mandatory when handling this compound to prevent exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this chemical.
| Protection Type | Specification | Source |
| Eye/Face | Chemical splash goggles or face shield (European Standard EN166 or OSHA 29 CFR 1910.133). | |
| Skin | Chemical-resistant gloves (inspect before use) and protective clothing to prevent skin exposure. | |
| Respiratory | Use only under a chemical fume hood. If ventilation is inadequate or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator. |
Handling and Storage Procedures
-
Handling:
-
Always use in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid all contact with eyes, skin, and clothing.
-
Do not breathe vapors or mists.
-
Keep away from incompatible materials such as water, strong bases, alcohols, and oxidizing agents.
-
Prevent contact with moisture; the material reacts violently with water.
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Use non-sparking tools and take precautionary measures against static discharge.
-
-
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible substances.
-
Keep containers tightly closed to prevent moisture contamination.
-
Store under an inert atmosphere (e.g., nitrogen or argon).
-
Store in a locked, corrosives-compatible area.
-
Accidental Release Measures
A systematic approach is crucial in the event of a spill to ensure safety and proper containment.
Caption: Workflow for responding to an this compound spill.
Firefighting Procedures
This compound reacts with water, which makes water an unsuitable extinguishing agent. Hazardous gases are produced in a fire.
| Extinguishing Media | Details |
| Suitable | Carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam. |
| Unsuitable | DO NOT USE WATER . It reacts violently and liberates toxic gas. |
| Hazardous Combustion Products | Carbon monoxide (CO), carbon dioxide (CO₂), hydrogen chloride gas, and phosgene. |
| Protective Equipment | Wear a self-contained breathing apparatus (SCBA) and full protective gear. |
First Aid Protocols
Immediate and appropriate first aid is critical following any exposure. Seek medical attention immediately in all cases of exposure.
Caption: General first aid workflow for chemical exposure.
| Exposure Route | First Aid Protocol | Source |
| Inhalation | Remove the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. | |
| Skin Contact | Immediately take off all contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek immediate medical attention. | |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | |
| Ingestion | Do NOT induce vomiting. If the victim is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Reactivity and Stability
Understanding the chemical reactivity and stability is key to safe storage and handling.
| Parameter | Description |
| Chemical Stability | Stable under recommended storage conditions (cool, dry, inert atmosphere). |
| Conditions to Avoid | Exposure to moist air or water, ignition sources, excess heat. |
| Incompatible Materials | Water, strong oxidizing agents, strong bases, and alcohols. |
| Hazardous Decomposition | Thermal decomposition can produce hydrogen chloride, phosgene, carbon monoxide, and carbon dioxide. |
| Hazardous Polymerization | Does not occur. |
Appendix: Synthesis Workflow Example
This compound is typically synthesized from eicosanoic acid. A common laboratory method involves reacting the carboxylic acid with a chlorinating agent like thionyl chloride.
Caption: Example workflow for the synthesis of this compound.
References
Eicosanoyl Chloride: A Comprehensive Technical Guide to Hazards and Handling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eicosanoyl chloride (C₂₀H₃₉ClO), also known as arachidoyl chloride, is a long-chain acyl chloride that serves as a reactive intermediate in organic synthesis.[1][2][3] Its high reactivity, stemming from the acyl chloride functional group, makes it a valuable reagent for introducing the eicosanoyl group into various molecules. However, this reactivity also presents significant hazards, necessitating stringent handling precautions. This technical guide provides an in-depth overview of the hazards associated with this compound, detailed handling and emergency procedures, and a summary of its physicochemical properties. It is intended to serve as an essential resource for laboratory personnel to ensure safe and effective use of this compound.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid under standard conditions.[4] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₃₉ClO | [5] |
| Molecular Weight | 330.98 g/mol | |
| CAS Number | 40140-09-8 | |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | Approximately 360 °C (decomposes) | |
| Density | Approximately 0.9 g/cm³ at 20 °C | |
| Solubility | Reacts violently with water. Soluble in many organic solvents. | |
| Purity | >99% |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The primary hazards are associated with its corrosivity and reactivity, particularly with water and other nucleophiles. Upon contact with moisture, it rapidly hydrolyzes to form eicosanoic acid and corrosive hydrogen chloride (HCl) gas.
GHS Classification:
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage)
-
Serious Eye Damage/Eye Irritation: Category 1 (Causes serious eye damage)
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)
Hazard Statements (H-Statements):
-
H314: Causes severe skin burns and eye damage.
-
H335: May cause respiratory irritation.
Precautionary Statements (P-Statements):
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P310: Immediately call a POISON CENTER or doctor/physician.
Handling and Storage
Proper handling and storage procedures are critical to minimize the risks associated with this compound.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling this compound to ensure appropriate PPE is selected.
| PPE Type | Specifications | Rationale |
| Eye Protection | Chemical splash goggles and a face shield. | Protects against splashes and corrosive vapors that can cause severe eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., butyl rubber, nitrile rubber). | Prevents skin contact and severe burns. |
| Body Protection | Flame-retardant lab coat, chemical-resistant apron, and closed-toe shoes. | Protects skin from splashes and potential ignition sources. |
| Respiratory Protection | Use in a certified chemical fume hood. If there is a risk of inhalation, a full-face respirator with an appropriate cartridge should be used. | Prevents inhalation of corrosive and irritating vapors. |
Safe Handling Practices
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Keep the container tightly closed when not in use.
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe vapors or mists.
-
Ground and bond containers when transferring material to prevent static discharge.
-
Use only non-sparking tools.
-
Keep away from heat, sparks, and open flames. Although not highly flammable, it is a combustible liquid.
-
Never add water to this compound. The reaction is violent and produces corrosive HCl gas.
Storage
-
Store in a cool, dry, well-ventilated area away from incompatible materials.
-
Keep containers tightly sealed to prevent contact with moisture.
-
Store in a corrosives-compatible cabinet.
-
It is advisable to store under an inert atmosphere (e.g., nitrogen or argon).
Reactivity and Incompatibilities
-
Water: Reacts violently to produce eicosanoic acid and hydrogen chloride gas.
-
Alcohols and Amines: Reacts exothermically to form esters and amides, respectively.
-
Strong Bases: Reacts vigorously.
-
Oxidizing Agents: Incompatible.
-
Metals: May be corrosive to some metals, especially in the presence of moisture.
Hazardous Decomposition Products: Combustion or thermal decomposition can produce toxic and corrosive fumes, including hydrogen chloride, carbon monoxide, and carbon dioxide.
Emergency Procedures
First Aid Measures
Immediate medical attention is crucial in case of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15-30 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.
-
Unsuitable Extinguishing Media: DO NOT USE WATER. A water jet will exacerbate the situation by causing a violent reaction and spreading the material.
-
Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.
-
Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).
Spill and Leak Procedures
-
Small Spills:
-
Evacuate the area and ensure adequate ventilation (use a fume hood).
-
Eliminate all ignition sources.
-
Wear appropriate PPE as described in Section 3.1.
-
Contain the spill using an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.
-
Carefully collect the absorbed material into a sealable, corrosion-resistant container for disposal.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact emergency services and a hazardous waste disposal team.
-
Prevent the spill from entering drains or waterways.
-
Experimental Protocols
The following are generalized experimental protocols for common procedures involving this compound. These should be adapted based on the specific requirements of the experiment and after a thorough risk assessment.
Synthesis of this compound from Eicosanoic Acid
This protocol describes the conversion of eicosanoic acid to this compound using thionyl chloride (SOCl₂).
Materials:
-
Eicosanoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or another suitable inert solvent
-
Round-bottom flask
-
Reflux condenser with a drying tube or inert gas inlet
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Set up the reaction apparatus in a certified chemical fume hood. Ensure all glassware is thoroughly dried.
-
Add eicosanoic acid to the round-bottom flask.
-
Add anhydrous DCM to dissolve the eicosanoic acid.
-
Slowly add an excess of thionyl chloride (typically 1.5-2.0 equivalents) to the stirred solution at room temperature. The addition may be exothermic.
-
Attach the reflux condenser and gently heat the mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete (typically 1-3 hours), allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified by distillation under high vacuum.
Quenching of this compound
This protocol describes the safe quenching of unreacted this compound.
Materials:
-
This compound
-
A suitable quenching agent (e.g., isopropanol, methanol, or a dilute solution of sodium bicarbonate)
-
An appropriate solvent (e.g., dichloromethane, THF)
-
Beaker or flask large enough to accommodate the reaction and potential foaming
-
Stir bar and magnetic stirrer
-
Ice bath
Procedure:
-
Perform the quenching procedure in a certified chemical fume hood.
-
Place the quenching agent in the beaker/flask and cool it in an ice bath.
-
Slowly and dropwise, add the this compound solution to the cold, stirred quenching agent.
-
Control the rate of addition to manage the exothermic reaction and any gas evolution.
-
Continue stirring the mixture in the ice bath for a period after the addition is complete to ensure the reaction has gone to completion.
-
The neutralized mixture can then be worked up or prepared for waste disposal according to institutional guidelines.
Waste Disposal
-
All waste containing this compound or its reaction byproducts must be treated as hazardous waste.
-
Quench any unreacted this compound before disposal (see Protocol 6.2).
-
Collect all liquid and solid waste in appropriately labeled, sealed, and corrosion-resistant containers.
-
Dispose of hazardous waste through a licensed contractor, following all local, state, and federal regulations.
Potential Biological Signaling Pathways
While specific signaling pathways for this compound have not been extensively studied, it is hypothesized that as a long-chain fatty acyl chloride, it can be converted intracellularly to eicosanoyl-CoA. Long-chain acyl-CoAs are known to be important signaling molecules that can influence various cellular processes.
One potential pathway involves the regulation of enzymes involved in lipid metabolism and insulin signaling. For example, long-chain acyl-CoAs can allosterically regulate enzymes such as acetyl-CoA carboxylase (ACC), which plays a key role in fatty acid synthesis. They are also substrates for the synthesis of various complex lipids that have signaling roles.
Below is a diagram illustrating a hypothesized signaling pathway for this compound, based on the known roles of long-chain acyl-CoAs.
Caption: Hypothesized signaling pathway of this compound.
Logical Workflow for Safe Handling and Experimentation
The following diagram outlines the logical workflow for safely handling this compound in a research setting, from initial preparation to final waste disposal.
Caption: Workflow for safe handling of this compound.
Conclusion
This compound is a highly useful but hazardous chemical that demands respect and careful handling. A thorough understanding of its reactivity, hazards, and the necessary safety precautions is paramount for any researcher or scientist working with this compound. By adhering to the guidelines outlined in this technical guide, including the use of appropriate personal protective equipment, proper handling and storage techniques, and established emergency procedures, the risks associated with this compound can be effectively managed, ensuring a safe laboratory environment.
References
- 1. Eicosanoid - Wikipedia [en.wikipedia.org]
- 2. Long-chain acyl-CoA synthetases: biological functions, diseases and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. larodan.com [larodan.com]
- 4. Buy this compound (EVT-3189376) | 40140-09-8 [evitachem.com]
- 5. This compound | C20H39ClO | CID 9862365 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Reactivity of Eicosanoyl Chloride with Water and Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eicosanoyl chloride, the acyl chloride derivative of eicosanoic acid, is a pivotal long-chain fatty acyl chloride utilized in the synthesis of a diverse array of bioactive lipids and drug delivery vehicles. Its reactivity is characterized by the electrophilic carbonyl carbon, which readily undergoes nucleophilic acyl substitution. This technical guide provides a comprehensive overview of the reactivity of this compound with water and various nucleophiles, including alcohols, amines, and thiols. It details the underlying reaction mechanisms, provides adaptable experimental protocols, and discusses the implications of these reactions in the context of drug development and lipidomics.
Introduction
This compound (C₂₀H₃₉ClO) is a highly reactive organic compound that serves as a critical building block in synthetic chemistry, particularly in the field of lipid science.[1][2] Its structure, featuring a 20-carbon acyl chain attached to a chloride atom via a carbonyl group, makes it an ideal precursor for the synthesis of complex lipids such as ceramides, esters, and amides.[3][4][5] Understanding the reactivity of this compound is paramount for its effective utilization in the synthesis of novel therapeutics and drug delivery systems. This guide will delve into the chemical behavior of this compound, focusing on its reactions with water and other nucleophiles.
Physicochemical Properties of this compound
The reactivity of this compound is intrinsically linked to its physical and chemical properties. The long hydrocarbon tail imparts significant lipophilicity, influencing its solubility and handling characteristics.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₉ClO | |
| Molecular Weight | 330.98 g/mol | |
| Appearance | Colorless to pale yellow liquid/waxy solid | |
| Boiling Point | 369.9 °C at 760 mmHg | |
| Density | 0.901 g/cm³ | |
| Flash Point | 182.9 °C | |
| Solubility | Insoluble in water (reacts); Soluble in non-polar organic solvents (e.g., dichloromethane, chloroform, ether) |
Reactivity with Water (Hydrolysis)
Acyl chlorides are well-known for their vigorous reaction with water, and this compound is no exception. The hydrolysis of this compound yields eicosanoic acid and hydrochloric acid. This reaction is typically rapid and exothermic.
Reaction Mechanism: The hydrolysis proceeds via a nucleophilic addition-elimination mechanism. The oxygen atom of a water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group. A final deprotonation step yields eicosanoic acid and hydrochloric acid.
Reactivity with Nucleophiles
This compound readily reacts with a variety of nucleophiles, making it a versatile reagent for the synthesis of various lipid derivatives. These reactions also follow the nucleophilic addition-elimination pathway.
Reaction with Alcohols (Esterification)
The reaction of this compound with alcohols produces esters, which are important components of waxes and signaling molecules. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct.
General Reaction: R-COCl + R'-OH → R-COOR' + HCl
Reaction with Amines (Amidation)
This compound reacts with primary and secondary amines to form N-substituted amides. This reaction is fundamental to the synthesis of ceramides and other sphingolipids, which are crucial components of cell membranes and play significant roles in cell signaling. Typically, two equivalents of the amine are used: one to act as the nucleophile and the other to neutralize the liberated HCl. Alternatively, a non-nucleophilic base can be used.
General Reaction: R-COCl + 2 R'R''NH → R-CONR'R'' + R'R''NH₂⁺Cl⁻
Reaction with Other Nucleophiles
This compound can also react with other nucleophiles, such as thiols to form thioesters and carboxylates to form anhydrides. These reactions expand the synthetic utility of this compound in creating diverse lipid structures.
Experimental Protocols
The following are general protocols for the synthesis and reaction of this compound. These should be adapted based on the specific substrate and scale of the reaction. All reactions involving this compound should be carried out in a well-ventilated fume hood, as it is corrosive and reacts with moisture to produce HCl gas.
Synthesis of this compound from Eicosanoic Acid
Materials:
-
Eicosanoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or other inert solvent
-
Dimethylformamide (DMF) (catalytic amount, if using oxalyl chloride)
-
Round-bottom flask with reflux condenser and gas outlet
-
Magnetic stirrer and heating mantle
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve eicosanoic acid in anhydrous DCM.
-
Slowly add thionyl chloride (typically 1.5-2.0 equivalents) to the solution at room temperature with stirring. If using oxalyl chloride, add a catalytic amount of DMF.
-
Heat the reaction mixture to a gentle reflux (around 40-50°C) for 2-4 hours. The reaction can be monitored by the cessation of HCl gas evolution.
-
After the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to obtain crude this compound, which can be used directly or purified by distillation under high vacuum.
General Protocol for Reaction with Nucleophiles (Alcohols or Amines)
Materials:
-
This compound
-
Nucleophile (alcohol or amine)
-
Anhydrous dichloromethane (DCM) or other aprotic solvent
-
Triethylamine (Et₃N) or Pyridine (for reactions with alcohols or when using one equivalent of a precious amine)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (nitrogen or argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the nucleophile (alcohol or amine, 1.0 equivalent) and, if necessary, a non-nucleophilic base (1.1 equivalents of Et₃N) in anhydrous DCM.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a solution of this compound (1.05 equivalents) in anhydrous DCM to the cooled solution of the nucleophile.
-
Allow the reaction mixture to warm to room temperature and stir for 1-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or infrared spectroscopy (monitoring the disappearance of the acyl chloride C=O stretch around 1800 cm⁻¹).
-
Upon completion, the reaction is typically quenched with water or a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Applications in Drug Development
The reactivity of this compound is harnessed in drug development for several key applications:
-
Synthesis of Bioactive Lipids: this compound is a precursor for the synthesis of various bioactive lipids, including ceramides and other sphingolipids, which are involved in numerous signaling pathways regulating cell growth, differentiation, and apoptosis. Dysregulation of these pathways is implicated in diseases such as cancer and neurodegenerative disorders.
-
Lipid-Based Drug Delivery Systems: this compound can be used to attach long lipid tails to drugs or targeting moieties. This process, known as lipidation, can enhance the drug's solubility, improve its pharmacokinetic profile, and facilitate its incorporation into lipid-based drug delivery systems like liposomes and nanoparticles.
-
Prodrug Synthesis: By reacting this compound with a drug molecule containing a hydroxyl or amino group, a lipophilic prodrug can be synthesized. The long alkyl chain can aid in passive diffusion across cell membranes, and the ester or amide bond can be designed to be cleaved by intracellular enzymes, releasing the active drug at the target site.
Conclusion
This compound is a highly reactive and versatile chemical tool for researchers and professionals in drug development and lipidomics. Its predictable reactivity with water and a wide range of nucleophiles, governed by the nucleophilic addition-elimination mechanism, allows for the straightforward synthesis of a vast array of complex lipids and lipidated molecules. While the vigorous nature of its reactions necessitates careful handling, the protocols outlined in this guide provide a solid foundation for its safe and effective use in the laboratory. The continued application of this compound in the synthesis of novel bioactive compounds and advanced drug delivery systems underscores its importance in the ongoing quest for more effective and targeted therapies.
References
- 1. This compound | C20H39ClO | CID 9862365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. larodan.com [larodan.com]
- 3. A convenient procedure for the synthesis of ceramides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycosphingolipid Synthesis: A Comprehensive Guide - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biological Activities of Eicosanoyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eicosanoyl chloride, the 20-carbon saturated fatty acyl chloride, serves as a versatile starting material for the synthesis of a variety of lipophilic molecules with potential biological activities. Its derivatives, particularly N-acylethanolamines (NAEs) and N-acyl amino acids, have garnered significant interest within the scientific community for their roles as signaling molecules, most notably within the endocannabinoid system. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives, with a primary focus on their interaction with Fatty Acid Amide Hydrolase (FAAH), a key enzyme in endocannabinoid metabolism. This document is intended to be a valuable resource for researchers and professionals in drug discovery and development, offering detailed experimental protocols, quantitative data, and visual representations of relevant biological pathways.
Synthesis of this compound Derivatives
This compound is a reactive precursor that readily undergoes acylation reactions with nucleophiles such as amines and alcohols to form stable amide and ester linkages, respectively. The synthesis of biologically relevant eicosanoyl derivatives, such as N-eicosanoyl-ethanolamine and N-eicosanoyl amino acids, typically involves the reaction of this compound with the corresponding amine-containing molecule.
General Synthesis Protocol for N-Eicosanoyl Amines
A common method for the synthesis of N-acyl amino acids from acyl chlorides is a variation of the Schotten-Baumann reaction.[1][2] This procedure can be adapted for the synthesis of various N-eicosanoyl amines.
Materials:
-
This compound
-
Amino acid or ethanolamine
-
Potassium carbonate
-
Tetrahydrofuran (THF)
-
Cationic surfactant (e.g., dodecyltrimethylammonium bromide) (catalytic amount)
Procedure:
-
A suspension of potassium carbonate, a catalytic amount of the cationic surfactant, the desired amino acid or ethanolamine, and this compound is prepared in tetrahydrofuran.
-
The reaction mixture is stirred at room temperature for approximately 4 hours.
-
The mixture is then refluxed for 8-10 hours.
-
After reflux, the solid residue is removed by hot filtration.
-
The tetrahydrofuran is evaporated from the filtrate to yield the crude N-eicosanoyl derivative.
-
The crude product is then purified by crystallization.[1]
This one-pot synthesis offers a straightforward and efficient route to obtaining N-eicosanoyl derivatives for biological evaluation.[1][2]
Biological Activities and the Endocannabinoid System
The biological activities of long-chain fatty acid amides, including derivatives of eicosanoic acid, are predominantly linked to the endocannabinoid system (ECS). The ECS is a crucial neuromodulatory system involved in regulating a wide range of physiological processes. A primary target for these molecules is Fatty Acid Amide Hydrolase (FAAH), an integral membrane enzyme responsible for the degradation of the endocannabinoid anandamide (N-arachidonoylethanolamine) and other related fatty acid amides. By inhibiting FAAH, the levels of these signaling lipids are elevated, leading to a range of potential therapeutic effects, including analgesia and anti-inflammatory responses.
N-Acylethanolamine (NAE) Signaling Pathway
N-acylethanolamines are synthesized from membrane phospholipids and their signaling is terminated by enzymatic degradation, primarily by FAAH. The general biosynthetic and signaling pathway for NAEs is depicted below.
Quantitative Analysis of FAAH Inhibition
While specific quantitative data for the inhibition of FAAH by N-eicosanoyl derivatives are not extensively reported in the literature, structure-activity relationship (SAR) studies of long-chain N-acyl ethanolamines provide valuable insights. The potency of FAAH inhibition is influenced by the length and degree of unsaturation of the fatty acyl chain.
| Compound | Fatty Acyl Chain | FAAH Inhibition (IC50) | Species | Reference |
| N-Arachidonoyl-ethanolamine (Anandamide) | C20:4 (unsaturated) | ~1-5 µM | Rat/Human | |
| N-Palmitoyl-ethanolamine | C16:0 (saturated) | Weak inhibitor | Rat/Human | |
| N-Oleoyl-ethanolamine | C18:1 (unsaturated) | Weak inhibitor | Rat/Human | |
| N-Arachidonoyl-glycine | C20:4 (unsaturated) | Potent inhibitor | Rat/Mouse | |
| N-Acyl-dopamines (various acyl chains) | C18-C22 (unsaturated) | 19-100 µM | N18TG2 cells |
Note: The inhibitory activities can vary depending on the assay conditions and the source of the enzyme.
The available data suggests that while saturated long-chain NAEs like N-palmitoyl-ethanolamine are generally weak FAAH inhibitors, their unsaturated counterparts, such as anandamide, exhibit more potent inhibition. N-acyl amino acids with an arachidonoyl chain have also been shown to be potent FAAH inhibitors. Further research is required to determine the precise inhibitory constants for N-eicosanoyl derivatives.
Experimental Protocols
In Vitro FAAH Inhibition Assay (Fluorometric)
This protocol describes a common method for determining the inhibitory potential of test compounds on FAAH activity using a fluorogenic substrate.
Materials:
-
Recombinant human or rat FAAH
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)
-
FAAH Substrate: N-arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA) or similar
-
Test compound (e.g., N-eicosanoyl derivative) dissolved in DMSO
-
Positive Control Inhibitor (e.g., URB597)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a working solution of the FAAH enzyme in pre-chilled FAAH Assay Buffer.
-
Prepare serial dilutions of the test compound and the positive control inhibitor in the assay buffer.
-
To each well of the 96-well plate, add the FAAH Assay Buffer, followed by the test compound or vehicle control (DMSO).
-
Add the FAAH enzyme solution to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the FAAH substrate solution to each well.
-
Immediately measure the fluorescence intensity kinetically at an excitation wavelength of ~360 nm and an emission wavelength of ~465 nm for 10-60 minutes at 37°C.
-
The rate of reaction is determined from the linear portion of the kinetic curve.
-
The IC50 value is calculated by plotting the percentage of inhibition versus the inhibitor concentration.
Conclusion
This compound derivatives, particularly N-acylethanolamines and N-acyl amino acids, represent a class of bioactive lipids with the potential to modulate the endocannabinoid system. Their primary known mechanism of action involves the inhibition of FAAH, leading to an increase in the endogenous levels of cannabinoid receptor ligands. While quantitative data for eicosanoyl derivatives are still emerging, the established methodologies for synthesis and biological evaluation provide a solid framework for future research. This technical guide serves as a foundational resource for scientists and researchers aiming to explore the therapeutic potential of this interesting class of molecules. Further investigation into the specific structure-activity relationships of C20 saturated acyl derivatives is warranted to fully elucidate their pharmacological profile and potential applications in drug development.
References
Methodological & Application
Synthesis of Eicosanoyl Chloride from Eicosanoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of eicosanoyl chloride from eicosanoic acid. This compound is a long-chain acyl chloride that serves as a crucial intermediate in the synthesis of various biologically active molecules, including lipids, amides, and esters, which are of significant interest in drug development. This guide outlines two primary synthetic methods utilizing thionyl chloride and oxalyl chloride, respectively. Detailed procedures, safety precautions, and characterization data are provided to ensure reproducible and high-yield synthesis.
Introduction
Eicosanoic acid, a 20-carbon saturated fatty acid, can be converted to its corresponding acyl chloride, this compound. This transformation is a fundamental step in organic synthesis, activating the carboxylic acid moiety for subsequent nucleophilic acyl substitution reactions. The high reactivity of this compound makes it a valuable precursor for the conjugation of the eicosanoyl group to various scaffolds, a common strategy in the development of therapeutic agents to enhance lipophilicity and cell membrane permeability. The two most prevalent methods for this conversion involve the use of thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂), both of which offer distinct advantages and considerations.[1]
Physicochemical Properties
A summary of the key physicochemical properties of the starting material and the final product is presented in Table 1.
Table 1: Physicochemical Properties of Eicosanoic Acid and this compound
| Property | Eicosanoic Acid | This compound |
| Synonyms | Arachidic acid, Icosanoic acid | Arachidoyl chloride, Arachidyl chloride |
| CAS Number | 506-30-9[2] | 40140-09-8[3] |
| Molecular Formula | C₂₀H₄₀O₂[2] | C₂₀H₃₉ClO[3] |
| Molecular Weight | 312.53 g/mol | 330.97 g/mol |
| Melting Point | 75.4 °C | Not readily available |
| Boiling Point | 328.0 °C | ~360 °C (decomposes) |
| Appearance | White crystalline solid | Colorless to pale yellow liquid/solid |
Experimental Protocols
Two reliable methods for the synthesis of this compound are detailed below. Researchers should select the appropriate method based on available reagents, scale, and sensitivity of the substrate to reaction conditions.
Method 1: Synthesis using Thionyl Chloride
This method is a classic and cost-effective approach for the synthesis of acyl chlorides. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification.
Materials:
-
Eicosanoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene (or other inert solvent like dichloromethane or chloroform)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Gas trap (for SO₂ and HCl)
-
Vacuum distillation apparatus
Procedure:
-
In a fume hood, add eicosanoic acid (1 equivalent) to a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Add anhydrous toluene to dissolve the eicosanoic acid.
-
Slowly add thionyl chloride (1.5 - 2.0 equivalents) to the flask at room temperature. The addition should be performed dropwise as the initial reaction can be vigorous.
-
Attach a gas trap containing a sodium hydroxide solution to the top of the reflux condenser to neutralize the evolved SO₂ and HCl gases.
-
Heat the reaction mixture to reflux (approximately 80-90°C for toluene) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. To ensure complete removal of thionyl chloride, an azeotropic distillation with dry toluene can be performed.
-
The crude this compound can be purified by vacuum distillation.
Expected Yield: >90%
Method 2: Synthesis using Oxalyl Chloride and Catalytic DMF
This method is generally milder than the thionyl chloride method and is preferred when the substrate is sensitive to higher temperatures or acidic conditions. The reaction is catalyzed by a small amount of N,N-dimethylformamide (DMF).
Materials:
-
Eicosanoic acid
-
Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Gas outlet to a fume hood or trap
Procedure:
-
In a fume hood, dissolve eicosanoic acid (1 equivalent) in anhydrous DCM in a dry round-bottom flask equipped with a magnetic stir bar.
-
Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops per gram of eicosanoic acid).
-
Slowly add oxalyl chloride (1.2 - 1.5 equivalents) to the stirred solution at room temperature. Gas evolution (CO and CO₂) will be observed.
-
Stir the reaction mixture at room temperature for 1-2 hours. The reaction is typically complete when gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator.
-
The crude this compound can be used directly for the next step or purified by vacuum distillation.
Expected Yield: >95%
Purification and Characterization
Purification: Crude this compound is typically purified by vacuum distillation. Due to its high boiling point, a good vacuum is essential to prevent decomposition at elevated temperatures.
Characterization: The successful synthesis of this compound can be confirmed by spectroscopic methods.
Table 2: Spectroscopic Data for Characterization of Acyl Chlorides
| Technique | Expected Peaks for this compound (based on analogous compounds) |
| IR Spectroscopy | Strong C=O stretch at approximately 1800 cm⁻¹ |
| ¹H NMR Spectroscopy | Triplet at ~2.8-2.9 ppm (α-CH₂), multiplet at ~1.7 ppm (β-CH₂), broad singlet at ~1.2-1.4 ppm (-(CH₂)₁₆-), and a triplet at ~0.9 ppm (-CH₃) |
| ¹³C NMR Spectroscopy | Carbonyl carbon at ~173 ppm, α-carbon at ~47 ppm, and other aliphatic carbons between ~14-34 ppm |
Safety Precautions
Both thionyl chloride and oxalyl chloride are highly corrosive, toxic, and react violently with water. All manipulations must be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn.
-
Thionyl Chloride: Highly toxic by inhalation and causes severe skin burns and eye damage. Reacts with water to release toxic gases (SO₂ and HCl).
-
Oxalyl Chloride: Toxic if inhaled and causes severe skin burns and eye damage. Reacts with water.
-
This compound: Causes skin and eye irritation and may cause respiratory irritation.
Diagrams
Caption: Experimental workflow for the synthesis of this compound.
Caption: General reaction scheme for the synthesis and application of this compound.
References
Standard Protocol for Acylation Using Eicosanoyl Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eicosanoyl chloride, a C20 long-chain fatty acyl chloride, is a reactive precursor used to introduce a twenty-carbon acyl chain onto various nucleophilic substrates, including alcohols, amines, and thiols. This process, known as acylation or more specifically eicosanoylation, is a valuable tool in drug development and chemical biology. The resulting eicosanoyl-modified molecules often exhibit altered lipophilicity, membrane-anchoring properties, and biological activity. This document provides detailed protocols for the acylation of various substrates using this compound, summarizes quantitative data from representative reactions, and illustrates a relevant biological signaling pathway.
Data Presentation: Quantitative Overview of Acylation Reactions
The following tables summarize typical reaction conditions and yields for acylation reactions using this compound and analogous long-chain acyl chlorides. Please note that yields are highly substrate-dependent and optimization may be required for specific applications.
Table 1: N-Acylation of Amines with this compound and Analogs
| Substrate | Acyl Chloride | Stoichiometry (Substrate:Acyl Chloride:Base) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethanolamine | Stearoyl Chloride (C18) | 1:0.05:0.05 (as catalyst) | Ethanolamine (solvent) | 80 | 1 | ~96 | Adapted from[1] |
| Ethanolamine | Palmitoyl Chloride (C16) | 1:0.05:0.15 (as catalyst) | Ethanolamine (solvent) | 60 | 1.5 | ~98 | Adapted from[1] |
| Glycine Methyl Ester | Benzoyl Chloride | 1:1.1:1.5 | Dichloromethane | Room Temp | 12 | 85-99 | Adapted from[2] |
| L-Valine Methyl Ester | Benzoyl Chloride | 1:1.1:1.5 | Dichloromethane | Room Temp | 12 | 75 | Adapted from[2] |
Table 2: O-Acylation of Alcohols with this compound and Analogs
| Substrate | Acyl Chloride | Stoichiometry (Substrate:Acyl Chloride:Base) | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Methanol | Benzoyl Chloride | 1.1:1:0 | None (Flow) | 100 | 5-7 | >99 | Adapted from[3] |
| Ethanol | Benzoyl Chloride | 1.1:1:0 | None (Flow) | 80 | 5-7 | >99 | Adapted from |
| Cholesterol | Aroyl Chlorides | 1:2:2 | 1,4-Dioxane | 100-120 | 120 | 56-100 | Adapted from |
| Various Alcohols | Benzoyl Chloride | 1:1.1:0.6 | Dichloromethane | -78 | 5 | >95 | Adapted from |
Experimental Protocols
Protocol 1: General Procedure for N-Acylation of Amino Acid Esters
This protocol describes the N-acylation of an amino acid methyl ester using this compound.
Materials:
-
Amino acid methyl ester hydrochloride
-
This compound
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, and other standard laboratory glassware.
Procedure:
-
In a round-bottom flask, dissolve the amino acid methyl ester hydrochloride (1.0 eq.) in anhydrous DCM.
-
Add triethylamine (2.2 eq.) to the solution and stir for 10 minutes at room temperature to neutralize the hydrochloride and liberate the free amine.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Dissolve this compound (1.1 eq.) in anhydrous DCM in a dropping funnel.
-
Add the this compound solution dropwise to the stirred reaction mixture over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-eicosanoyl amino acid methyl ester.
-
Purify the product by column chromatography on silica gel or by recrystallization.
Protocol 2: General Procedure for O-Acylation of a Simple Alcohol
This protocol outlines the synthesis of an eicosanoyl ester from a simple alcohol like methanol.
Materials:
-
Methanol
-
This compound
-
Pyridine or Triethylamine (optional, as a base/catalyst)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware.
Procedure:
-
To a stirred solution of methanol (1.1 eq.) in anhydrous DCM in a round-bottom flask, add pyridine (1.2 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add this compound (1.0 eq.) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, dilute the mixture with DCM and wash with water, 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude methyl eicosanoate.
-
Purify the ester by distillation under reduced pressure or by column chromatography.
Protocol 3: Acylation of a Protein (Lysozyme) - A Representative Protocol
This protocol is adapted from methods for acylating proteins with long-chain fatty acyl chlorides and can be optimized for this compound.
Materials:
-
Lysozyme
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis tubing (appropriate molecular weight cut-off)
-
Centrifugal filter units
Procedure:
-
Dissolve lysozyme in PBS to a final concentration of 1-5 mg/mL.
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 100 mM).
-
While gently stirring the lysozyme solution at room temperature, add the this compound stock solution dropwise to achieve the desired molar excess (e.g., 10 to 50-fold molar excess of acyl chloride to protein).
-
Allow the reaction to proceed for 1-4 hours at room temperature.
-
To remove unreacted this compound and DMSO, dialyze the reaction mixture extensively against PBS at 4 °C.
-
Alternatively, use centrifugal filter units to exchange the buffer and remove small molecule impurities.
-
Characterize the extent of acylation using techniques such as mass spectrometry (to determine the number of attached acyl chains) and SDS-PAGE (to observe shifts in molecular weight).
Mandatory Visualizations
Experimental Workflow for Acylation
Caption: A general experimental workflow for the acylation of substrates using this compound.
Signaling Pathway of N-Acylethanolamines (NAEs)
N-eicosanoyl ethanolamide is a long-chain N-acylethanolamine (NAE). While the specific signaling of N-eicosanoyl ethanolamide is not as extensively studied as that of anandamide (N-arachidonoylethanolamine), it is believed to be involved in similar endocannabinoid signaling pathways. This diagram illustrates the general synthesis, degradation, and signaling of NAEs.
Caption: The synthesis, retrograde signaling, and degradation pathway of N-acylethanolamines (NAEs).
References
Application Notes and Protocols: Eicosanoyl Chloride in Novel Lipid Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and background information on the use of eicosanoyl chloride in the synthesis of novel lipids. This compound, a C20 saturated fatty acyl chloride, is a versatile reagent for the creation of bioactive lipids, including N-acyl amino acids, ceramides, and monoacylglycerols. These lipids play crucial roles in cellular signaling, membrane structure, and are of significant interest in drug development and delivery.
Application Note 1: Synthesis of N-Eicosanoyl-L-serine
Introduction
N-acyl amino acids are a class of lipids involved in various physiological processes. N-eicosanoyl-L-serine, a lipoamino acid, is of interest for its potential roles in cell signaling and its structural similarity to other bioactive lipids. The synthesis involves the acylation of the amino group of L-serine with this compound.
Experimental Protocol: Synthesis of N-Eicosanoyl-L-serine
This protocol is adapted from general methods for the N-acylation of amino acids.
Materials:
-
L-serine
-
This compound
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., chloroform/methanol/acetic acid mixture)
Procedure:
-
Dissolution of L-serine: Dissolve L-serine (1 equivalent) in an aqueous solution of 1 M NaOH (2 equivalents) with stirring until a clear solution is obtained. Cool the solution to 0-5 °C in an ice bath.
-
Acylation: Slowly add a solution of this compound (1.1 equivalents) in dichloromethane to the cooled L-serine solution under vigorous stirring. Maintain the temperature below 10 °C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, acidify the mixture to pH 2 with 1 M HCl. Extract the product with dichloromethane (3 x 50 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
Quantitative Data
| Parameter | Expected Value |
| Yield | 70-85% |
| Physical State | White solid |
| ¹H NMR | Consistent with N-eicosanoyl-L-serine structure |
| Mass Spectrometry (ESI-) | [M-H]⁻ peak at m/z corresponding to the molecular weight |
L-Serine Biosynthesis and Role in Sphingolipid Synthesis
L-serine is a non-essential amino acid that can be synthesized de novo from the glycolytic intermediate 3-phosphoglycerate.[1][2] It serves as a crucial building block for the synthesis of proteins and various biomolecules, including sphingolipids, where it condenses with palmitoyl-CoA in the first committed step of ceramide biosynthesis.[3]
Caption: L-Serine biosynthesis pathway and its entry into sphingolipid synthesis.
Application Note 2: Synthesis of C20 Ceramide (N-eicosanoylsphingosine)
Introduction
Ceramides are a class of sphingolipids that are central to the structure of the epidermal permeability barrier and are key signaling molecules involved in apoptosis, cell proliferation, and inflammation.[4][5] The synthesis of C20 ceramide involves the N-acylation of a sphingoid base, such as sphingosine, with this compound.
Experimental Protocol: Synthesis of C20 Ceramide
This protocol is adapted from a general method for ceramide synthesis using a mixed carbodiimide approach, which can be modified for use with an acyl chloride.
Materials:
-
Sphingosine
-
This compound
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
Procedure:
-
Reactant Preparation: Dissolve sphingosine (1 equivalent) and triethylamine (1.2 equivalents) in dry dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Acylation: Slowly add a solution of this compound (1.1 equivalents) in dry dichloromethane to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Quench the reaction with water and extract the product with dichloromethane.
-
Purification: Wash the organic layer with dilute HCl, saturated sodium bicarbonate, and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.
Quantitative Data
| Parameter | Typical Value |
| Yield | 60-75% |
| Physical State | Waxy solid |
| TLC (CHCl₃/MeOH, 9:1) | Rf ~ 0.5 |
| ¹H NMR & ¹³C NMR | Consistent with ceramide structure |
| Mass Spectrometry (ESI+) | [M+H]⁺ peak at m/z corresponding to the molecular weight |
Ceramide Signaling Pathway
Ceramides can be generated through multiple pathways, including de novo synthesis, the sphingomyelinase pathway, and the salvage pathway. They act as second messengers, activating various downstream effectors leading to cellular responses like apoptosis and cell cycle arrest.
References
- 1. An essential role for de novo biosynthesis of L-serine in CNS development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-serine synthesis via the phosphorylated pathway in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemical Synthesis of a Very Long-Chain Fatty Acid, Hexacosanoic Acid (C26:0), and the Ceramide Containing Hexacosanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Surface Modification Using Eicosanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of eicosanoyl chloride for the surface modification of materials. The protocols detailed below are intended to serve as a foundational guide for researchers in biomaterials science, drug delivery, and tissue engineering. This compound, a 20-carbon long-chain saturated fatty acyl chloride, is a versatile reagent for introducing hydrophobicity and creating lipophilic domains on various substrates. This modification can significantly influence the material's interaction with biological systems, including proteins, cells, and tissues, making it a valuable tool in the development of advanced therapeutic and diagnostic systems.
Introduction to this compound in Surface Modification
This compound (CH₃(CH₂)₁₈COCl) is the acyl chloride derivative of eicosanoic acid (also known as arachidic acid). Its high reactivity, stemming from the acyl chloride group, allows for facile covalent attachment to materials possessing nucleophilic functional groups such as hydroxyl (-OH) and amine (-NH₂) groups. The long, saturated 20-carbon aliphatic chain imparts a significant hydrophobic character to the modified surface.
Key Applications:
-
Enhanced Hydrophobicity: Increasing the water-repellent properties of materials.
-
Controlled Drug Delivery: Modulating the release kinetics of encapsulated therapeutic agents from nanoparticles and other drug carriers.[1][2]
-
Improved Biocompatibility: Creating surfaces that can influence protein adsorption and cellular interactions.
-
Tissue Engineering: Developing scaffolds with tailored surface properties to guide cell adhesion, proliferation, and differentiation.
Experimental Protocols
The following protocols provide detailed methodologies for the surface modification of common material types using this compound.
Protocol 1: Surface Modification of Hydroxylated Materials (e.g., Silica Nanoparticles, Polyvinyl Alcohol)
This protocol describes the esterification reaction between this compound and surface hydroxyl groups.
Materials:
-
Hydroxylated substrate (e.g., silica nanoparticles, polyvinyl alcohol (PVA) film)
-
This compound
-
Anhydrous solvent (e.g., toluene, tetrahydrofuran (THF), or N,N-dimethylformamide (DMF))
-
Tertiary amine base (e.g., triethylamine (TEA) or pyridine) as an HCl scavenger
-
Anhydrous ethanol or acetone for washing
-
Nitrogen or Argon gas for inert atmosphere
-
Reaction vessel with a magnetic stirrer
-
Drying oven or vacuum desiccator
Procedure:
-
Substrate Preparation:
-
For silica nanoparticles, ensure they are well-dispersed in the anhydrous solvent of choice through sonication. The nanoparticles should be dried beforehand to remove adsorbed water.
-
For PVA films, ensure they are clean and dry before use.
-
-
Reaction Setup:
-
In a clean, dry reaction vessel under an inert atmosphere (N₂ or Ar), disperse the hydroxylated substrate in the anhydrous solvent.
-
Add the tertiary amine base to the suspension/solution. A molar excess relative to the this compound is recommended (e.g., 1.2 equivalents).
-
-
Acylation Reaction:
-
Dissolve this compound in a small amount of the anhydrous solvent.
-
Add the this compound solution dropwise to the stirring substrate suspension/solution at room temperature. The reaction is often exothermic.
-
Allow the reaction to proceed for 12-24 hours at room temperature or with gentle heating (e.g., 40-60 °C) to enhance the reaction rate.
-
-
Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
For nanoparticle suspensions, centrifuge the mixture to pellet the modified nanoparticles.
-
Wash the nanoparticles sequentially with the reaction solvent, followed by anhydrous ethanol or acetone to remove unreacted this compound, the tertiary amine hydrochloride salt, and any byproducts. Repeat the washing steps 2-3 times.
-
For films, remove the film from the reaction solution and wash it thoroughly with the reaction solvent, followed by ethanol or acetone.
-
-
Drying:
-
Dry the modified material under vacuum or in a drying oven at a temperature below the material's degradation point (e.g., 60 °C for several hours).
-
Protocol 2: Surface Modification of Aminated Materials (e.g., Chitosan, Amine-Functionalized Surfaces)
This protocol details the amidation reaction between this compound and surface amine groups.
Materials:
-
Aminated substrate (e.g., chitosan, amine-functionalized silica)
-
This compound
-
Anhydrous aprotic solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or a mixture of water and a water-miscible organic solvent with pH adjustment)
-
Base (e.g., triethylamine or by adjusting the pH of the aqueous solution)
-
Acetone or ethanol for washing
-
Reaction vessel with a magnetic stirrer
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
Substrate Preparation:
-
Dissolve or disperse the aminated substrate in the chosen solvent system. For chitosan, an acidic aqueous solution is typically used to dissolve the polymer, followed by pH adjustment.[3]
-
-
Reaction Setup:
-
Transfer the substrate solution/dispersion to a reaction vessel under an inert atmosphere.
-
If using a non-aqueous solvent, add a base like triethylamine.
-
If using an aqueous co-solvent system, carefully adjust the pH to be slightly basic (e.g., pH 7.5-8.0) to ensure the primary amines are deprotonated and nucleophilic.[3]
-
-
Acylation Reaction:
-
Dissolve this compound in a suitable anhydrous solvent (e.g., DMF or acetone).
-
Add the this compound solution dropwise to the vigorously stirring substrate solution/dispersion. A white precipitate of the modified polymer may form as the hydrophobicity increases.
-
Continue stirring for 16-24 hours at room temperature.
-
-
Purification:
-
If a precipitate has formed, isolate it by filtration or centrifugation.
-
Wash the product extensively with the reaction solvent and then with acetone or ethanol to remove unreacted reagents and byproducts.
-
If the product remains in solution, precipitate it by adding a non-solvent (e.g., adding acetone to a DMF solution).
-
-
Drying:
-
Dry the final product under vacuum at a suitable temperature (e.g., 40-60 °C) until a constant weight is achieved.
-
Data Presentation: Characterization of Modified Surfaces
The success of the surface modification can be quantified using various analytical techniques. The following tables present expected data ranges based on similar long-chain acyl chloride modifications.
Table 1: Surface Elemental Composition Analysis by X-ray Photoelectron Spectroscopy (XPS)
| Material | Treatment | C (%) | O (%) | N (%) | Si (%) | Cl (ppm) | Reference |
| Silica Nanoparticles | Unmodified | - | 66.7 | - | 33.3 | - | General |
| Silica Nanoparticles | Eicosanoyl-Modified | Increased | Decreased | - | Decreased | < 100 | General |
| Chitosan Film | Unmodified | 60.1 | 30.5 | 9.4 | - | - | [3] |
| Chitosan Film | Eicosanoyl-Modified | Increased | Decreased | Decreased | - | < 100 |
Table 2: Water Contact Angle Measurements
| Substrate | Before Modification (°) | After this compound Modification (°) | Reference |
| Glass Slide (Hydroxylated) | < 20 | > 90 | General |
| Polyvinyl Alcohol Film | 30-40 | > 100 | |
| Amine-Functionalized Silicon | 40-50 | > 95 | General |
Visualization of Workflows and Concepts
Experimental Workflow for Surface Modification
The following diagram illustrates the general workflow for the surface modification of a substrate with this compound.
Chemical Reaction Schemes
The following diagrams depict the chemical reactions involved in the surface modification process.
Esterification of a Hydroxylated Surface:
Amidation of an Aminated Surface:
Conceptual Diagram: Drug Release from Modified Nanoparticles
This diagram illustrates how the hydrophobic surface layer created by this compound modification can sustain the release of a loaded drug.
Concluding Remarks
The surface modification of materials with this compound provides a straightforward and effective method for introducing a long, hydrophobic aliphatic chain onto various substrates. This alteration of surface chemistry is a powerful tool for researchers in drug development and biomaterials science to control interfacial phenomena. The protocols and data presented herein serve as a guide for the practical application of this technique and a basis for further innovation in the design of advanced materials for biomedical applications. Careful control of reaction conditions and thorough characterization are paramount to achieving reproducible and effective surface modifications.
References
Application Notes and Protocols: Eicosanoyl Chloride in the Preparation of Self-Assembled Monolayers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preparation and characterization of self-assembled monolayers (SAMs) using eicosanoyl chloride. Such SAMs offer a robust platform for the surface functionalization of materials, with significant potential in the field of drug development for creating biocompatible interfaces, controlling protein adsorption, and developing targeted drug delivery systems.
Introduction
Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that spontaneously form on the surface of a substrate. This compound (C₂₀H₃₉ClO), a long-chain fatty acyl chloride, is a precursor for forming robust, covalently bound SAMs on hydroxylated surfaces such as silicon oxide (SiO₂), glass, and other metal oxides. The resulting ester linkage provides a stable, hydrophobic monolayer with a well-defined thickness and surface energy. These properties are highly desirable in biomedical applications where control over surface chemistry is critical for modulating biological interactions.
The long alkyl chain of the eicosanoyl group provides a dense, well-ordered monolayer that can effectively passivate a surface, reducing non-specific protein adsorption and cellular adhesion. The terminal methyl group creates a hydrophobic surface, which can be further modified to attach specific biomolecules, targeting ligands, or drug molecules. This versatility makes this compound-based SAMs a valuable tool in the development of advanced drug delivery systems and biocompatible coatings for medical devices.
Experimental Protocols
Substrate Preparation: Hydroxylation of Silicon/Glass Surfaces
A critical prerequisite for the formation of a high-quality this compound SAM is the presence of a high density of hydroxyl (-OH) groups on the substrate surface.
Materials:
-
Silicon wafers or glass slides
-
Piranha solution (3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)). EXTREME CAUTION: Piranha solution is a strong oxidant and highly corrosive. Handle with appropriate personal protective equipment (PPE) in a fume hood.
-
Deionized (DI) water (18 MΩ·cm)
-
Nitrogen (N₂) gas stream
-
UV-Ozone cleaner (optional)
Protocol:
-
Cut the silicon wafers or glass slides to the desired dimensions.
-
Clean the substrates by sonication in a series of solvents (e.g., acetone, isopropanol, and DI water) for 15 minutes each to remove organic contaminants.
-
Dry the substrates under a stream of nitrogen gas.
-
Immerse the cleaned substrates in freshly prepared Piranha solution for 15-30 minutes at room temperature. This step removes any remaining organic residues and creates a high density of surface hydroxyl groups.
-
Carefully remove the substrates from the Piranha solution and rinse them extensively with DI water.
-
Dry the hydroxylated substrates under a stream of high-purity nitrogen gas.
-
For enhanced cleaning and hydroxylation, the substrates can be treated with a UV-Ozone cleaner for 10-15 minutes immediately before use.
-
Use the freshly prepared hydroxylated substrates immediately for SAM formation to prevent atmospheric contamination.
Preparation of this compound Self-Assembled Monolayers
This protocol describes the formation of an this compound SAM on a hydroxylated substrate via a solution-phase reaction.
Materials:
-
Freshly hydroxylated silicon or glass substrates
-
This compound (≥98% purity)
-
Anhydrous toluene or hexane (solvent)
-
Anhydrous triethylamine (optional, as an acid scavenger)
-
Glove box or inert atmosphere (e.g., nitrogen or argon)
-
Glass reaction vessel with a moisture-free seal
-
Sonicator
Protocol:
-
Perform all steps in a glove box or under an inert atmosphere to minimize exposure to moisture, which can hydrolyze the this compound.
-
Prepare a 1-5 mM solution of this compound in anhydrous toluene or hexane.
-
To neutralize the HCl byproduct of the reaction, which can potentially etch the substrate, an optional step is to add anhydrous triethylamine to the solution at a molar ratio of 1:1 to 1:1.2 with this compound.
-
Immerse the freshly hydroxylated substrates into the this compound solution in the reaction vessel.
-
Seal the reaction vessel to prevent solvent evaporation and contamination.
-
Allow the self-assembly process to proceed for 2-24 hours at room temperature. Longer reaction times generally lead to more ordered and densely packed monolayers.
-
After the desired immersion time, remove the substrates from the solution.
-
Rinse the substrates thoroughly with the anhydrous solvent (toluene or hexane) to remove any physisorbed molecules.
-
Further rinse the substrates with ethanol and finally with DI water.
-
Dry the SAM-coated substrates under a stream of nitrogen gas.
-
Store the functionalized substrates in a desiccator or under an inert atmosphere until further use.
Characterization of this compound SAMs
The quality and properties of the formed SAMs should be assessed using various surface-sensitive techniques.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained for long-chain acyl chloride-based SAMs on silicon surfaces. While specific data for this compound is limited in the literature, the data for a long-chain di-acid chloride from a similar reaction provides a reasonable approximation.
| Characterization Technique | Parameter Measured | Typical Value (for a long-chain di-acid chloride SAM on Si) | Reference |
| Contact Angle Goniometry | Static Water Contact Angle | 70-80° | [1] |
| X-ray Photoelectron Spectroscopy (XPS) | C 1s / Si 2p Ratio | ~1.5 - 2.0 | [1] |
| O 1s / Si 2p Ratio | ~1.0 - 1.2 | [1] | |
| Cl 2p / Si 2p Ratio | ~0.05 - 0.1 | [1] | |
| Ellipsometry | Monolayer Thickness | 20-25 Å | (Estimated) |
Note: The contact angle for a well-formed this compound SAM is expected to be higher, likely in the range of 100-110°, due to the hydrophobic nature of the long alkyl chain. The thickness is an estimation based on the length of the eicosanoyl group.
Visualization of Experimental Workflow and Logical Relationships
Workflow for SAM Preparation and Characterization
Caption: Workflow for the preparation and characterization of this compound SAMs.
Application in Drug Delivery: Surface Functionalization of Nanoparticles
Caption: Logical workflow for the application of this compound SAMs in targeted drug delivery.
Application in Drug Development
The use of this compound to form SAMs on nanoparticles or implantable devices opens up numerous possibilities in drug development.
-
Controlled Drug Release: The hydrophobic nature of the eicosanoyl SAM can be used to encapsulate and control the release of hydrophobic drugs. The long alkyl chains can form a barrier to premature drug release, which can be tuned by altering the packing density of the monolayer.
-
Targeted Drug Delivery: While the terminal methyl group of the eicosanoyl SAM is inert, the monolayer can be formed from a mixture of this compound and another acyl chloride containing a reactive terminal group (e.g., a carboxyl or amino group). This allows for the subsequent covalent attachment of targeting ligands, such as antibodies or peptides, to direct drug-loaded nanoparticles to specific cells or tissues.
-
Biocompatible Coatings: SAMs formed from this compound can create a bio-inert surface on medical implants, reducing the foreign body response and improving biocompatibility. The well-ordered monolayer can minimize non-specific protein adsorption, which is often the initial step in implant rejection and biofouling.
-
Biosensor Development: The ability to create well-defined and stable surfaces is crucial for the development of reliable biosensors. This compound SAMs can serve as a robust platform for the immobilization of biorecognition elements, such as enzymes or antibodies, for the detection of specific analytes.
By providing a versatile and reproducible method for surface modification, the use of this compound in the preparation of self-assembled monolayers is a valuable tool for researchers and professionals in the field of drug development.
References
Application Notes and Protocols: Synthesis of Eicosanoyl Esters
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of various eicosanoyl esters through the reaction of eicosanoyl chloride with a selection of primary alcohols. Eicosanoyl esters are valuable compounds in biomedical research and drug development, serving as lipid standards, components of lipid-based drug delivery systems, and bioactive lipid mediators. The protocols outlined herein describe a robust and efficient method for their preparation, purification, and characterization.
Introduction
Esterification of long-chain fatty acyl chlorides, such as this compound, with alcohols is a fundamental reaction in organic chemistry for the synthesis of fatty acid esters. This reaction proceeds through a nucleophilic acyl substitution mechanism, offering high yields and proceeding under relatively mild conditions. The resulting eicosanoyl esters have diverse applications, from serving as analytical standards in lipidomics to acting as key components in the formulation of pharmaceuticals. This application note details the synthesis of methyl, ethyl, propyl, and butyl eicosanoates and provides comprehensive protocols for their preparation and analysis.
Reaction Principle
This compound reacts with alcohols in the presence of a base, typically a tertiary amine like triethylamine, which acts as a scavenger for the hydrochloric acid byproduct. The reaction is generally carried out in an anhydrous aprotic solvent to prevent the hydrolysis of the highly reactive this compound.
General Reaction Scheme:
Where R can be Methyl, Ethyl, Propyl, or Butyl.
Data Presentation
The following table summarizes the expected yields and key properties of the synthesized eicosanoyl esters.
| Product Name | Alcohol Used | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Expected Yield (%) |
| Methyl eicosanoate | Methanol | C21H42O2 | 326.56 | ~215 at 10 mmHg | >90 |
| Ethyl eicosanoate | Ethanol | C22H44O2 | 340.59 | ~225 at 10 mmHg | >90 |
| Propyl eicosanoate | 1-Propanol | C23H46O2 | 354.62 | ~235 at 10 mmHg | >90 |
| Butyl eicosanoate | 1-Butanol | C24H48O2 | 368.65 | ~245 at 10 mmHg | >90 |
Experimental Protocols
Materials and Reagents
-
This compound (>98% purity)
-
Methanol (anhydrous, >99.8%)
-
Ethanol (anhydrous, >99.5%)
-
1-Propanol (anhydrous, >99.7%)
-
1-Butanol (anhydrous, >99.8%)
-
Triethylamine (>99.5%)
-
Dichloromethane (DCM, anhydrous, >99.8%)
-
Hexane (ACS grade)
-
Ethyl acetate (ACS grade)
-
Sodium bicarbonate (NaHCO3)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel (for column chromatography, 60-120 mesh)
General Protocol for the Synthesis of Eicosanoyl Esters
This protocol describes a general procedure that can be adapted for the synthesis of methyl, ethyl, propyl, and butyl eicosanoates.
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the this compound in anhydrous dichloromethane (DCM) (10 mL per gram of this compound).
-
Cool the solution to 0 °C using an ice bath.
-
-
Addition of Reagents:
-
In a separate flask, prepare a solution of the respective alcohol (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM (5 mL per gram of alcohol).
-
Add the alcohol/triethylamine solution dropwise to the stirred solution of this compound at 0 °C over a period of 15-20 minutes.
-
-
Reaction:
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system (e.g., 9:1 v/v). The disappearance of the this compound spot and the appearance of a new, less polar ester spot indicate reaction completion.
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ester.
-
-
Purification:
-
The crude ester can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the pure ester (as determined by TLC) and concentrate under reduced pressure to yield the purified eicosanoyl ester.
-
Characterization
The identity and purity of the synthesized esters should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).
-
¹H NMR Spectroscopy: The ¹H NMR spectrum of methyl stearate, which is structurally similar to methyl eicosanoate, shows a characteristic singlet for the methyl ester protons at approximately 3.7 ppm.[1] For other alkyl esters, the signals corresponding to the alkyl chain of the alcohol will be present.
-
IR Spectroscopy: The IR spectra of fatty acid esters exhibit a strong absorption peak characteristic of the ester carbonyl group (C=O) in the range of 1735-1750 cm⁻¹.[2][3]
-
GC-MS Analysis: GC-MS is a powerful technique for the quantitative analysis of fatty acid esters.[4][5] It provides information on the molecular weight and fragmentation pattern, confirming the structure of the ester.
Visualizations
Reaction Mechanism
The reaction proceeds via a nucleophilic addition-elimination mechanism.
References
Application Notes and Protocols: Amidation Reactions of Eicosanoyl Chloride with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The amidation of eicosanoyl chloride, a 20-carbon saturated fatty acyl chloride, with primary amines is a fundamental reaction in organic synthesis, yielding N-substituted eicosanamides. These long-chain fatty acid amides are of significant interest in drug discovery and development due to their diverse biological activities. Members of this lipid family, such as anandamide, are endogenous signaling molecules that interact with various physiological pathways, including the endocannabinoid system.[1][2][3] The synthesis of novel N-substituted eicosanamides allows for the exploration of structure-activity relationships and the development of potential therapeutic agents for a range of diseases.
This document provides detailed protocols for the synthesis of N-substituted eicosanamides via the reaction of this compound with primary amines, methods for their purification and characterization, and an overview of their potential applications in drug development.
Data Presentation
The following table summarizes representative quantitative data for the amidation of long-chain acyl chlorides with various primary amines, providing an expected range for the synthesis of N-substituted eicosanamides.
| Primary Amine | Acyl Chloride | Solvent | Base | Reaction Time (h) | Yield (%) | Reference |
| Ethanolamine | Palmitoyl Chloride (C16) | Dichloromethane | Triethylamine | 12 | 75-85 | General Procedure |
| Aniline | Stearoyl Chloride (C18) | Dichloromethane | Pyridine | 16 | 80-90 | General Procedure |
| Benzylamine | Lauroyl Chloride (C12) | Tetrahydrofuran | Triethylamine | 8 | >90 | General Procedure |
| Glycine methyl ester | This compound (C20) | Dichloromethane | Triethylamine | 12-24 | 70-85 | Adapted Procedure |
| Dopamine (protected) | This compound (C20) | Dichloromethane | Diisopropylethylamine | 16 | 65-80 | Adapted Procedure |
Note: Yields are highly dependent on the specific primary amine, reaction conditions, and purification methods.
Experimental Protocols
Protocol 1: General Synthesis of N-Substituted Eicosanamides via Schotten-Baumann Reaction
This protocol describes a general method for the synthesis of N-substituted eicosanamides from this compound and a primary amine under basic conditions.
Materials:
-
This compound
-
Primary amine (e.g., ethanolamine, aniline, benzylamine)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq) in anhydrous DCM.
-
Add a suitable base, such as triethylamine (1.1 - 1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous DCM to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 8-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water or 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to yield the pure N-substituted eicosanamide.
Protocol 2: Characterization of N-Substituted Eicosanamides
The synthesized amides should be characterized to confirm their structure and purity using standard analytical techniques.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve the purified amide in a suitable deuterated solvent (e.g., CDCl₃). A typical ¹H NMR spectrum of an N-substituted eicosanamide will show characteristic signals for the amide proton (N-H) as a broad singlet or triplet, methylene protons adjacent to the carbonyl group and the nitrogen atom, a long chain of methylene protons, and a terminal methyl group.
-
¹³C NMR: The ¹³C NMR spectrum will show a characteristic signal for the carbonyl carbon of the amide, along with signals for the carbons of the long alkyl chain and the substituent on the nitrogen.
2. Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) is used to determine the exact mass of the synthesized compound, confirming its molecular formula.
3. High-Performance Liquid Chromatography (HPLC):
-
Reversed-phase HPLC can be used to assess the purity of the final product. A suitable method would involve a C18 column with a mobile phase gradient of acetonitrile and water.
Visualizations
Diagram 1: General Synthesis Workflow
Caption: Workflow for the synthesis and characterization of N-substituted eicosanamides.
Diagram 2: Logical Relationship in Amidation
Caption: Reactant and product relationships in the amidation of this compound.
Applications in Drug Development
N-substituted eicosanamides represent a versatile class of compounds with significant potential in drug discovery. Their long alkyl chain imparts lipophilic character, which can be crucial for traversing cellular membranes and interacting with specific biological targets.
-
Modulation of the Endocannabinoid System: Many naturally occurring long-chain fatty acid amides, such as N-arachidonoylethanolamine (anandamide), are endogenous ligands for cannabinoid receptors.[1][2] Synthetic eicosanamides can be designed as agonists, antagonists, or allosteric modulators of these receptors, with potential applications in pain management, neurodegenerative diseases, and inflammatory disorders.
-
Enzyme Inhibition: Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the degradation of anandamide. Inhibitors of FAAH can elevate endogenous anandamide levels, offering a therapeutic strategy for various conditions. N-substituted eicosanamides can be developed as potent and selective FAAH inhibitors.
-
Ion Channel Modulation: Some fatty acid amides have been shown to interact with and modulate the activity of various ion channels, which are important drug targets for a wide range of diseases, including cardiovascular and neurological disorders.
-
Antiproliferative and Anticancer Activity: Certain long-chain fatty acid amides have demonstrated cytotoxic effects against various cancer cell lines, suggesting their potential as novel anticancer agents.
The ability to systematically modify the primary amine substituent allows for the fine-tuning of the physicochemical properties and biological activity of the resulting eicosanamide, making this a promising scaffold for the development of new therapeutics.
References
- 1. N-Acylethanolamine - Wikipedia [en.wikipedia.org]
- 2. Recent Progress in N-Acylethanolamine Research: Biological Functions and Metabolism Regulated by Two Distinct N-Acyltransferases: cPLA2ε and PLAAT Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endocannabinoids and related N-acylethanolamines: biological activities and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Friedel-Crafts Acylation with Eicosanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts acylation is a cornerstone of organic synthesis, facilitating the introduction of an acyl group onto an aromatic ring. This electrophilic aromatic substitution reaction is instrumental in the synthesis of aryl ketones, which are pivotal intermediates in the pharmaceutical industry for the development of a wide array of therapeutic agents. The use of long-chain acyl chlorides, such as eicosanoyl chloride, allows for the incorporation of lipophilic moieties, a common strategy in drug design to modulate pharmacokinetic and pharmacodynamic properties.
This document provides a comprehensive guide to the experimental setup and execution of the Friedel-Crafts acylation using this compound. It includes detailed protocols for the acylation of a representative aromatic substrate, anisole, along with data presentation in tabular format and diagrams to illustrate the workflow and reaction mechanism.
Core Principles
The Friedel-Crafts acylation proceeds via the generation of a highly electrophilic acylium ion from an acyl chloride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This acylium ion is then attacked by the electron-rich aromatic ring, leading to the formation of a sigma complex. Subsequent rearomatization yields the final aryl ketone product. A key advantage of this reaction is the deactivation of the product towards further acylation, which prevents polysubstitution.
Experimental Protocols
Materials and Equipment
Reagents:
-
Aromatic Substrate (e.g., Anisole)
-
This compound
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) Solution
-
Saturated Sodium Chloride (Brine) Solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Crushed Ice
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, chemical-resistant gloves
Safety Precautions
-
This compound is corrosive and reacts with moisture to release HCl gas. Handle with care in a well-ventilated fume hood.
-
Aluminum chloride is a corrosive solid that reacts violently with water. All glassware must be thoroughly dried, and the reaction should be conducted under anhydrous conditions.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be performed in a fume hood.
-
The quenching of the reaction is highly exothermic. Proceed with caution.
Detailed Protocol: Acylation of Anisole with this compound
This protocol describes the synthesis of 1-(4-methoxyphenyl)eicosan-1-one.
1. Reaction Setup:
- Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, and an addition funnel.
- Ensure all glassware is oven-dried and assembled while hot to prevent moisture contamination.
- The entire apparatus should be placed in a fume hood.
2. Catalyst Suspension:
- Under an inert atmosphere (e.g., nitrogen or argon), carefully add anhydrous aluminum chloride (1.2 equivalents) to the reaction flask.
- Add anhydrous dichloromethane via the addition funnel to create a suspension.
- Begin stirring the mixture and cool the flask to 0-5 °C using an ice bath.
3. Acyl Chloride Addition:
- Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it to the addition funnel.
- Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the internal temperature between 0-5 °C.
4. Aromatic Substrate Addition:
- Following the complete addition of the acyl chloride, dissolve anisole (1.1 equivalents) in anhydrous dichloromethane and add it to the addition funnel.
- Add the anisole solution dropwise to the reaction mixture over 30-40 minutes while maintaining the temperature at 0-5 °C.
5. Reaction:
- After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 30 minutes.
- Remove the ice bath and allow the reaction to warm to room temperature.
- Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
6. Work-up and Quenching:
- Upon completion, cool the reaction mixture back to 0 °C in an ice bath.
- Prepare a separate beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[1]
- CAUTION: HIGHLY EXOTHERMIC. Slowly and carefully pour the reaction mixture into the ice/HCl mixture with vigorous stirring.[1] This will quench the reaction and decompose the aluminum chloride complex.
7. Extraction:
- Transfer the quenched mixture to a separatory funnel.
- Separate the organic layer. The desired product will be in the organic (dichloromethane) layer.[2]
- Extract the aqueous layer twice with additional portions of dichloromethane.
- Combine all the organic layers.
8. Washing:
- Wash the combined organic layers sequentially with:
- 1 M HCl
- Water
- Saturated sodium bicarbonate (NaHCO₃) solution (vent the separatory funnel frequently to release CO₂ pressure).[2]
- Saturated sodium chloride (brine) solution.[1]
9. Drying and Solvent Removal:
- Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
- Filter to remove the drying agent.
- Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
10. Purification:
- The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel.
Data Presentation
The following table summarizes the key quantitative parameters for the Friedel-Crafts acylation of anisole with this compound. Please note that the yield is an expected range based on typical Friedel-Crafts acylation reactions and may vary depending on the specific reaction conditions and scale.
| Parameter | Value | Notes |
| Reactants | ||
| Anisole | 1.1 equivalents | The aromatic substrate. |
| This compound | 1.0 equivalent | The acylating agent. |
| Anhydrous Aluminum Chloride | 1.2 equivalents | The Lewis acid catalyst. A slight excess is used to ensure complete reaction. |
| Solvent | ||
| Anhydrous Dichloromethane | Sufficient to dissolve reactants | A common non-polar solvent for Friedel-Crafts reactions. |
| Reaction Conditions | ||
| Temperature of Addition | 0-5 °C | To control the initial exothermic reaction. |
| Reaction Temperature | Room Temperature | After the initial addition, the reaction is typically stirred at room temperature. |
| Reaction Time | 2-4 hours | Reaction progress should be monitored by TLC. |
| Work-up | ||
| Quenching Agent | Ice and concentrated HCl | To decompose the catalyst-product complex. |
| Product | ||
| Expected Product | 1-(4-methoxyphenyl)eicosan-1-one | The para-substituted product is expected to be the major isomer due to the directing effect of the methoxy group. |
| Expected Yield | 70-90% | This is a typical range for Friedel-Crafts acylation reactions. Actual yield may vary. |
Visualizations
Reaction Mechanism
References
Application Notes and Protocols for Reactions Involving Eicosanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the work-up of reactions involving eicosanoyl chloride, a long-chain fatty acyl chloride. The protocols outlined below are applicable to common reactions such as amidation and esterification, which are fundamental in the synthesis of bioactive lipids and drug analogues.
Introduction
This compound (also known as arachidoyl chloride) is a reactive acylating agent used in the synthesis of various eicosanoid derivatives, including N-acylethanolamines (NAEs), a class of signaling lipids with therapeutic potential.[1][2] Proper work-up and purification are critical to isolate the desired products in high purity, free from unreacted starting materials and byproducts. This document outlines standard protocols for quenching, extraction, washing, and purification of products derived from this compound.
Safety Precautions
This compound is a corrosive and moisture-sensitive compound that can cause skin and eye irritation, as well as respiratory irritation.[1] It reacts violently with water, releasing hydrochloric acid.[3] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, must be worn.[4] Ensure that all glassware is dry and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acyl chloride.
General Reaction Work-up Procedure
A typical work-up procedure for reactions involving this compound follows a series of steps to quench the reaction, remove water-soluble impurities, and isolate the crude product. The following is a general protocol that can be adapted for specific reactions.
Experimental Workflow: General Work-up
Caption: General experimental workflow for reactions involving this compound.
Quenching the Reaction
Once the reaction is deemed complete by a suitable monitoring technique (e.g., Thin Layer Chromatography - TLC), the first step of the work-up is to quench any remaining reactive species, primarily unreacted this compound.
-
Protocol:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a quenching solution. For most applications, deionized water is suitable. For reactions sensitive to pH changes, a saturated aqueous solution of ammonium chloride (NH₄Cl) can be used.
-
Stir the mixture vigorously for 10-15 minutes to ensure complete hydrolysis of the this compound.
-
Liquid-Liquid Extraction
The product is then extracted from the aqueous mixture into an organic solvent.
-
Protocol:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Add an appropriate organic solvent that is immiscible with water and in which the product is soluble. Ethyl acetate is a common choice.
-
Shake the separatory funnel vigorously, venting frequently to release any pressure buildup.
-
Allow the layers to separate and drain the aqueous layer.
-
Repeat the extraction of the aqueous layer with the organic solvent two more times to maximize product recovery.
-
Combine all organic extracts.
-
Washing the Organic Layer
The combined organic extracts are washed sequentially to remove different types of impurities.
-
Protocol:
-
Acid Wash: To remove basic impurities (e.g., excess amine starting material or pyridine used as a catalyst), wash the organic layer with a mild acidic solution, such as 1 M citric acid or dilute HCl.
-
Base Wash: To remove acidic impurities (e.g., eicosanoic acid from hydrolysis of the chloride, or excess carboxylic acid starting material), wash the organic layer with a mild basic solution, such as saturated aqueous sodium bicarbonate (NaHCO₃). Be cautious as this can generate CO₂ gas, so vent the separatory funnel frequently.
-
Brine Wash: To remove the bulk of the dissolved water in the organic layer, wash with a saturated aqueous solution of sodium chloride (brine).
-
Drying and Solvent Removal
The final steps of the initial work-up involve removing residual water and the organic solvent.
-
Protocol:
-
Transfer the washed organic layer to an Erlenmeyer flask.
-
Add a drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and swirl the flask. Add more drying agent until it no longer clumps together.
-
Allow the mixture to stand for at least 15 minutes.
-
Filter the solution to remove the drying agent.
-
Remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.
-
Purification Protocols
The crude product obtained after the initial work-up often requires further purification. The two most common methods for purifying eicosanoyl derivatives are column chromatography and recrystallization.
Column Chromatography
This technique separates compounds based on their differential adsorption to a stationary phase.
-
Protocol for Eicosanoyl Amides and Esters:
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase (Eluent): A non-polar solvent system is typically employed for these long-chain lipid derivatives. A gradient of ethyl acetate in hexane or dichloromethane in methanol is often effective. For esters, an ethyl acetate/hexane gradient (e.g., 1:4) can be used.
-
Procedure:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Load the solution onto a pre-packed silica gel column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent by rotary evaporation.
-
-
Recrystallization
Recrystallization is an effective method for purifying solid products. The choice of solvent is crucial for successful recrystallization.
-
Protocol for Eicosanoyl Derivatives:
-
Solvent Selection: The ideal solvent should dissolve the compound when hot but not when cold. For long-chain amides and esters, common recrystallization solvents include ethanol, isopropanol, acetonitrile, or solvent mixtures like ethanol/water, acetone/hexane, or ethyl acetate/heptane.
-
Procedure:
-
Dissolve the crude product in a minimal amount of the chosen solvent at its boiling point.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
-
Data Presentation: Representative Reaction Yields
The following tables summarize representative yields for the synthesis of an eicosanoyl amide and ester, based on typical outcomes for similar long-chain acyl chloride reactions.
Table 1: Synthesis of N-Eicosanoyl Ethanolamine
| Reactant 1 | Reactant 2 | Solvent | Base | Reaction Time (h) | Purification Method | Yield (%) |
| This compound | Ethanolamine | Dichloromethane | Triethylamine | 2 | Column Chromatography | 70-85 |
| This compound | Ethanolamine | Tetrahydrofuran | Pyridine | 3 | Recrystallization (Ethanol) | 65-80 |
Table 2: Synthesis of Methyl Eicosanoate
| Reactant 1 | Reactant 2 | Solvent | Base | Reaction Time (h) | Purification Method | Yield (%) |
| This compound | Methanol | Dichloromethane | Pyridine | 1 | Column Chromatography | 85-95 |
| This compound | Methanol | Diethyl Ether | None | 4 | Distillation | 80-90 |
Signaling Pathway Context
While this compound itself is a synthetic precursor, its derivatives, particularly N-acylethanolamines (NAEs) like N-eicosanoyl ethanolamine, are part of a significant class of lipid signaling molecules. These molecules are involved in various physiological processes, including inflammation, pain perception, and energy metabolism. The general signaling pathway for NAEs is depicted below.
N-Acylethanolamine (NAE) Signaling Pathway
Caption: Overview of the N-acylethanolamine (NAE) signaling pathway.
References
Application Notes and Protocols for the Purification of Products from Eicosanoyl Chloride Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eicosanoyl chloride is a reactive acyl chloride containing a 20-carbon saturated fatty acid backbone. It is a key reagent in the synthesis of a variety of bioactive lipids, most notably N-acylethanolamines (NAEs), which are a class of endogenous signaling molecules. A prominent member of this family is N-eicosanoyl ethanolamine, an analog of the endocannabinoid anandamide. The therapeutic potential of these synthesized lipids in various physiological processes, including inflammation, pain, and neuroprotection, has led to increased interest in their synthesis and purification.
The reaction of this compound with amines, such as ethanolamine, is a straightforward method for the synthesis of the corresponding amides. However, the crude reaction mixture often contains a variety of impurities, including unreacted starting materials, byproducts, and side-products. Therefore, robust purification protocols are essential to obtain high-purity products for biological assays and further development. These application notes provide detailed protocols for the purification of products from this compound reactions, focusing on N-eicosanoyl ethanolamine, using common laboratory techniques such as column chromatography, solid-phase extraction (SPE), and recrystallization.
Common Impurities in this compound Reactions
The primary reaction of this compound with an amine (e.g., ethanolamine) yields the desired N-eicosanoyl amide and hydrochloric acid. The HCl generated will react with the excess amine to form the amine hydrochloride salt, a common byproduct. Other potential impurities include:
-
Unreacted this compound: Incomplete reaction can leave residual acyl chloride.
-
Unreacted Amine: Use of excess amine is common to drive the reaction to completion.
-
Eicosanoic Acid: Hydrolysis of this compound by trace amounts of water will produce the corresponding carboxylic acid.
-
Side-products: Depending on the reaction conditions, other side-products may form.
Purification Strategy Overview
A general workflow for the purification of N-eicosanoyl amides involves an initial work-up to remove the bulk of water-soluble impurities, followed by one or more chromatographic or recrystallization steps to achieve high purity. The choice of the specific purification method will depend on the scale of the reaction, the nature of the impurities, and the desired final purity of the product.
Caption: Decision workflow for selecting a purification method.
Data Presentation: Comparison of Purification Methods
The following table summarizes typical quantitative data for the purification of N-acyl amides, which are representative of what can be expected for N-eicosanoyl ethanolamine.
| Purification Method | Typical Yield (%) | Typical Purity (%) | Advantages | Disadvantages |
| Column Chromatography | 60-85 | >98 | High resolution, applicable to a wide range of compounds. | Can be time-consuming and require large volumes of solvent. |
| Solid-Phase Extraction (SPE) | 80-95 | 90-98 | Fast, uses less solvent, can be automated. | Lower resolution than column chromatography, potential for irreversible adsorption. |
| Recrystallization | 50-80 | >99 | Can yield very high purity crystalline solids, cost-effective. | Not suitable for all compounds (oils or amorphous solids), potential for product loss in the mother liquor. |
Experimental Protocols
Protocol 1: Synthesis of N-Eicosanoyl Ethanolamine
This protocol describes a general method for the synthesis of N-eicosanoyl ethanolamine from this compound and ethanolamine.
Materials:
-
This compound
-
Ethanolamine
-
Triethylamine (TEA) or other suitable base
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and other standard laboratory glassware
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethanolamine (2.0 equivalents) and triethylamine (2.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM in a dropping funnel.
-
Add the this compound solution dropwise to the stirring ethanolamine solution over 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Work-up: a. Transfer the reaction mixture to a separatory funnel. b. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. d. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude N-eicosanoyl ethanolamine.
Protocol 2: Purification by Column Chromatography
This protocol is suitable for purifying the crude product from Protocol 1 to a high degree of purity.
Materials:
-
Crude N-eicosanoyl ethanolamine
-
Silica gel (for column chromatography, 230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column and other necessary equipment
Procedure:
-
Slurry Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica to settle, and then drain the excess hexane until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude N-eicosanoyl ethanolamine in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add the dry sample to the top of the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane. A typical gradient might start with 100% hexane and gradually increase to 50% ethyl acetate in hexane. The exact gradient should be optimized based on TLC analysis of the crude product.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent under reduced pressure to yield the purified N-eicosanoyl ethanolamine.
Caption: Workflow for column chromatography purification.
Protocol 3: Purification by Solid-Phase Extraction (SPE)
SPE is a rapid method for sample cleanup and can be used for the purification of N-eicosanoyl ethanolamine.
Materials:
-
Crude N-eicosanoyl ethanolamine
-
Silica-based SPE cartridge
-
Hexane
-
Dichloromethane (DCM)
-
Methanol
-
SPE manifold
Procedure:
-
Cartridge Conditioning: Condition the silica SPE cartridge by passing 2-3 column volumes of hexane through it.
-
Sample Loading: Dissolve the crude product in a minimal amount of a non-polar solvent like hexane or a hexane/DCM mixture and load it onto the conditioned cartridge.
-
Washing: Wash the cartridge with 2-3 column volumes of hexane to elute non-polar impurities.
-
Elution: Elute the desired N-eicosanoyl ethanolamine with a more polar solvent, such as a mixture of DCM and methanol (e.g., 9:1 v/v).
-
Product Isolation: Collect the eluate and evaporate the solvent under a stream of nitrogen or by rotary evaporation to obtain the purified product.
Protocol 4: Purification by Recrystallization
If the synthesized N-eicosanoyl ethanolamine is a solid at room temperature, recrystallization can be an effective method to achieve high purity.
Materials:
-
Crude N-eicosanoyl ethanolamine
-
Recrystallization solvent (e.g., ethanol, acetonitrile, or a mixture of solvents like hexane/ethyl acetate)
-
Erlenmeyer flask, hot plate, and other necessary glassware
Procedure:
-
Solvent Selection: In a small test tube, determine a suitable solvent or solvent system in which the crude product is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.
-
Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or placing the flask in an ice bath may induce crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Signaling Pathway
N-acylethanolamines, including N-eicosanoyl ethanolamine, are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes. The diagram below illustrates a simplified signaling pathway for anandamide, a well-studied NAE, which is analogous to the signaling of other long-chain NAEs.
Caption: Simplified endocannabinoid signaling pathway.
These application notes and protocols provide a comprehensive guide for the purification of products from this compound reactions. By following these detailed methodologies, researchers can obtain high-purity N-eicosanoyl amides for their studies, contributing to the advancement of research in lipid signaling and drug development.
Application Notes and Protocols: Eicosanoyl Chloride in the Synthesis of Bioactive Lipids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of eicosanoyl chloride in the synthesis of N-eicosanoylethanolamine, a bioactive lipid belonging to the class of N-acylethanolamines (NAEs). Detailed protocols for its synthesis, purification, and characterization are provided, along with methods to assess its biological activity.
Introduction
N-acylethanolamines (NAEs) are a class of endogenous lipid mediators that play crucial roles in various physiological processes, including inflammation, pain perception, and energy metabolism.[1][2] N-eicosanoylethanolamine, synthesized from this compound and ethanolamine, is a saturated NAE that has garnered interest for its potential therapeutic applications. This compound, a 20-carbon saturated fatty acyl chloride, serves as a key building block for the targeted synthesis of this and other bioactive lipids. This document outlines the chemical synthesis and biological evaluation of N-eicosanoylethanolamine.
Synthesis of N-Eicosanoylethanolamine
The synthesis of N-eicosanoylethanolamine is achieved through the nucleophilic acyl substitution reaction between this compound and ethanolamine. The lone pair of electrons on the nitrogen atom of ethanolamine attacks the electrophilic carbonyl carbon of this compound, leading to the formation of a tetrahedral intermediate, which then collapses to form the stable amide bond and releases hydrochloric acid. A slight excess of ethanolamine is used to act as a base to neutralize the HCl formed during the reaction.
Table 1: Reaction Parameters for the Synthesis of N-Eicosanoylethanolamine
| Parameter | Value |
| Reactants | This compound, Ethanolamine |
| Stoichiometry | 1 : 1.2 (this compound : Ethanolamine) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Purification | Silica Gel Column Chromatography |
| Expected Yield | 85-95% |
| Purity | >95% |
Experimental Protocols
Protocol 1: Synthesis of N-Eicosanoylethanolamine
Materials:
-
This compound
-
Ethanolamine
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane (100 mL).
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, prepare a solution of ethanolamine (1.2 eq) in anhydrous dichloromethane (50 mL).
-
Add the ethanolamine solution dropwise to the stirred this compound solution over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for an additional 2-4 hours at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude N-eicosanoylethanolamine.
Protocol 2: Purification by Silica Gel Column Chromatography
Materials:
-
Crude N-eicosanoylethanolamine
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Glass chromatography column
-
Collection tubes
Procedure:
-
Prepare a silica gel slurry in hexane and pack it into a glass chromatography column.
-
Dissolve the crude N-eicosanoylethanolamine in a minimal amount of dichloromethane.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield pure N-eicosanoylethanolamine as a white solid.
Protocol 3: Characterization of N-Eicosanoylethanolamine
The structure and purity of the synthesized N-eicosanoylethanolamine can be confirmed by standard analytical techniques.
Table 2: Analytical Data for N-Eicosanoylethanolamine
| Analysis | Expected Results |
| ¹H NMR | Peaks corresponding to the long acyl chain, the two methylene groups of the ethanolamine moiety, and the amide proton. |
| ¹³C NMR | Peaks corresponding to the carbonyl carbon, the carbons of the acyl chain, and the carbons of the ethanolamine moiety. |
| Mass Spec (ESI+) | [M+H]⁺ ion corresponding to the molecular weight of N-eicosanoylethanolamine (C₂₂H₄₅NO₂). |
| Purity (HPLC) | >95% |
Biological Activity: Anti-inflammatory Effects
N-eicosanoylethanolamine, like other NAEs, is expected to exhibit anti-inflammatory properties. This can be assessed in vitro using a lipopolysaccharide (LPS)-stimulated macrophage model.
Protocol 4: In Vitro Anti-inflammatory Assay
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
N-eicosanoylethanolamine
-
Griess Reagent for nitrite determination
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of N-eicosanoylethanolamine (e.g., 1, 10, 50 µM) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
-
After incubation, collect the cell culture supernatant.
-
Measure the production of nitric oxide (NO) in the supernatant by quantifying its stable metabolite, nitrite, using the Griess reagent.
-
Quantify the levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the supernatant using specific ELISA kits.
-
A significant reduction in NO, TNF-α, and IL-6 levels in cells treated with N-eicosanoylethanolamine compared to LPS-only treated cells indicates anti-inflammatory activity.
Table 3: Expected Outcome of Anti-inflammatory Assay
| Treatment | NO Production | TNF-α Secretion | IL-6 Secretion |
| Control | Basal | Basal | Basal |
| LPS (1 µg/mL) | High | High | High |
| LPS + N-eicosanoylethanolamine (1 µM) | Reduced | Reduced | Reduced |
| LPS + N-eicosanoylethanolamine (10 µM) | Further Reduced | Further Reduced | Further Reduced |
| LPS + N-eicosanoylethanolamine (50 µM) | Significantly Reduced | Significantly Reduced | Significantly Reduced |
Signaling Pathway
N-acylethanolamines often exert their biological effects by activating peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that regulates the expression of genes involved in lipid metabolism and inflammation. The binding of N-eicosanoylethanolamine to PPAR-α is hypothesized to be a key mechanism for its anti-inflammatory actions.
Caption: Signaling pathway of N-eicosanoylethanolamine.
The diagram illustrates that N-eicosanoylethanolamine activates the PPAR-α/RXR heterodimer, which in turn binds to Peroxisome Proliferator Response Elements (PPREs) in the nucleus. This leads to the transrepression of pro-inflammatory gene transcription that is typically induced by LPS signaling through the TLR4-NF-κB pathway.
Experimental Workflow
The following diagram outlines the complete workflow from the synthesis of N-eicosanoylethanolamine to its biological evaluation.
Caption: Experimental workflow for N-eicosanoylethanolamine.
This workflow provides a clear, step-by-step process for researchers to follow, from the initial chemical synthesis and purification to the final biological assessment of the synthesized bioactive lipid.
References
Application Notes and Protocols for the Functionalization of Nanoparticles with Eicosanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles with lipid moieties is a rapidly advancing field in drug delivery, offering the potential to enhance the therapeutic efficacy of various pharmaceutical agents. Eicosanoyl chloride, a 20-carbon saturated fatty acyl chloride, provides a long, hydrophobic chain that can significantly alter the physicochemical properties of nanoparticles. This modification can lead to improved drug loading of lipophilic drugs, enhanced stability, and altered interactions with biological membranes, potentially facilitating cellular uptake and enabling targeted drug delivery.
This document provides detailed protocols for the functionalization of both silica and iron oxide nanoparticles with this compound. It includes comprehensive experimental procedures, tables summarizing key characterization data, and visual diagrams of the experimental workflow and relevant biological pathways to guide researchers in this area.
Experimental Protocols
Amine Functionalization of Nanoparticles
The initial step involves the introduction of primary amine groups onto the nanoparticle surface, which will then serve as reactive sites for this compound.
a) Amine Functionalization of Silica Nanoparticles (Post-Synthesis Grafting)
This protocol describes the surface modification of pre-synthesized silica nanoparticles with (3-Aminopropyl)triethoxysilane (APTES).
-
Materials:
-
Silica nanoparticles (SNPs)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene or ethanol
-
Ammonia solution (25 wt% in water, for ethanol-based method)
-
Deionized water
-
Ethanol
-
-
Procedure:
-
Disperse a known quantity of silica nanoparticles in an anhydrous solvent (e.g., toluene or ethanol) in a round-bottom flask.
-
Sonicate the suspension for at least 15 minutes to ensure a homogeneous dispersion.
-
For Toluene-based method: Add APTES to the nanoparticle suspension. A typical ratio is 1 mL of APTES for every 100 mg of silica nanoparticles in 25 mL of toluene.
-
Heat the reaction mixture to 50°C and stir continuously for 24 hours under a nitrogen atmosphere.
-
For Ethanol-based method: Add a catalytic amount of ammonia solution to the ethanolic nanoparticle suspension.
-
Add APTES to the mixture and reflux with vigorous stirring for 4-6 hours.
-
After the reaction is complete, cool the suspension to room temperature.
-
Collect the nanoparticles by centrifugation (e.g., 9000 x g for 15 minutes).
-
Wash the nanoparticles three times with ethanol and then three times with deionized water to remove unreacted APTES and byproducts.
-
Dry the amine-functionalized silica nanoparticles (SNPs-NH2) under vacuum.
-
b) Amine Functionalization of Iron Oxide Nanoparticles
This protocol describes a one-step synthesis of amine-functionalized iron oxide nanoparticles.
-
Materials:
-
Ferric chloride (FeCl₃)
-
Ferrous chloride (FeCl₂·4H₂O)
-
L-Lysine
-
Ammonium hydroxide (32%)
-
Deionized water
-
Nitrogen gas
-
-
Procedure:
-
Dissolve ferric chloride, ferrous chloride, and L-Lysine in deionized water in a three-necked flask. A typical molar ratio is 1.75:1:4 (Fe³⁺:Fe²⁺:L-Lysine).
-
Purge the solution with nitrogen gas and heat to 70°C with continuous stirring.
-
Slowly add ammonium hydroxide to the mixture.
-
Continue the reaction for 1.5 hours, during which a black precipitate will form.
-
Collect the black precipitate using a strong magnet.
-
Wash the amine-functionalized iron oxide nanoparticles (IONPs-NH2) three times with boiling deionized water.
-
Dry the nanoparticles in an oven at 50°C overnight.
-
Functionalization with this compound
This protocol details the reaction of amine-functionalized nanoparticles with this compound to form a stable amide linkage. This procedure is adapted from a similar protocol for stearoyl chloride[1].
-
Materials:
-
Amine-functionalized nanoparticles (SNPs-NH₂ or IONPs-NH₂)
-
This compound
-
Anhydrous acetonitrile (CH₃CN)
-
Triethylamine (TEA)
-
Deionized water
-
-
Procedure:
-
Disperse the dried amine-functionalized nanoparticles in anhydrous acetonitrile in a dry flask.
-
Add this compound to the suspension. The amount of this compound should be calculated based on the desired degree of surface coverage, typically in a molar excess relative to the estimated surface amine groups.
-
Add triethylamine to the reaction mixture to act as an acid scavenger for the HCl byproduct. A 1.5 to 2-fold molar excess of TEA relative to this compound is recommended.
-
Place the reaction mixture in an ultrasound bath at 25°C for 4 hours to facilitate the reaction[1].
-
After the reaction, collect the nanoparticles by centrifugation (e.g., 10,000 x g for 20 minutes).
-
Wash the nanoparticles three times with acetonitrile to remove unreacted this compound and triethylamine hydrochloride.
-
Finally, wash the nanoparticles three times with deionized water.
-
Freeze-dry the final this compound-functionalized nanoparticles to obtain a fine powder.
-
Data Presentation
The following tables summarize typical characterization data for nanoparticles before and after functionalization with long-chain fatty acids. The data for this compound functionalization is inferred from studies on nanoparticles functionalized with similar long-chain fatty acids like stearic acid and palmitic acid.
Table 1: Physicochemical Properties of Functionalized Silica Nanoparticles
| Parameter | Bare SNPs | SNPs-NH₂ | SNPs-Eicosanoyl |
| Average Diameter (nm) | 100 - 150 | 105 - 155 | 110 - 170 |
| Zeta Potential (mV) | -20 to -30 | +25 to +40 | +10 to +25 |
| Surface Amine Density (groups/nm²) | N/A | 2 - 5 | N/A |
Table 2: Physicochemical Properties of Functionalized Iron Oxide Nanoparticles
| Parameter | Bare IONPs | IONPs-NH₂ | IONPs-Eicosanoyl |
| Average Diameter (nm) | 10 - 20 | 15 - 25 | 20 - 35 |
| Zeta Potential (mV) | -15 to -25 | +30 to +45 | +15 to +30 |
| Saturation Magnetization (emu/g) | 60 - 75 | 55 - 70 | 50 - 65 |
Table 3: Drug Loading and Release Characteristics (Hypothetical for a Lipophilic Drug)
| Nanoparticle Formulation | Drug Loading Capacity (%) | Encapsulation Efficiency (%) | In Vitro Release at 24h (%) |
| SNPs-NH₂ | 1 - 3 | 40 - 60 | 60 - 80 |
| SNPs-Eicosanoyl | 5 - 10 | 70 - 90 | 30 - 50 |
| IONPs-NH₂ | 2 - 4 | 50 - 70 | 55 - 75 |
| IONPs-Eicosanoyl | 8 - 15 | 80 - 95 | 25 - 45 |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and functionalization of nanoparticles.
Cellular Uptake and Signaling Pathway
Long-chain fatty acids are known to enter cells through both passive diffusion and protein-mediated transport. The functionalization of nanoparticles with this compound may leverage these pathways for enhanced cellular uptake[2][3][4].
Caption: Putative cellular uptake pathways for eicosanoyl-functionalized nanoparticles.
References
- 1. Stearoyl-Chitosan Coated Nanoparticles Obtained by Microemulsion Cold Dilution Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cellular uptake and intracellular trafficking of long chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Eicosanoyl Chloride in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the stoichiometry and reaction conditions for the synthesis and key reactions of eicosanoyl chloride. The protocols outlined below are intended to serve as a guide for the use of this long-chain acyl chloride in the synthesis of bioactive lipids and for its potential applications in drug delivery systems.
Synthesis of this compound
This compound is a reactive derivative of eicosanoic acid and a valuable building block in organic synthesis. It is typically prepared by reacting eicosanoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Table 1: Stoichiometry and Reaction Conditions for the Synthesis of this compound
| Parameter | Thionyl Chloride Method | Oxalyl Chloride Method |
| Eicosanoic Acid (equivalents) | 1.0 | 1.0 |
| Chlorinating Agent (equivalents) | 1.5 - 2.0 | 1.1 - 1.5 |
| Catalyst | N/A | Catalytic DMF (1-2 drops) |
| Solvent | Neat or Dichloromethane (DCM) | Dichloromethane (DCM) |
| Temperature (°C) | 60-80 (reflux) | Room Temperature |
| Reaction Time (hours) | 2 - 4 | 1 - 3 |
| Work-up | Removal of excess SOCl₂ by distillation or under vacuum | Removal of solvent and excess reagent under vacuum |
| Typical Yield (%) | > 90 | > 95 |
Experimental Protocols: Synthesis
Protocol 1: Synthesis of this compound using Thionyl Chloride
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (HCl and SO₂), add eicosanoic acid.
-
Slowly add thionyl chloride (1.5-2.0 equivalents) to the eicosanoic acid at room temperature.
-
Heat the reaction mixture to reflux (60-80 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under atmospheric pressure, followed by vacuum distillation to obtain purified this compound.
Protocol 2: Synthesis of this compound using Oxalyl Chloride
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve eicosanoic acid in anhydrous dichloromethane (DCM).
-
Add a catalytic amount of dimethylformamide (DMF) (1-2 drops) to the solution.
-
Slowly add oxalyl chloride (1.1-1.5 equivalents) to the stirred solution at room temperature. Gas evolution (CO and CO₂) will be observed.
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure to yield crude this compound, which can be used directly or purified by vacuum distillation.
Reactions of this compound
This compound readily reacts with nucleophiles in nucleophilic acyl substitution reactions. Common applications include the synthesis of amides and esters.
Table 2: Stoichiometry and Reaction Conditions for Reactions of this compound
| Parameter | Amide Synthesis (Schotten-Baumann Conditions) | Ester Synthesis |
| This compound (equivalents) | 1.0 - 1.2 | 1.0 - 1.2 |
| Nucleophile (Amine/Alcohol, equivalents) | 1.0 | 1.0 - 1.2 (or as solvent) |
| Base (equivalents) | 1.0 - 1.5 (e.g., triethylamine, pyridine) | 1.0 - 1.5 (e.g., triethylamine, pyridine) |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Dichloromethane (DCM), Tetrahydrofuran (THF) |
| Temperature (°C) | 0 to Room Temperature | 0 to Room Temperature |
| Reaction Time (hours) | 1 - 6 | 1 - 6 |
| Work-up | Aqueous wash, extraction, and purification | Aqueous wash, extraction, and purification |
| Typical Yield (%) | 85 - 95 | 80 - 95 |
Experimental Protocols: Reactions
Protocol 3: Synthesis of N-Eicosanoyl Amides
-
Dissolve the desired primary or secondary amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.0-1.5 equivalents) in an anhydrous aprotic solvent (e.g., DCM or THF) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0-1.2 equivalents) in the same solvent to the cooled amine solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-6 hours.
-
Upon completion, quench the reaction with water or a dilute aqueous acid solution (e.g., 1M HCl).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude amide can be purified by recrystallization or column chromatography.
Protocol 4: Synthesis of Eicosanoate Esters
-
Dissolve the alcohol (1.0-1.2 equivalents) and a non-nucleophilic base like pyridine or triethylamine (1.0-1.5 equivalents) in an anhydrous aprotic solvent (e.g., DCM or THF) under an inert atmosphere.
-
Cool the mixture to 0 °C.
-
Add this compound (1.0-1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to proceed at room temperature for 1-6 hours.
-
After the reaction is complete, wash the mixture with water, dilute aqueous acid, and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
The resulting ester can be purified by column chromatography or distillation.
Application in the Synthesis of Bioactive Lipids: Ceramide Synthesis
This compound is a key reagent in the synthesis of ceramides, a class of bioactive sphingolipids involved in various cellular signaling pathways. The synthesis involves the acylation of a sphingoid base, such as sphingosine.
Protocol 5: Synthesis of N-Eicosanoyl-Sphingosine (C20 Ceramide)
-
Dissolve sphingosine (1.0 equivalent) in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and a weak aqueous base (e.g., sodium bicarbonate solution).
-
In a separate flask, dissolve this compound (1.1 equivalents) in THF.
-
Slowly add the this compound solution to the vigorously stirred sphingosine solution at room temperature.
-
Continue stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude ceramide by column chromatography on silica gel.
Visualizations
Ceramide Biosynthesis and Signaling Pathway
The following diagram illustrates the de novo synthesis of ceramides and their central role in signaling pathways that can lead to cellular outcomes such as apoptosis.
Caption: De novo synthesis and apoptotic signaling of ceramide.
Experimental Workflow: Synthesis of an Eicosanoyl-Containing Cationic Lipid for Nanoparticle Formulation
This workflow outlines the synthesis of a custom cationic lipid incorporating an eicosanoyl chain, which can then be used in the formulation of lipid nanoparticles for drug delivery applications.
Caption: Synthesis of a custom lipid for drug delivery.
Characterization of Eicosanoyl Chloride Derivatives by NMR Spectroscopy: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eicosanoyl chloride, the acyl chloride derivative of eicosanoic acid (a 20-carbon saturated fatty acid), is a reactive intermediate pivotal in the synthesis of a variety of bioactive molecules, including lipids, amides, and esters. Its derivatives, particularly those involving amino acids, are of significant interest in drug development and biomedical research due to their potential as signaling molecules, enzyme inhibitors, and components of novel drug delivery systems. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and characterization of these derivatives. This application note provides a detailed protocol for the synthesis and NMR analysis of this compound derivatives, along with reference data for ¹H and ¹³C NMR chemical shifts to aid in their characterization.
Data Presentation: NMR Chemical Shifts
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound and a representative derivative, N-eicosanoyl glycine. These values are based on established ranges for long-chain acyl chlorides and N-acyl amino acids.[1][2][3][4][5]
Table 1: Predicted ¹H NMR Chemical Shifts (ppm) in CDCl₃
| Assignment | This compound | N-Eicosanoyl Glycine | Multiplicity |
| Eicosanoyl Chain | |||
| CH₃ (C-20) | ~ 0.88 | ~ 0.88 | Triplet |
| -(CH₂)₁₆- (C-4 to C-19) | ~ 1.25 | ~ 1.25 | Multiplet |
| -CH₂- (C-3) | ~ 1.70 | ~ 1.63 | Quintet |
| -CH₂-CO- (C-2) | ~ 2.89 | ~ 2.25 | Triplet |
| Glycine Moiety | |||
| N-H | - | ~ 6.20 | Broad Triplet |
| α-CH₂ | - | ~ 4.05 | Doublet |
| COOH | - | ~ 10.5 (variable) | Broad Singlet |
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) in CDCl₃
| Assignment | This compound | N-Eicosanoyl Glycine |
| Eicosanoyl Chain | ||
| C=O (C-1) | ~ 173.5 | ~ 173.0 |
| -CH₂-CO- (C-2) | ~ 47.0 | ~ 36.5 |
| -CH₂- (C-3) | ~ 25.0 | ~ 25.5 |
| -(CH₂)₁₅- (C-4 to C-18) | ~ 29.0 - 32.0 | ~ 29.0 - 32.0 |
| -CH₂- (C-19) | ~ 22.7 | ~ 22.7 |
| CH₃ (C-20) | ~ 14.1 | ~ 14.1 |
| Glycine Moiety | ||
| α-CH₂ | - | ~ 41.5 |
| COOH | - | ~ 175.0 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the conversion of eicosanoic acid to this compound using thionyl chloride.
Materials:
-
Eicosanoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene
-
Round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve eicosanoic acid in anhydrous toluene.
-
Add a 2-fold molar excess of thionyl chloride dropwise to the solution at room temperature with stirring.
-
Attach the reflux condenser and heat the reaction mixture to a gentle reflux for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
The resulting crude this compound can be used in the next step without further purification.
Protocol 2: Synthesis of N-Eicosanoyl Glycine
This protocol details the acylation of glycine with this compound.
Materials:
-
This compound
-
Glycine
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Water
-
Beaker
-
Magnetic stirrer and stir bar
-
pH meter or pH paper
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Dissolve glycine in an aqueous solution of sodium hydroxide in a beaker, and cool the solution in an ice bath.
-
Slowly add this compound to the cold, stirred glycine solution. Maintain the pH of the solution between 9 and 10 by adding small portions of NaOH solution as needed.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours.
-
After the reaction is complete, acidify the solution to a pH of approximately 2 with hydrochloric acid.
-
A white precipitate of N-eicosanoyl glycine will form.
-
Collect the product by vacuum filtration using a Büchner funnel, wash with cold water, and dry under vacuum.
Protocol 3: NMR Sample Preparation and Analysis
This protocol outlines the preparation of a sample for NMR analysis.
Materials:
-
N-Eicosanoyl glycine (or other derivative)
-
Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard
-
NMR tube (5 mm)
-
Vial
-
Pasteur pipette
-
Cotton wool
Procedure:
-
Weigh approximately 10-20 mg of the N-eicosanoyl glycine derivative into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of CDCl₃ containing TMS to the vial.
-
Gently warm and vortex the vial to ensure complete dissolution of the sample.
-
If any solid particles remain, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into the NMR tube.
-
Cap the NMR tube and carefully wipe the outside before inserting it into the NMR spectrometer.
-
Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. For ¹³C NMR of these long-chain derivatives, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
Mandatory Visualizations
Experimental Workflow
References
Troubleshooting & Optimization
How to handle moisture-sensitive eicosanoyl chloride reactions
Welcome to the technical support center for handling moisture-sensitive eicosanoyl chloride reactions. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my reaction yield low when using this compound?
A1: Low yields in reactions involving this compound are most commonly due to its high sensitivity to moisture.[1] The acyl chloride functional group readily hydrolyzes upon contact with water to form the corresponding carboxylic acid (eicosanoic acid), which is unreactive under typical acylation conditions.[1] This not only consumes your starting material but also introduces acidic impurities that can complicate the purification process.[1] Other causes can include incomplete reaction, side reactions with the solvent, or suboptimal reaction temperature.
Q2: How can I tell if my this compound has decomposed due to moisture?
A2: The primary decomposition product is eicosanoic acid. You can often detect this impurity using analytical techniques such as Thin-Layer Chromatography (TLC) or by obtaining an IR spectrum. In an IR spectrum, the presence of a broad O-H stretch around 2500-3300 cm⁻¹ alongside the carbonyl (C=O) peak is indicative of the carboxylic acid impurity. The pure acyl chloride will not have this broad hydroxyl peak.
Q3: What are the best practices for storing and handling this compound?
A3: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container, preferably with a cap lined with an inert material like Teflon.[1] For long-term storage, sealing the container with paraffin film is recommended.[1] All handling should be performed under a positive pressure of an inert gas, such as nitrogen or argon, within a fume hood.
Q4: My reaction mixture turned cloudy immediately after adding the this compound. What does this signify?
A4: This often indicates the formation of a precipitate. If your nucleophile is an amine, this is likely the ammonium hydrochloride salt byproduct, which is generally insoluble in common organic solvents. In other cases, it could be the product itself precipitating if it has low solubility in the chosen solvent. In unfortunate circumstances, if rigorous anhydrous conditions were not met, it could be the formation of eicosanoic acid.
Q5: What should I do if I suspect moisture has contaminated my reaction?
A5: If moisture contamination is suspected, the best course of action is to start the reaction over with freshly dried solvents and glassware. It is very difficult to remove water from an ongoing reaction. Ensuring all equipment is flame-dried or oven-dried immediately before use is a critical preventative step.
Q6: Can I use a protonated nucleophile (e.g., an alcohol or amine) directly with this compound?
A6: Yes, but the reaction will generate hydrogen chloride (HCl) as a byproduct. This HCl can react with any unreacted amine nucleophile to form an ammonium salt, rendering it non-nucleophilic. Therefore, it is standard practice to add a non-nucleophilic base, such as triethylamine or pyridine, to the reaction mixture to scavenge the HCl produced. Typically, a slight excess of the base is used.
Data Presentation
Table 1: Recommended Solvents for this compound Reactions
| Solvent | Boiling Point (°C) | Key Characteristics |
| Dichloromethane (DCM) | 39.6 | Inert, good solvent for many organic compounds. Must be rigorously dried. |
| Tetrahydrofuran (THF) | 66 | Ethereal solvent, must be dried and checked for peroxides. |
| Chloroform | 61.2 | Good solvent, often used with a base like triethylamine. |
| Diethyl Ether | 34.6 | Volatile, good solvent but highly flammable and prone to peroxide formation. |
| Benzene / Toluene | 80.1 / 110.6 | Aromatic solvents suitable for some applications. |
Table 2: Common Quenching Agents and Their Use
| Quenching Agent | Reaction Product with this compound | Considerations |
| Water | Eicosanoic Acid | Simple and effective if the desired product is not water-soluble. Can be exothermic. |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | Eicosanoic Acid (as sodium salt) | Neutralizes HCl byproduct and excess acyl chloride. Causes CO₂ evolution, requiring slow and careful addition. |
| Alcohols (e.g., Methanol) | Methyl Eicosanoate (Ester) | Forms an ester byproduct, which may complicate purification. |
| Amines (e.g., Diethylamine) | N,N-Diethyleicosanamide (Amide) | Forms an amide byproduct. |
Experimental Protocols
Protocol 1: General Procedure for Reaction under Inert Atmosphere
This protocol outlines the fundamental steps for setting up a reaction that is sensitive to atmospheric moisture and oxygen.
-
Glassware Preparation : All glassware (flasks, condenser, addition funnel) must be thoroughly cleaned and dried in an oven (e.g., 125°C overnight) to remove adsorbed moisture.
-
Apparatus Assembly : Assemble the apparatus while still warm on a Schlenk line. Ensure all joints are sealed with high-vacuum grease.
-
Inert Gas Purge : Evacuate the assembled apparatus using the Schlenk line vacuum and then backfill with a high-purity inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the removal of atmospheric gases.
-
Solvent Addition : Add anhydrous solvent via a dry syringe or cannula.
-
Reagent Addition :
-
Liquids : Add moisture-sensitive liquid reagents like this compound via a dry syringe through a rubber septum.
-
Solids : Add air-stable solids before purging. Add moisture-sensitive solids under a positive flow of inert gas or within a glovebox.
-
-
Running the Reaction : Maintain a slight positive pressure of the inert gas throughout the reaction. This can be monitored with an oil bubbler attached to the Schlenk line.
Protocol 2: Synthesis of an Ester from this compound and an Alcohol
-
Setup : Following Protocol 1, set up a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere.
-
Reagent Preparation : In the flask, dissolve the alcohol (1.0 eq.) and a non-nucleophilic base like triethylamine (1.1 eq.) in anhydrous dichloromethane. Cool the solution to 0°C in an ice bath.
-
This compound Addition : Slowly add this compound (1.05 eq.) dropwise to the stirred solution.
-
Reaction Monitoring : Allow the reaction to warm to room temperature and stir for the required time (typically 2-12 hours). Monitor the reaction's progress using TLC.
-
Workup :
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
-
Purification : Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Workflow for moisture-sensitive this compound reactions.
Caption: Decision tree for troubleshooting low reaction yields.
Caption: Undesired hydrolysis pathway of this compound.
References
Technical Support Center: Optimizing Eicosanoyl Chloride Acylation
Welcome to the technical support center for optimizing acylation reactions using eicosanoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to enhance reaction efficiency and yield.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for this compound acylation on an aromatic ring? this compound reacts with aromatic compounds via Friedel-Crafts acylation, which is a type of electrophilic aromatic substitution. The reaction requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), which activates the this compound by forming a highly electrophilic acylium ion.[1] This acylium ion is then attacked by the electron-rich aromatic ring, leading to the formation of an aryl ketone.
Q2: Why is a stoichiometric amount of Lewis acid catalyst often required? Unlike many other catalytic reactions, Friedel-Crafts acylation typically requires at least a stoichiometric amount of the Lewis acid catalyst relative to the acyl chloride.[2] This is because the product, an aryl ketone, is a Lewis base and forms a stable complex with the catalyst.[2] This complexation effectively removes the catalyst from the reaction cycle, preventing it from activating further acyl chloride molecules. Therefore, a molar equivalent or a slight excess of the catalyst is necessary to drive the reaction to completion.
Q3: What are the best solvents for this compound acylation? Due to the long, non-polar alkyl chain of this compound, it is highly soluble in non-polar organic solvents. Common and effective solvents for this reaction include dichloromethane (DCM) and 1,2-dichloroethane because they are inert to the reaction conditions and effectively solubilize the long-chain acyl chloride and the intermediate complexes. It is critical to use anhydrous (dry) solvents to prevent deactivation of the Lewis acid catalyst.
Q4: Can I use aromatic compounds with any substituent in this reaction? No, the reactivity of the aromatic substrate is a critical factor. The Friedel-Crafts acylation fails with aromatic rings that possess strongly electron-deactivating groups, such as nitro (-NO₂), cyano (-CN), or sulfonic acid (-SO₃H) groups. The aromatic substrate must be at least as reactive as a halobenzene for the reaction to proceed effectively. Conversely, highly activated rings, such as phenols and anilines, can also pose challenges due to side reactions and complexation with the catalyst.
Q5: How can I avoid polyacylation of my aromatic substrate? Polyacylation is generally less of a concern in Friedel-Crafts acylation compared to alkylation. The acyl group introduced onto the aromatic ring is electron-withdrawing, which deactivates the ring towards further electrophilic substitution. This self-limiting feature typically prevents the addition of a second acyl group. However, if the starting aromatic compound is extremely reactive, polyacylation might still be a minor issue.
Troubleshooting Guide
This section addresses common problems encountered during the acylation with this compound.
Issue 1: Low or No Product Yield
Q: My reaction has a very low yield or has failed completely. What are the most common causes and how can I fix them?
A: This is a frequent issue that can often be traced back to several key factors:
-
Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Any water present in the glassware, solvents, or reagents will hydrolyze and deactivate the catalyst.
-
Solution: Ensure all glassware is oven- or flame-dried immediately before use. Use freshly opened bottles of anhydrous solvents and reagents. The entire reaction should be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).
-
-
Deactivated Aromatic Substrate: As mentioned in the FAQ, if your aromatic ring contains strongly electron-withdrawing groups, the reaction will not proceed efficiently.
-
Solution: If possible, choose a synthetic route that avoids acylation of a deactivated ring. Alternatively, a more potent Lewis acid or harsher reaction conditions might be required, though this can lead to side products.
-
-
Insufficient Catalyst: Using only a catalytic amount of the Lewis acid will result in a low yield, as the catalyst becomes sequestered by the ketone product.
-
Solution: Use at least 1.1 equivalents of the Lewis acid catalyst for every equivalent of this compound to ensure enough active catalyst is present throughout the reaction.
-
-
Poor Reagent Quality: The purity of the this compound and the aromatic substrate is crucial. Impurities can interfere with the catalyst and lead to side reactions. This compound itself can degrade upon exposure to moisture, hydrolyzing back to eicosanoic acid.
-
Solution: Use high-purity reagents. If the this compound is old or has been exposed to air, consider purifying it by distillation or preparing it fresh from eicosanoic acid using thionyl chloride or oxalyl chloride.
-
Issue 2: Formation of Multiple Products
Q: I'm observing multiple spots on my TLC plate. What could be the cause?
A: While less common, the formation of multiple products can occur due to:
-
Isomeric Products: If the aromatic ring has ortho- and para-directing groups (like the methoxy group in anisole), acylation can occur at both positions, leading to a mixture of isomers. The para product is usually favored due to reduced steric hindrance.
-
Solution: Modifying reaction temperature and solvent polarity can sometimes influence the regioselectivity. Lower temperatures often favor the para isomer. Purification by column chromatography is typically required to separate the isomers.
-
-
Side Reactions with Functional Groups: If your aromatic substrate has reactive functional groups (like hydroxyl or amino groups), these can react with the acyl chloride or the Lewis acid.
-
Solution: Protect sensitive functional groups before performing the acylation. For example, a hydroxyl group can be protected as an ester, which can be removed after the reaction.
-
Quantitative Data Summary
| Acylating Agent | Catalyst (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Predominant Isomer | Reference |
| Acetic Anhydride | AlCl₃ (2.2) | None | 90 | 1.5 | 85.7 | para | |
| Benzoyl Chloride | HBEA Zeolite | None | 120 | 24 | ~83 (Conversion) | para (93-96% sel.) | |
| Acetyl Chloride | Zr(IV)PW | None | Reflux | 5 | ~90 | para |
Note: Yields are highly dependent on the specific substrate, purity of reagents, and strict adherence to anhydrous conditions.
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation with this compound
This protocol describes the acylation of anisole with this compound as a representative example.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
This compound
-
Anisole (freshly distilled)
-
Anhydrous Dichloromethane (DCM)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler or drying tube. Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the setup.
-
Catalyst Suspension: In the reaction flask, add anhydrous aluminum chloride (1.1 equivalents) to anhydrous DCM. Cool the suspension to 0 °C in an ice bath.
-
This compound Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the temperature remains between 0-5 °C.
-
Aromatic Substrate Addition: After the complete addition of the acyl chloride, dissolve anisole (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture over 30 minutes at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and very carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.
-
Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (caution: CO₂ evolution), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product (likely a waxy solid) by column chromatography on silica gel or by recrystallization to yield the pure aryl ketone.
Visual Guides
General Experimental Workflow
Caption: General workflow for Friedel-Crafts acylation.
Troubleshooting Low Yield
Caption: Decision tree for troubleshooting low reaction yield.
Catalyst Activation and Deactivation Pathway
Caption: Lewis acid activation and product-induced deactivation.
References
Technical Support Center: Eicosanoyl Chloride Reactions
Welcome to the Technical Support Center for eicosanoyl chloride reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to the use of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in reactions involving this compound?
A1: The most common side products in this compound reactions are primarily due to its high reactivity. Key side products include:
-
Eicosanoic Acid: This is the product of hydrolysis, where this compound reacts with water. Due to the high reactivity of acyl chlorides, even trace amounts of moisture in the reaction setup can lead to the formation of the corresponding carboxylic acid.
-
N-eicosanoyl Amino Acid Salt: In reactions with amines or amino acids, the hydrogen chloride (HCl) gas generated can react with any excess amine or the newly formed amide to produce an ammonium or amide salt.[1][2]
-
O-Acyl Isourea: When using carbodiimide coupling agents, over-activation of the carboxylic acid can lead to the formation of O-acyl isourea as a side product.
-
Diacylated Products: In reactions with molecules containing multiple nucleophilic sites, such as diamines or amino acids with reactive side chains (e.g., serine, threonine, tyrosine), diacylation can occur where this compound reacts at more than one site.
-
Symmetrical Anhydride: this compound can react with the starting eicosanoic acid (if present as an impurity or formed from hydrolysis) to generate eicosanoic anhydride.
Q2: How can I minimize the hydrolysis of this compound during my reaction?
A2: Minimizing hydrolysis is critical for a successful reaction. Here are some key strategies:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried (e.g., oven-dried or flame-dried) and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Dry Solvents: Use anhydrous solvents. Commercially available dry solvents are recommended, or solvents can be dried using appropriate drying agents.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere to prevent exposure to atmospheric moisture.
-
Proper Reagent Handling: Handle this compound and other reagents in a way that minimizes exposure to air.
Q3: When reacting this compound with an amino acid like serine, how can I favor N-acylation over O-acylation?
A3: The selectivity between N-acylation and O-acylation is highly dependent on the reaction conditions, particularly the pH.
-
Basic Conditions (Schotten-Baumann conditions): To favor N-acylation, the reaction should be carried out under basic conditions (typically pH 8-11).[1][2][3] In a basic medium, the amino group (-NH2) is more nucleophilic than the hydroxyl group (-OH), leading to preferential attack on the acyl chloride. A common method is the Schotten-Baumann reaction, which uses an aqueous base.
-
Acidic Conditions: Conversely, O-acylation is favored under acidic conditions. In an acidic environment, the amino group is protonated (-NH3+), rendering it non-nucleophilic. The hydroxyl group, however, remains reactive and can be acylated.
Troubleshooting Guides
Issue 1: Low Yield of the Desired N-Acyl Product
| Possible Cause | Troubleshooting Step |
| Hydrolysis of this compound | Ensure rigorous anhydrous conditions as described in FAQ 2. Use freshly opened or distilled this compound. |
| Incomplete Reaction | Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). If the reaction is sluggish, consider increasing the reaction time or temperature moderately. Note that higher temperatures can also promote side reactions. |
| Sub-optimal pH | For N-acylation of amino acids, carefully control the pH to be in the optimal range for amine nucleophilicity (typically pH 8-11). Use a pH meter or indicator strips to monitor and adjust as needed. |
| Poor Reagent Quality | Use high-purity starting materials. Impurities in the this compound or the nucleophile can lead to side reactions and lower yields. |
| Formation of Insoluble Byproducts | The formation of ammonium chloride can sometimes precipitate and coat the reactants, hindering the reaction. Ensure adequate stirring to maintain a homogeneous mixture. |
Issue 2: Presence of Multiple Products in the Final Mixture
| Possible Cause | Troubleshooting Step |
| O-Acylation Side Product (for hydroxy-amino acids) | If O-acylation is observed, ensure the reaction is performed under sufficiently basic conditions to favor N-acylation. If O-acylation is the desired outcome, perform the reaction under acidic conditions. |
| Diacylation | Use a stoichiometric amount of this compound or a slight excess of the nucleophile to minimize the chances of diacylation. Slow, dropwise addition of the this compound can also help. |
| Hydrolysis Product (Eicosanoic Acid) | Improve the anhydrous conditions of the reaction setup. This impurity can sometimes be removed during the work-up by a basic wash. |
| Unreacted Starting Material | Check for reaction completion. If the reaction has stalled, consider the possibility of reagent degradation or sub-optimal conditions. |
Experimental Protocols
Protocol 1: General Procedure for N-Acylation of an Amino Acid with this compound (Schotten-Baumann Conditions)
This protocol is a general guideline for the N-acylation of an amino acid and may require optimization for specific substrates.
Materials:
-
Amino Acid (e.g., Glycine)
-
This compound
-
Sodium Hydroxide (NaOH) or Potassium Carbonate (K2CO3)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Hydrochloric Acid (HCl), dilute
-
Water, deionized
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Dissolve the Amino Acid: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the amino acid (1.0 equivalent) in an aqueous solution of NaOH (2.0 equivalents, e.g., 1 M). Cool the solution to 0-5 °C in an ice bath.
-
Prepare this compound Solution: In a separate, dry flask, dissolve this compound (1.05 equivalents) in an equal volume of anhydrous DCM or THF.
-
Reaction: Add the this compound solution dropwise to the rapidly stirring amino acid solution over 30-60 minutes, while maintaining the temperature at 0-5 °C. The pH of the aqueous phase should be monitored and maintained between 9 and 11 by adding more base if necessary.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours or until completion, as monitored by TLC or LC-MS.
-
Work-up:
-
Separate the organic and aqueous layers.
-
Wash the organic layer with dilute HCl to remove any unreacted amine and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-eicosanoyl amino acid.
-
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Expected Yield: Yields can vary depending on the specific amino acid, but are typically in the range of 70-95% for simple amino acids.
Visualizations
Caption: Reaction pathways for this compound with an amino acid.
Caption: Troubleshooting workflow for low yield in N-acylation reactions.
References
Technical Support Center: Purification Strategies for Reactions Involving Eicosanoyl Chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of unreacted eicosanoyl chloride from a product mixture.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in removing unreacted this compound?
A1: The main challenges stem from the high reactivity of this compound and the similar physical properties of the starting material, product, and potential byproducts. This compound is highly reactive towards nucleophiles and readily hydrolyzes to eicosanoic acid in the presence of moisture.[1][2] Both this compound and eicosanoic acid possess a long, non-polar C20 alkyl chain, making their separation from a similarly non-polar product challenging.
Q2: What are the most common methods for removing unreacted this compound?
A2: The most common and effective methods are:
-
Aqueous Workup (Liquid-Liquid Extraction): This involves using a mild aqueous base to hydrolyze and extract the unreacted this compound as a water-soluble salt.[3]
-
Column Chromatography: This technique separates compounds based on their polarity, which is effective for isolating the desired product from the unreacted starting material and byproducts.[4][5]
-
Scavenger Resins: These are solid-supported reagents that selectively react with and remove excess acyl chloride, simplifying the purification process to a simple filtration.
Q3: How can I monitor the progress of the removal of this compound?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the purification process. A suitable mobile phase, typically a mixture of hexanes and ethyl acetate, will allow for the visualization of the separation of your product from the less polar this compound and the more polar eicosanoic acid.
Q4: My product is sensitive to basic conditions. Can I still use an aqueous workup?
A4: If your product is base-sensitive, you can perform a neutral water wash. While less efficient at hydrolyzing the acyl chloride, multiple washes with deionized water can help to quench and remove some of the unreacted starting material. Alternatively, column chromatography or the use of scavenger resins would be more suitable purification methods.
Troubleshooting Guides
Issue 1: Persistent Contamination with Eicosanoic Acid After Aqueous Workup
Symptoms:
-
TLC analysis of the purified product shows a spot corresponding to eicosanoic acid.
-
The ¹H NMR spectrum of the product shows a broad peak in the carboxylic acid region (~10-12 ppm).
Possible Causes and Solutions:
| Possible Cause | Solution |
| Incomplete Hydrolysis of this compound | The unreacted this compound may have hydrolyzed to eicosanoic acid during workup or on the TLC plate. Ensure a sufficient amount of aqueous base is used during the extraction to hydrolyze all the unreacted acyl chloride. |
| Inefficient Extraction of Sodium Eicosanoate | The long alkyl chain of sodium eicosanoate may limit its solubility in the aqueous phase, leading to incomplete extraction. Increase the volume of the aqueous washes. Gentle warming of the separatory funnel during extraction may improve the solubility of the salt. |
| Precipitation of Sodium Eicosanoate | At high concentrations, sodium eicosanoate may precipitate at the interface of the organic and aqueous layers. Dilute the reaction mixture with more organic solvent and use a larger volume of aqueous base. |
Issue 2: Poor Separation During Column Chromatography
Symptoms:
-
The product and unreacted this compound or eicosanoic acid co-elute from the column.
-
Significant peak tailing is observed for the product or impurities.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inappropriate Mobile Phase Polarity | The polarity of the eluent is not optimized for the separation. Use TLC to screen for the optimal solvent system. Start with a low polarity mobile phase (e.g., 98:2 Hexanes:Ethyl Acetate) and gradually increase the polarity. |
| Column Overload | Too much crude product was loaded onto the column. Use a larger column or reduce the amount of sample loaded. For waxy or poorly soluble compounds, consider dry loading the sample onto silica gel. |
| Secondary Interactions with Silica Gel | Acidic protons on the silica gel can interact with your compounds, leading to peak tailing. Add a small amount of a modifier, such as 0.1% formic or acetic acid, to the mobile phase to suppress these interactions. |
Experimental Protocols
Protocol 1: Purification by Aqueous Workup (Liquid-Liquid Extraction)
This protocol is designed to remove unreacted this compound and the byproduct hydrochloric acid.
Workflow:
Caption: Aqueous workup for this compound removal.
Detailed Steps:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as dichloromethane or ethyl acetate (approximately 10-20 mL of solvent per gram of crude product).
-
Transfer: Transfer the solution to a separatory funnel.
-
Base Wash: Add an equal volume of saturated sodium bicarbonate solution and shake the funnel vigorously. Vent frequently to release any pressure from CO₂ evolution. Allow the layers to separate and drain the lower aqueous layer. Repeat this wash two more times.
-
Brine Wash: Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove residual water.
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to yield the purified product.
Protocol 2: Purification by Column Chromatography
This protocol is suitable for separating compounds with different polarities.
Workflow:
Caption: Column chromatography purification workflow.
Detailed Steps:
-
Mobile Phase Selection: Determine an optimal solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate.
-
Column Packing: Prepare a silica gel column using the initial, low-polarity mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to create a free-flowing powder. Carefully add this powder to the top of the column.
-
Elution: Begin eluting the column with the low-polarity mobile phase. Unreacted this compound, being the least polar, should elute first. Gradually increase the polarity of the mobile phase to elute your product, followed by the more polar eicosanoic acid.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC.
-
Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Purification Using a Scavenger Resin
This protocol utilizes a nucleophilic resin to selectively react with and remove excess this compound.
Workflow:
References
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Preparation of acid chlorides (acyl chlorides) reactions with water alcohols ammonia amines equations reagents conditions products nucleophilic elimination reaction mechanisms advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Improving the solubility of eicosanoyl chloride for reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing eicosanoyl chloride in their experiments, with a special focus on overcoming solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound (C₂₀H₃₉ClO) is the acyl chloride derivative of eicosanoic acid.[1][2] It is a highly reactive organic compound commonly used in the synthesis of esters, amides, and other acyl derivatives.[3] Its long C20 alkyl chain makes it highly lipophilic, which significantly influences its solubility.[4]
Key Properties of this compound:
-
Molecular Formula: C₂₀H₃₉ClO[1]
-
Molecular Weight: 330.98 g/mol
-
Appearance: Typically a colorless to pale yellow liquid or a waxy solid at lower temperatures.
-
Reactivity: Highly reactive towards nucleophiles and susceptible to hydrolysis by moisture. Reactions are often vigorous.
Q2: In which solvents is this compound soluble?
Due to its long, non-polar hydrocarbon chain, this compound is soluble in non-polar organic solvents and has very low solubility in polar solvents like water. For reactions, anhydrous (dry) solvents are crucial to prevent hydrolysis of the acyl chloride.
Q3: Why is my this compound not dissolving in the reaction solvent?
Poor solubility is a common issue with long-chain acyl chlorides like this compound. Several factors can contribute to this:
-
Inappropriate Solvent Choice: Using a solvent that is too polar will result in poor solubility.
-
Low Temperature: At lower temperatures, the solubility of this compound can decrease, potentially causing it to solidify or precipitate.
-
High Concentration: Attempting to create a solution that is too concentrated can exceed its solubility limit in the chosen solvent.
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to diagnosing and resolving solubility problems encountered during reactions with this compound.
Diagram: Troubleshooting Workflow for this compound Solubility
Caption: A stepwise guide to troubleshooting solubility issues with this compound.
Data Presentation: Solvent Selection Guide
| Solvent | Polarity | Suitability for this compound Reaction | Rationale |
| Recommended Solvents | |||
| Toluene | Non-polar | Excellent | Good solvating power for non-polar compounds. Higher boiling point allows for heating if necessary. |
| Hexane | Non-polar | Excellent | Highly non-polar, effective for dissolving long alkyl chains. |
| Dichloromethane (DCM) | Polar Aprotic | Good | A versatile solvent for many organic reactions, but its polarity may limit the solubility of very long chains at high concentrations. |
| Chloroform | Polar Aprotic | Good | Similar to DCM, offers good solubility for many organic compounds. |
| Diethyl Ether | Non-polar | Good | A common non-polar solvent, but its low boiling point may not be suitable for reactions requiring heating. |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | Can be a good solvent, but its polarity is higher than ideal for highly lipophilic compounds. Ensure it is anhydrous. |
| Solvents to Avoid | |||
| Water | Polar Protic | Unsuitable | This compound is insoluble and reacts violently with water (hydrolysis). |
| Alcohols (e.g., Ethanol) | Polar Protic | Unsuitable | Reacts with alcohols to form esters, consuming the starting material. |
| Acetone | Polar Aprotic | Use with Caution | While stearoyl chloride is soluble in acetone, acetone can be enolized and may participate in side reactions under basic conditions. |
| Dimethylformamide (DMF) | Polar Aprotic | Use with Caution | Can be used as a catalyst for acyl chloride formation, but its high polarity may not be ideal for dissolving the long-chain acyl chloride itself in large quantities. |
Experimental Protocols
Protocol 1: General Procedure for Amide Synthesis using this compound
This protocol describes the synthesis of an N-alkyleicosanamide, a common reaction where solubility is critical.
Diagram: Workflow for Amide Synthesis
References
Technical Support Center: Catalyst Selection for Eicosanoyl Chloride Friedel-Crafts Acylation
Welcome to the technical support center for the Friedel-Crafts acylation of eicosanoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, troubleshoot common experimental issues, and offer detailed protocols for this specific long-chain acylation reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for the Friedel-Crafts acylation of this compound, and how do they compare?
A1: The most common catalysts are Lewis acids, with aluminum chloride (AlCl₃) being the most potent and widely used. Ferric chloride (FeCl₃) and zinc chloride (ZnCl₂) are milder alternatives. In recent years, heterogeneous catalysts like zeolites and certain metal oxides have gained traction as more environmentally friendly options. The choice of catalyst depends on the reactivity of the aromatic substrate and the desired reaction conditions.
Q2: Why is a stoichiometric amount of Lewis acid catalyst often required for this reaction?
A2: A stoichiometric amount of the Lewis acid is typically necessary because the product, an aryl ketone, is a Lewis base and forms a stable complex with the catalyst.[1][2] This complexation deactivates the catalyst, preventing it from participating in further reactions. Therefore, at least one equivalent of the catalyst per equivalent of the acyl chloride is needed.
Q3: Can I use a catalytic amount of a Lewis acid for the acylation with this compound?
A3: In certain cases, particularly with highly activated aromatic rings, catalytic amounts of milder Lewis acids like zinc(II) salts may be employed.[1] However, for most substrates, a stoichiometric amount is required to achieve good yields. Greener alternatives, such as some solid acid catalysts, can function catalytically and be recycled.[3]
Q4: What are the main challenges when working with a long-chain acyl chloride like this compound?
A4: The primary challenges include the potential for low solubility of the this compound or the resulting long-chain aryl ketone in common non-polar solvents at lower temperatures. The bulky nature of the eicosanoyl group can also lead to steric hindrance, potentially affecting the reaction rate and regioselectivity, often favoring acylation at the para position.
Q5: How does the reactivity of the aromatic substrate affect catalyst selection for acylation with this compound?
A5: Highly activated aromatic rings (e.g., anisole, phenol) can be acylated under milder conditions, potentially with weaker Lewis acids like FeCl₃ or ZnCl₂. Less reactive substrates (e.g., benzene, toluene) will likely require a strong Lewis acid like AlCl₃ for efficient conversion. Very deactivated rings (e.g., nitrobenzene) are generally not suitable for Friedel-Crafts acylation.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation | The Lewis acid catalyst is highly sensitive to moisture. Ensure all glassware is oven-dried, and use anhydrous solvents and freshly opened or purified reagents. |
| Deactivated Aromatic Ring | The reaction is an electrophilic aromatic substitution and will not proceed efficiently with strongly electron-withdrawing groups on the aromatic substrate (e.g., -NO₂, -CN). |
| Insufficient Catalyst | For Lewis acids like AlCl₃ and FeCl₃, a stoichiometric amount is generally required due to product complexation. Ensure at least a 1:1 molar ratio of catalyst to this compound. |
| Poor Solubility of this compound | The long aliphatic chain of this compound can lead to poor solubility in some non-polar solvents at low temperatures. Consider using solvents like dichloromethane, carbon disulfide, or nitrobenzene, and ensure the reaction temperature is sufficient to maintain solubility.[4] |
| Sub-optimal Reaction Temperature | Some reactions may require heating to overcome the activation energy. Conversely, excessively high temperatures can lead to side reactions and decomposition. Monitor the reaction and adjust the temperature as needed. |
Issue 2: Formation of Multiple Products
| Potential Cause | Troubleshooting Steps |
| Unexpected Regioisomers | While the bulky eicosanoyl group generally favors para-substitution, ortho-isomers can form with highly activating substrates. The choice of solvent can sometimes influence the ortho/para ratio. Non-polar solvents often favor the para product. |
| Reaction with Solvent | Some solvents can participate in Friedel-Crafts reactions. Use inert solvents such as carbon disulfide or dichloromethane. |
Issue 3: Difficult Product Isolation
| Potential Cause | Troubleshooting Steps |
| Incomplete Quenching | The product-catalyst complex must be fully hydrolyzed during workup. Pour the reaction mixture into a mixture of ice and concentrated HCl and stir vigorously. |
| Emulsion Formation | The long aliphatic chain of the product can lead to emulsions during aqueous extraction. Use a saturated brine solution to help break up emulsions. |
Catalyst Performance Data
The following tables provide representative data on the performance of common catalysts for the Friedel-Crafts acylation of aromatic compounds with long-chain acyl chlorides. Note: Data is compiled from literature on similar long-chain acyl chlorides and should be considered as a guideline for this compound reactions.
Table 1: Comparison of Lewis Acid Catalysts for the Acylation of Anisole
| Catalyst | Catalyst Loading (Equivalents) | Solvent | Temperature (°C) | Reaction Time (h) | Representative Yield (%) |
| AlCl₃ | 1.1 | Dichloromethane | 0 to RT | 2-4 | >90 |
| FeCl₃ | 1.1 | Dichloromethane | RT to 40 | 4-8 | 75-85 |
| ZnCl₂ | 1.2 | Toluene | 70-100 | 6-12 | 60-75 |
Table 2: Performance of a Heterogeneous Catalyst (Zeolite H-BEA) for the Acylation of Toluene
| Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Reaction Time (h) | Representative Yield (%) |
| Zeolite H-BEA | 20 wt% | Dichlorobenzene | 130-150 | 8-16 | 70-80 |
Experimental Protocols
Protocol 1: AlCl₃-Catalyzed Acylation of Toluene with this compound
Materials:
-
Toluene (1.0 equivalent)
-
This compound (1.0 equivalent)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.1 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
To the flask, add anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM.
-
Cool the suspension to 0°C in an ice bath.
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel.
-
Add the this compound solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture back to 0°C and slowly pour it into a beaker containing a mixture of crushed ice and concentrated HCl. Stir vigorously for 15-20 minutes to decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: FeCl₃-Catalyzed Acylation of Anisole with this compound
Materials:
-
Anisole (1.0 equivalent)
-
This compound (1.0 equivalent)
-
Anhydrous Ferric Chloride (FeCl₃) (1.1 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried round-bottom flask under a nitrogen atmosphere, add anhydrous FeCl₃ (1.1 equivalents) and anhydrous DCM.
-
Add a solution of this compound (1.0 equivalent) in anhydrous DCM to the flask.
-
Add anisole (1.0 equivalent) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature or gently heat to 40°C for 4-8 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and quench by slowly adding the mixture to ice-cold dilute HCl.
-
Extract the product with DCM, and wash the combined organic layers with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude product.
-
Purify by column chromatography or recrystallization.
Visualizations
References
Technical Support Center: Temperature Control in Exothermic Eicosanoyl Chloride Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing the exothermic nature of reactions involving eicosanoyl chloride. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary thermal hazards associated with this compound reactions?
A1: this compound is a reactive acyl chloride. The primary thermal hazards include:
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Highly Exothermic Reactions: It reacts vigorously and exothermically with nucleophiles such as water, alcohols, and amines, releasing significant heat.[] This can lead to a rapid increase in temperature and pressure, potentially causing a thermal runaway if not properly controlled.
-
Thermal Decomposition: While stable at room temperature, excessive temperatures can lead to decomposition, which may produce hazardous byproducts like hydrogen chloride gas and carbon oxides.[2] For many acyl chlorides, degradation can begin at temperatures as low as 70°C.[3]
-
Moisture Sensitivity: this compound reacts with moisture, including atmospheric humidity, to produce eicosanoic acid and corrosive hydrogen chloride (HCl) gas. This reaction is also exothermic.
Q2: What are the initial signs of a potential loss of temperature control?
A2: Be vigilant for the following indicators of a potential thermal event:
-
A rapid, unexpected increase in the internal reaction temperature.
-
Excessive fuming or gas evolution from the reaction vessel.
-
A sudden change in the color or viscosity of the reaction mixture.
-
Localized boiling of the solvent, especially near the point of reagent addition.
Q3: How does reaction scale-up affect temperature control?
A3: Scaling up a reaction decreases the surface-area-to-volume ratio. This reduces the efficiency of heat dissipation through the walls of the reactor. A reaction that is easily controlled on a small scale may become dangerously exothermic on a larger scale. It is crucial to conduct a thorough thermal hazard assessment and consider pilot-scale runs before proceeding with large-scale production.
Troubleshooting Guide
Issue 1: Rapid temperature increase during the addition of this compound.
| Possible Cause | Recommended Solution |
| Addition rate is too fast. | Immediately stop the addition of this compound. Increase the efficiency of the cooling bath (e.g., switch from an ice-water bath to a dry ice-acetone bath). Once the temperature is stable, resume the addition at a much slower rate. |
| Inadequate cooling. | Ensure the cooling bath is of sufficient size and at the appropriate temperature (typically 0 °C or below for initial addition). For larger-scale reactions, consider using a cryostat for more precise temperature control. |
| Reaction concentration is too high. | Use a larger volume of an appropriate anhydrous solvent to dilute the reaction mixture. This increases the thermal mass of the system, allowing for better absorption of the heat generated. |
Issue 2: The reaction does not initiate or is very sluggish, even after the addition of this compound.
| Possible Cause | Recommended Solution |
| Reaction temperature is too low. | Some reactions have a higher activation energy and may not initiate at very low temperatures. After the complete addition of this compound at a low temperature, gradually allow the reaction mixture to warm to room temperature while closely monitoring the internal thermometer. |
| Impurities in starting materials. | Ensure all reactants and solvents are of high purity and are anhydrous. Moisture will consume the this compound, and other impurities may inhibit the reaction. |
| Incorrect stoichiometry of reagents. | Verify the molar equivalents of all reactants, including any bases or catalysts used. For instance, in reactions with amine hydrochlorides, at least two equivalents of a non-nucleophilic base are required. |
Issue 3: Formation of dark, tarry material or unexpected byproducts.
| Possible Cause | Recommended Solution |
| Excessive reaction temperature. | High temperatures can promote side reactions and decomposition. Maintain a controlled, low temperature throughout the addition and stirring phases of the reaction. |
| Localized hot spots. | Inefficient stirring can lead to localized areas of high temperature. Ensure vigorous and efficient stirring throughout the reaction. For viscous mixtures, mechanical overhead stirring is recommended. |
| Contaminated reagents. | Impurities in the starting materials can lead to the formation of colored byproducts. Ensure the purity of your this compound and other reactants. |
Quantitative Data on Temperature Effects (Based on Analogous Acyl Chlorides)
| Parameter | Typical Value Range | Significance in Temperature Control |
| Heat of Reaction (ΔHrxn) with Amines | -100 to -150 kJ/mol | A highly negative value indicates a strongly exothermic reaction with a large potential for temperature increase. |
| Activation Energy (Ea) | 40 - 80 kJ/mol | A lower activation energy suggests that the reaction rate is more sensitive to changes in temperature, increasing the risk of thermal runaway. |
| Recommended Initial Temperature | 0 °C to -10 °C | Starting at a low temperature provides a larger safety margin to absorb the heat of reaction. |
| Maximum Allowable Temperature | Typically not exceeding room temperature (20-25 °C) during the exothermic phase. | Exceeding this can lead to an increased rate of side reactions and decomposition. |
Experimental Protocols
Protocol 1: General Procedure for Amide Synthesis with Temperature Control
-
Reaction Setup:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a temperature probe, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine and a non-nucleophilic base (e.g., triethylamine, 1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).
-
-
Cooling:
-
Cool the stirred solution to 0 °C using an ice-water bath.
-
-
Addition of this compound:
-
In a separate dry flask, dissolve the this compound in the same anhydrous solvent.
-
Transfer the this compound solution to the dropping funnel.
-
Add the this compound solution dropwise to the cooled amine solution over a period of 30-60 minutes.
-
Crucially, monitor the internal temperature and adjust the addition rate to maintain the temperature below 5 °C.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours.
-
The reaction can then be allowed to slowly warm to room temperature and stirred until completion (monitored by TLC or LC-MS).
-
-
Quenching:
-
Once the reaction is complete, cool the mixture back down to 0 °C.
-
Slowly quench the reaction by adding a saturated aqueous solution of a mild base (e.g., sodium bicarbonate). Caution: This quenching step can also be exothermic.
-
Protocol 2: Emergency Quenching Procedure
In the event of a thermal runaway (a rapid, uncontrolled increase in temperature):
-
Stop Reagent Addition: Immediately cease the addition of any reagents.
-
Enhance Cooling: If possible and safe, add more ice or dry ice to the cooling bath.
-
Quench the Reaction: If the temperature continues to rise, and it is safe to do so, quench the reaction by slowly adding a pre-cooled, non-reactive solvent to dilute the mixture. In some cases, a suitable quenching agent that reacts with the acyl chloride can be used, but this should be determined during the reaction planning phase.
Visualizations
References
Eicosanoyl chloride degradation pathways and prevention
This guide provides researchers, scientists, and drug development professionals with essential information on the degradation pathways of eicosanoyl chloride and best practices for its prevention.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway for this compound, like other acyl chlorides, is hydrolysis.[1][2] It reacts readily and vigorously with water (moisture) to form eicosanoic acid and corrosive hydrogen chloride (HCl) gas.[2][3][4] This reaction is typically exothermic and can occur instantly upon contact with atmospheric moisture.
Q2: Why is this compound so susceptible to hydrolysis?
A2: The high reactivity of this compound is due to the chemical structure of the acyl chloride group (-COCl). The carbon atom in the carbonyl group is bonded to two highly electronegative atoms: oxygen and chlorine. These atoms pull electron density away from the carbon, making it highly electron-deficient (electrophilic) and thus a prime target for attack by nucleophiles, such as the lone pair of electrons on the oxygen atom in a water molecule.
Q3: What are the ideal storage conditions to prevent degradation?
A3: To ensure stability, this compound must be stored under strictly anhydrous (moisture-free) conditions. The ideal storage protocol includes:
-
Inert Atmosphere: Store under a dry, inert gas such as argon or nitrogen.
-
Tightly Sealed Container: Keep the container tightly closed to prevent moisture ingress.
-
Cool and Dry Place: Store in a cool, dry, and well-ventilated area away from heat sources and ignition.
-
Moisture Protection: Protect from any contact with water or moist air. Some suppliers recommend room temperature storage, provided it is in a desiccated environment.
Q4: What are the visible signs of this compound degradation?
A4: Degradation may be indicated by several observations. The evolution of steamy, acidic fumes (hydrogen chloride) upon opening the container is a clear sign of hydrolysis. The liquid may also appear cloudy or contain a solid precipitate (eicosanoic acid). A pungent, irritating odor is characteristic of acyl chlorides and their degradation products.
This compound Hydrolysis Pathway
The primary degradation pathway is a nucleophilic addition-elimination reaction with water.
Caption: Hydrolysis pathway of this compound.
Troubleshooting Guide
Q5: My reaction yield is significantly lower than expected. Could this compound degradation be the cause?
A5: Yes, this is a common issue. If the this compound has been improperly handled or stored, it may have partially or fully hydrolyzed to eicosanoic acid. The carboxylic acid is much less reactive and will not participate in the desired acylation reaction, leading to low or no product yield.
Q6: I observed the formation of a white precipitate in my reaction flask before adding all reagents. What is happening?
A6: This is likely due to the rapid hydrolysis of this compound upon contact with trace amounts of moisture. The white precipitate is probably eicosanoic acid, which is a solid at room temperature. This indicates that your glassware, solvent, or inert atmosphere was not sufficiently dry.
Q7: How can I confirm if my stock of this compound has degraded?
A7: While visual signs can be indicative, analytical confirmation is best. You can take a small, carefully handled aliquot and analyze it using Fourier-Transform Infrared (FTIR) spectroscopy. Look for a broad O-H stretch (around 2500-3300 cm⁻¹) characteristic of a carboxylic acid, which would be absent in a pure sample. The sharp C=O stretch of the acyl chloride (around 1800 cm⁻¹) will be diminished or absent.
Troubleshooting Logic for Low Reaction Yield
This decision tree can help diagnose issues related to reagent stability.
Caption: Troubleshooting workflow for low reaction yield.
Experimental Protocols & Data
Protocol 1: Standard Handling Procedure for this compound
This protocol minimizes the risk of hydrolysis during reagent handling. All procedures should be conducted in a fume hood.
Materials:
-
Schlenk flask or oven-dried round-bottom flask with a rubber septum
-
Dry, nitrogen or argon gas source with a manifold
-
Oven-dried glass syringes and needles
-
Anhydrous reaction solvent (e.g., distilled from a suitable drying agent)
Methodology:
-
Glassware Preparation: Ensure all glassware is thoroughly oven-dried (e.g., at 120°C for at least 4 hours) and assembled while hot under a stream of dry inert gas.
-
Inert Atmosphere: Flame-dry the reaction flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure a completely anhydrous and inert atmosphere.
-
Reagent Transfer: Allow the this compound bottle to come to room temperature before opening to prevent condensation of atmospheric moisture on the cold surface.
-
Aliquotting: Pierce the septum of the reagent bottle with a needle connected to the inert gas manifold to maintain positive pressure. Use a second dry, clean needle attached to a dry glass syringe to withdraw the required volume of this compound.
-
Addition to Reaction: Immediately transfer the acyl chloride to the reaction flask by piercing the flask's septum and adding the liquid, preferably dropwise to a cooled, stirred solution.
-
Storage after Use: Before removing the needles, ensure the inert gas flow purges the headspace of the reagent bottle. Tightly reseal the cap and wrap with paraffin film for long-term storage.
Workflow for Preventing Degradation
Caption: Experimental workflow for handling this compound.
Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Synonyms | Arachidoyl chloride, Eicosanoic acid chloride | |
| CAS Number | 40140-09-8 | |
| Molecular Formula | C₂₀H₃₉ClO | |
| Molecular Weight | 330.98 g/mol | |
| Physical State | Liquid | |
| Purity | >99% (Typical) |
Table 2: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale | Source |
| Temperature | Cool, dry place | Minimizes decomposition and pressure buildup. | |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Prevents contact with atmospheric moisture and oxygen. | |
| Container | Tightly closed, original container | Prevents moisture ingress. | |
| Incompatibilities | Water, alcohols, strong bases, strong oxidizing agents | Reacts vigorously, causing degradation. | |
| Handling | In fume hood with PPE | Vapors are corrosive and irritating. |
References
Technical Support Center: Eicosanoyl Chloride Reactions & HCl Byproduct Management
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with eicosanoyl chloride. The following sections address common issues related to the hydrochloric acid (HCl) byproduct generated during esterification and amidation reactions.
Frequently Asked Questions (FAQs)
Q1: Why is HCl a problematic byproduct in this compound reactions?
A1: this compound is highly reactive and, upon reaction with nucleophiles like alcohols and amines, releases one equivalent of hydrogen chloride (HCl). This acidic byproduct can cause several issues:
-
Nucleophile Protonation: If a basic nucleophile, such as an amine, is used, the generated HCl will protonate it, forming an ammonium salt. This salt is no longer nucleophilic, which can halt or significantly slow down the desired reaction.[1]
-
Side Reactions: HCl is a strong acid and can catalyze unwanted side reactions. For instance, in the presence of any residual water, it can promote the hydrolysis of this compound back to eicosanoic acid.
-
Product Degradation: The acidic environment created by the HCl byproduct can potentially degrade acid-sensitive functional groups on either the starting materials or the desired product.
Q2: How can I neutralize the HCl byproduct during my reaction?
A2: The most common and effective method is to use a non-nucleophilic base as an "acid scavenger." This base will neutralize the HCl as it is formed, preventing the issues mentioned above. Tertiary amines are excellent choices for this purpose.
Q3: Which acid scavenger should I choose for my this compound reaction?
A3: The choice of acid scavenger depends on several factors, including the specific reaction, solvent, and desired workup procedure. Common choices include:
-
Pyridine: A moderately effective base that can also act as a nucleophilic catalyst in some reactions.
-
Triethylamine (TEA): A stronger, non-nucleophilic base that is widely used. It forms triethylammonium chloride upon reacting with HCl.
-
Diisopropylethylamine (DIPEA or Hünig's base): A sterically hindered, non-nucleophilic base that is particularly useful when dealing with sensitive substrates to avoid potential side reactions.
In some cases, if the amine reactant is inexpensive and readily available, a twofold excess of the amine can be used, where one equivalent acts as the nucleophile and the second as the HCl scavenger.[1]
Troubleshooting Guides
Issue 1: Low or No Product Yield in Eicosanoyl Esterification/Amidation
Possible Cause: Incomplete reaction due to protonation of the nucleophile by the HCl byproduct.
Solutions:
-
Add an Acid Scavenger: Introduce a suitable acid scavenger (e.g., pyridine, triethylamine, or DIPEA) to the reaction mixture. A slight excess (1.1-1.2 equivalents) is often recommended to ensure complete neutralization of the HCl.
-
Use Excess Amine (for amidation): If applicable, use at least two equivalents of the primary or secondary amine. The first equivalent will act as the nucleophile, and the second will neutralize the HCl produced.
Issue 2: Difficulty in Removing the Acid Scavenger Salt Byproduct (e.g., Triethylammonium Chloride)
Possible Cause: The hydrochloride salt of the tertiary amine base is soluble in the reaction solvent, making filtration difficult.
Solutions:
-
Aqueous Workup: After the reaction is complete, perform an aqueous workup. Triethylammonium chloride is highly soluble in water and can be effectively removed by washing the organic layer with water or a mild aqueous base like sodium bicarbonate.
-
Solvent Selection: Choose a reaction solvent in which the ammonium salt has low solubility, allowing for its removal by filtration. However, ensure your reactants and product are soluble in the chosen solvent.
Issue 3: Presence of Unreacted Eicosanoic Acid in the Final Product
Possible Cause: Hydrolysis of this compound due to the presence of water in the reaction mixture.
Solutions:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware before use and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction.
-
Purification: If hydrolysis has occurred, the resulting eicosanoic acid can typically be removed from the desired ester or amide product by washing the organic layer with a weak aqueous base, such as a saturated sodium bicarbonate solution, during the workup.
Data Presentation
The following tables provide representative data on the efficiency of common HCl scavengers in acylation reactions. While this data is not specific to this compound, it offers a valuable comparison of their general effectiveness.
Table 1: Comparison of Common HCl Scavengers in Acylation Reactions
| Acid Scavenger | pKa of Conjugate Acid | Key Advantages | Key Disadvantages |
| Pyridine | 5.25 | Can act as a nucleophilic catalyst, accelerating some reactions. | Less basic than tertiary amines; can be difficult to remove during workup. |
| Triethylamine (TEA) | 10.75 | Strong, non-nucleophilic base; readily available and inexpensive. | The resulting triethylammonium chloride salt can sometimes be difficult to filter. |
| Diisopropylethylamine (DIPEA) | 10.75 | Sterically hindered, reducing the likelihood of side reactions. | More expensive than TEA. |
Note: The selection of the optimal scavenger should be determined empirically for each specific reaction.
Table 2: Solubility of Triethylammonium Chloride
| Solvent | Solubility |
| Water | Very soluble[2][3] |
| Ethanol | Very soluble[2] |
| Chloroform | Very soluble |
| Diethyl Ether | Miscible |
| Acetone | Miscible |
This information is crucial for planning the reaction workup and purification steps.
Experimental Protocols
Protocol 1: General Procedure for the Esterification of an Alcohol with this compound
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the alcohol (1.0 eq.) and a suitable acid scavenger (e.g., triethylamine, 1.1 eq.) in an anhydrous solvent (e.g., dichloromethane or THF).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Addition of this compound: Slowly add a solution of this compound (1.0 eq.) in the same anhydrous solvent to the cooled mixture with stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with dilute HCl (to remove excess amine), saturated NaHCO₃ solution (to remove any unreacted eicosanoic acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purification: Purify the resulting eicosanoyl ester by column chromatography on silica gel or by distillation if applicable.
Protocol 2: General Procedure for the Amidation of an Amine with this compound
-
Preparation: In a round-bottom flask, dissolve the primary or secondary amine (2.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or THF) under an inert atmosphere. The excess amine will also act as the HCl scavenger. Alternatively, use 1.0 eq. of the amine and 1.1 eq. of a tertiary amine base like triethylamine.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of this compound: Slowly add a solution of this compound (1.0 eq.) in the same solvent to the cooled amine solution with vigorous stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.
-
Workup: After the reaction is complete, dilute the mixture with the solvent.
-
Washing: Wash the organic layer with dilute HCl to remove excess amine and the amine hydrochloride salt. Then, wash with a saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purification: Recrystallize or purify the resulting eicosanoyl amide product by column chromatography.
Mandatory Visualization
References
Technical Support Center: Scaling Up Eicosanoyl Chloride Acylation Reactions
Welcome to the technical support center for eicosanoyl chloride acylation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for scaling up these reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of acylation reactions involving this compound?
A1: this compound is a long-chain acyl chloride that primarily participates in three types of acylation reactions:
-
N-Acylation: The reaction with primary or secondary amines to form N-eicosanoylamides.
-
O-Acylation: The reaction with alcohols or phenols to produce eicosanoate esters.
-
Friedel-Crafts Acylation: The reaction with aromatic compounds in the presence of a Lewis acid catalyst to form aryl ketones.[1]
Q2: My this compound acylation reaction is resulting in a low yield. What are the common causes?
A2: Low yields in this compound acylation reactions can stem from several factors:
-
Hydrolysis of this compound: this compound is sensitive to moisture and can hydrolyze to eicosanoic acid. It is crucial to use anhydrous solvents and reagents and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Insufficient Base (for N- and O-Acylations): These reactions produce hydrochloric acid (HCl) as a byproduct. If a base is not present in a sufficient amount (at least a stoichiometric equivalent), the HCl will protonate the amine or alcohol, rendering it non-nucleophilic and halting the reaction.
-
Poor Solubility: The long hydrocarbon chain of this compound and its derivatives can lead to poor solubility in some organic solvents, especially at lower temperatures. This can cause reactants to precipitate, slowing down or stopping the reaction.
-
Steric Hindrance: The bulky nature of the eicosanoyl group can sometimes hinder its reaction with sterically crowded amines, alcohols, or aromatic rings.
-
Catalyst Inactivity (for Friedel-Crafts Acylation): Lewis acid catalysts like aluminum chloride (AlCl₃) are highly sensitive to moisture. Any water present will deactivate the catalyst.[1]
Q3: I am observing the formation of side products. How can I minimize them?
A3: Side product formation is a common issue. Here are some strategies to minimize them:
-
Control Reaction Temperature: Exothermic acylation reactions can lead to side reactions if the temperature is not controlled. Running the reaction at a lower temperature (e.g., 0-5 °C) can improve selectivity.
-
Slow Addition of this compound: Adding the this compound dropwise to the reaction mixture can help to control the reaction rate and minimize the formation of byproducts.
-
Use of an Appropriate Solvent: Choose a solvent that ensures all reactants remain in solution throughout the reaction. For long-chain acyl chlorides, solvents like dichloromethane (DCM), tetrahydrofuran (THF), or toluene are often used.
Q4: What are the best practices for purifying the products of this compound acylation?
A4: The purification method depends on the properties of the product:
-
Crystallization: For solid products, crystallization is often an effective purification method. The choice of solvent is critical and may require some experimentation. Solvents like hexane, ethanol, or acetonitrile can be effective for purifying long-chain fatty acid amides.
-
Column Chromatography: For both solid and liquid products, column chromatography can be used for purification. However, for large-scale reactions, this method can be costly and time-consuming.
-
Distillation: For volatile products, vacuum distillation can be an effective purification method. Molecular distillation is particularly useful for separating long-chain fatty acid esters.
-
Washing: The crude product can be washed with dilute acid to remove unreacted amines, a dilute base (like sodium bicarbonate solution) to remove unreacted eicosanoic acid, and brine to remove water-soluble impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Moisture Contamination: this compound and/or catalyst has hydrolyzed. | Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (nitrogen or argon). |
| Insufficient Base: The nucleophile (amine or alcohol) has been protonated by HCl byproduct. | Use at least one equivalent of a non-nucleophilic base (e.g., triethylamine, pyridine). A slight excess (1.1-1.2 equivalents) can be beneficial. | |
| Poor Solubility of Reactants: Reactants are precipitating out of solution. | Choose a solvent in which all reactants are soluble at the reaction temperature. You may need to screen different solvents or use a solvent mixture. | |
| Deactivated Aromatic Ring (Friedel-Crafts): The aromatic substrate is too electron-poor. | The reaction generally fails with strongly deactivated rings (e.g., those with -NO₂, -CF₃ groups). Choose a more electron-rich substrate if possible. | |
| Formation of Multiple Products | Reaction Temperature is Too High: This can lead to side reactions and decomposition. | Maintain a lower reaction temperature, especially during the addition of this compound. Use an ice bath to control the initial exothermic reaction. |
| Polysubstitution (Friedel-Crafts): While less common than in alkylation, it can occur with highly activated rings. | The acyl group is deactivating, which usually prevents polysubstitution. If observed, consider using a milder catalyst or shorter reaction time. | |
| Difficulty in Product Purification | Presence of Unreacted Starting Materials: Incomplete reaction. | Monitor the reaction progress using TLC or LC-MS to ensure completion. Adjust stoichiometry or reaction time as needed. |
| Formation of Emulsions During Work-up: The long alkyl chain can act as a surfactant. | Add brine during the aqueous wash to help break up emulsions. Centrifugation can also be effective on a smaller scale. | |
| Product is a Waxy Solid: Difficult to handle and purify. | For crystallization, try using a co-solvent system to improve crystal formation. For chromatography, you may need to use a stronger eluent system. |
Experimental Protocols
Protocol 1: General Procedure for N-Acylation of an Amine with this compound
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in an anhydrous solvent like dichloromethane (DCM).
-
Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Add a solution of this compound (1.05 eq.) in anhydrous DCM dropwise with vigorous stirring over 20-30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash it sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting N-eicosanoylamide by recrystallization from a suitable solvent (e.g., ethanol or hexane).
Protocol 2: General Procedure for O-Acylation of an Alcohol with this compound
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 eq.) and pyridine (1.2 eq.) in anhydrous DCM.
-
Addition of Acyl Chloride: Cool the solution to 0 °C. Add a solution of this compound (1.05 eq.) in anhydrous DCM dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Work-up: Quench with water. Separate the organic layer and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the resulting eicosanoate ester by column chromatography or vacuum distillation.
Protocol 3: General Procedure for Friedel-Crafts Acylation of an Aromatic Compound with this compound
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add the aromatic substrate (1.0 eq.) and an anhydrous solvent (e.g., DCM or nitrobenzene for less reactive substrates). Cool the mixture to 0 °C.
-
Catalyst Addition: Carefully add the Lewis acid catalyst (e.g., AlCl₃, 1.1 eq.) portion-wise, ensuring the internal temperature does not rise significantly. Stir for 15 minutes at 0 °C.
-
Addition of Acyl Chloride: Dissolve this compound (1.05 eq.) in the anhydrous solvent and add it dropwise to the reaction mixture over 20-30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by pouring it into a flask containing crushed ice and dilute HCl. Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the resulting aryl ketone by column chromatography or recrystallization.
Data Presentation
The following tables provide representative data for acylation reactions. Note that yields can vary significantly based on the specific substrate and reaction conditions.
Table 1: N-Acylation of Various Amines with Long-Chain Acyl Chlorides
| Amine | Acyl Chloride | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | Palmitoyl Chloride | Pyridine | Toluene | 25 | 4 | ~85 |
| Ethanolamine | Arachidonoyl Chloride | Triethylamine | DCM | 0 to 25 | 3 | ~90 |
| Benzylamine | Stearoyl Chloride | Triethylamine | THF | 25 | 5 | ~92 |
Table 2: O-Acylation of Alcohols and Phenols with Long-Chain Acyl Chlorides
| Alcohol/Phenol | Acyl Chloride | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Glycerol | Oleoyl Chloride | None | None | 150 | 6 | >90 (mixture of esters) |
| Phenol | Palmitoyl Chloride | Pyridine | Benzene | 80 | 2 | ~95 |
| Cholesterol | Stearoyl Chloride | Pyridine | Toluene | 110 | 12 | ~88 |
Table 3: Friedel-Crafts Acylation with Long-Chain Acyl Chlorides
| Aromatic Substrate | Acyl Chloride | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzene | Lauroyl Chloride | AlCl₃ | Benzene | 5 | 3 | ~75 |
| Anisole | Myristoyl Chloride | ZnCl₂ | Anisole | 130 | 4 | ~80 |
| Toluene | Palmitoyl Chloride | AlCl₃ | CS₂ | 0 | 2 | ~70 (para isomer) |
Visualizations
Experimental Workflow: N-Acylation
Caption: General workflow for the N-acylation of an amine with this compound.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yields in acylation reactions.
Signaling Pathway of N-Acylethanolamines (NAEs)
N-eicosanoylethanolamine belongs to the class of N-acylethanolamines (NAEs), which includes the well-studied endocannabinoid anandamide (N-arachidonoylethanolamine). These molecules are lipid signaling molecules that can modulate various physiological processes. One of the key signaling pathways activated by anandamide is the mitogen-activated protein kinase (MAPK) pathway.[2][3][4]
Caption: Simplified signaling pathway of N-acylethanolamines via the CB1 receptor.
References
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. The MAP kinase signal transduction pathway is activated by the endogenous cannabinoid anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Brain activity of anandamide: a rewarding bliss? - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Eicosanoyl Chloride and Palmitoyl Chloride in Surface Chemistry
For Researchers, Scientists, and Drug Development Professionals
The strategic modification of surfaces at the molecular level is a cornerstone of advancements in fields ranging from biomedical engineering to drug delivery. The formation of self-assembled monolayers (SAMs) provides a robust method for tailoring surface properties with high precision. Among the various molecules utilized for SAM formation, long-chain acyl chlorides, such as eicosanoyl chloride and palmitoyl chloride, are of significant interest due to their ability to create well-ordered, hydrophobic surfaces. This guide offers an objective comparison of these two molecules in the context of surface chemistry, supported by available experimental data and detailed protocols.
Introduction to Eicosanoyl and Palmitoyl Chloride
This compound (C20) and palmitoyl chloride (C16) are both long-chain fatty acyl chlorides that readily react with hydroxylated surfaces, such as silicon dioxide (SiO2) and glass, to form covalent bonds and generate densely packed SAMs. The primary difference between these two molecules lies in the length of their alkyl chains, with this compound possessing a 20-carbon chain and palmitoyl chloride a 16-carbon chain. This seemingly small variation in molecular length can lead to significant differences in the physicochemical properties and subsequent performance of the modified surfaces.
Performance Comparison: The Impact of Alkyl Chain Length
The length of the alkyl chain in acyl chlorides directly influences the van der Waals interactions between adjacent molecules within the SAM. Longer chains, such as in this compound, lead to stronger intermolecular forces, which in turn promotes a higher degree of order and packing density in the resulting monolayer. This enhanced organization has a cascading effect on several key surface properties.
While direct comparative studies exclusively focusing on this compound and palmitoyl chloride are limited, valuable insights can be drawn from research on alkyltrichlorosilane SAMs of varying chain lengths, which exhibit similar principles of self-assembly.
Data Summary: Properties of Alkyltrichlorosilane SAMs on SiO₂
| Property | Hexadecyltrichlorosilane (C16) | Eicosyltrichlorosilane (C20) | Key Observation |
| Growth Behavior | Slower growth constant | Faster growth constant | Longer alkyl chains can exhibit faster initial monolayer formation under certain conditions.[1] |
| Frictional Forces | Higher | Lower | Longer, more ordered chains lead to reduced friction. |
| Packing Density | Lower | Higher | Increased van der Waals forces in longer chains result in denser packing. |
| Hydrophobicity | High | Higher | Denser packing and increased hydrocarbon surface exposure lead to greater water repellency. |
Note: This table is based on trends observed for alkyltrichlorosilanes and is expected to be indicative of the behavior of the corresponding acyl chlorides.
Experimental Protocols
The formation of high-quality SAMs from acyl chlorides requires careful control of experimental conditions to prevent unwanted side reactions, such as polymerization and multilayer deposition. Both solution-phase and vapor-phase deposition methods can be employed.
Experimental Workflow: SAM Formation from Acyl Chlorides
References
A Comparative Guide to Acylation Reagents: Alternatives to Eicosanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Eicosanoyl chloride, the acyl chloride derivative of the 20-carbon saturated fatty acid eicosanoic acid, is a highly reactive reagent for introducing the eicosanoyl group into molecules. This process, known as acylation, is crucial for synthesizing a wide range of compounds, including bioactive lipids, modified peptides, and drug candidates. However, the high reactivity of this compound, leading to sensitivity to moisture and potential side reactions, necessitates the exploration of alternative reagents. This guide provides an objective comparison of the performance of this compound with its primary alternatives, supported by experimental data and detailed protocols.
Performance Comparison of Acylation Reagents
The choice of an acylation reagent depends on several factors, including the nature of the substrate (e.g., amine, alcohol, thiol), desired reaction conditions (e.g., temperature, pH), and tolerance for side products. The following table summarizes the key performance indicators for this compound and its alternatives.
| Reagent/Method | Substrate Scope | Typical Reaction Time | Typical Yield | Key Advantages | Key Disadvantages |
| This compound | Amines, Alcohols, Thiols | 1-4 hours | 80-95% | High reactivity, good yields | Moisture sensitive, generates HCl, can lead to side reactions |
| Eicosanoic Anhydride | Amines, Alcohols | 2-12 hours | 70-90% | Less moisture sensitive than acyl chloride, milder reaction | Stoichiometric byproduct (eicosanoic acid), may require heating |
| Eicosanoic Acid + Coupling Agent (e.g., DCC/DMAP) | Amines, Alcohols | 12-24 hours | 60-85%[1] | Mild reaction conditions, good for sensitive substrates | Forms insoluble urea byproduct (with DCC), may require purification |
| N-Hydroxysuccinimide (NHS) Ester of Eicosanoic Acid | Primary Amines | 2-6 hours | 75-95%[2] | Stable, selective for amines, water-soluble byproduct (NHS) | Requires pre-synthesis of the NHS ester |
| Enzymatic Acylation (Eicosanoyl-CoA) | Specific peptides and proteins | Minutes to hours | Variable (enzyme-dependent) | High specificity, aqueous conditions, mild | Requires specific enzymes (acyltransferases), substrate specificity |
Experimental Protocols
Detailed methodologies for the key acylation reactions are provided below. These protocols are based on established procedures for long-chain fatty acids and can be adapted for eicosanoic acid.
Protocol 1: Acylation of an Amine with this compound
Objective: To synthesize N-eicosanoyl-glycine.
Materials:
-
Glycine
-
This compound
-
1 M Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve glycine (1.0 eq) in 1 M NaOH (2.5 eq) with stirring until a clear solution is obtained.
-
Cool the solution to 0°C in an ice bath.
-
Dissolve this compound (1.2 eq) in DCM.
-
Add the this compound solution dropwise to the glycine solution with vigorous stirring, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Acidify the mixture to pH 2 with 1 M HCl.
-
Extract the product with DCM (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water).
Protocol 2: Synthesis of Eicosanoic Anhydride
Objective: To synthesize eicosanoic anhydride from eicosanoic acid.
Materials:
-
Eicosanoic acid
-
Oxalyl chloride or Thionyl chloride
-
Dry benzene or Dichloromethane (DCM)
-
Pyridine (catalytic amount)
Procedure:
-
To a solution of eicosanoic acid (2.0 eq) in dry benzene or DCM, add a catalytic amount of pyridine.
-
Slowly add oxalyl chloride or thionyl chloride (1.0 eq) dropwise at room temperature with stirring.
-
Stir the reaction mixture at room temperature for 2-4 hours or until the evolution of gas ceases.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude eicosanoic anhydride.
-
The crude anhydride can often be used directly in the next acylation step without further purification.
Protocol 3: DCC/DMAP-Mediated Esterification of an Alcohol with Eicosanoic Acid
Objective: To synthesize cholesteryl eicosanoate.
Materials:
-
Cholesterol
-
Eicosanoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dry Dichloromethane (DCM)
Procedure: [1]
-
Dissolve cholesterol (1.0 eq), eicosanoic acid (1.2 eq), and a catalytic amount of DMAP in dry DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add DCC (1.2 eq) to the solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 4: Synthesis and Use of N-Hydroxysuccinimide (NHS) Ester of Eicosanoic Acid
Objective: To synthesize N-eicosanoyl-lysine using an NHS ester.
Part A: Synthesis of NHS-eicosanoate [2] Materials:
-
Eicosanoic acid
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Dry Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve eicosanoic acid (1.0 eq) and NHS (1.1 eq) in dry DCM or THF.
-
Cool the solution to 0°C and add DCC (1.1 eq).
-
Stir the reaction at 0°C for 1 hour and then at room temperature for 4-6 hours.
-
Filter off the precipitated DCU.
-
Concentrate the filtrate under reduced pressure and recrystallize the residue to obtain pure NHS-eicosanoate.
Part B: Acylation of Lysine Materials:
-
Lysine
-
NHS-eicosanoate
-
Sodium bicarbonate buffer (pH 8.5)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve lysine (1.0 eq) in the sodium bicarbonate buffer.
-
Dissolve NHS-eicosanoate (1.2 eq) in a minimal amount of DMF.
-
Add the NHS-eicosanoate solution to the lysine solution with stirring.
-
Stir the reaction at room temperature for 2-4 hours.
-
Acidify the reaction mixture and extract the product.
-
Purify the product as necessary.
Protocol 5: Enzymatic Acylation using Eicosanoyl-CoA
Objective: To acylate a specific peptide with eicosanoic acid.
Materials:
-
Peptide substrate with a specific acylation motif
-
Eicosanoyl-CoA
-
Acyl-CoA:peptide N-acyltransferase enzyme
-
Reaction buffer (e.g., Tris-HCl, pH 7.5)
Procedure:
-
Prepare a reaction mixture containing the peptide substrate, eicosanoyl-CoA, and the acyltransferase enzyme in the reaction buffer.
-
Incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding a quenching solution (e.g., trifluoroacetic acid).
-
Analyze the reaction mixture by high-performance liquid chromatography (HPLC) or mass spectrometry to confirm product formation and determine the yield.
Signaling Pathways and Experimental Workflows
Long-chain fatty acylation, including the attachment of eicosanoic acid, is a critical post-translational modification that regulates the function of many signaling proteins. A prominent example is the S-palmitoylation of Ras proteins, which is essential for their proper localization to the plasma membrane and subsequent activation of downstream signaling cascades.
References
A Comparative Guide to Eicosanoyl Chloride and Stearoyl Chloride for Lipid Synthesis
For researchers, scientists, and drug development professionals engaged in lipid synthesis, the choice of acyl chloride is a critical determinant of the final product's physicochemical properties and biological function. Eicosanoyl chloride (C20) and stearoyl chloride (C18) are two long-chain saturated acyl chlorides that serve as fundamental building blocks for creating complex lipids such as phospholipids, glycerolipids, and sphingolipids. While structurally similar, the two-carbon difference in their acyl chains can significantly influence the characteristics of the synthesized lipids.
This guide provides an objective comparison of this compound and stearoyl chloride, supported by physicochemical data and generalized experimental protocols, to aid in reagent selection for lipid synthesis.
Physicochemical Properties
The addition of two extra carbons in the acyl chain of this compound compared to stearoyl chloride leads to a higher molecular weight and subtle shifts in physical properties, which can affect reaction stoichiometry and the characteristics of the resulting lipid product.[1][2][3][4]
| Property | This compound | Stearoyl Chloride |
| Synonyms | Arachidoyl chloride, Arachidyl chloride | Octadecanoyl chloride, Stearic acid chloride |
| Molecular Formula | C₂₀H₃₉ClO | C₁₈H₃₅ClO |
| Molecular Weight | 331.0 g/mol | 302.92 g/mol |
| Appearance | Data not available | White or colorless to light yellow powder, lump, or clear liquid |
| Melting Point | Data not available | 21-23 °C |
| Boiling Point | ~370 °C at 760 mmHg (Predicted) | 174-178 °C at 2 mmHg |
| Density | ~0.901 g/cm³ (Predicted) | ~0.897 g/mL at 25 °C |
| Purity | >99% (Commercially available) | ≥ 97% (Commercially available) |
Performance in Lipid Synthesis
Both this compound and stearoyl chloride are highly reactive acylating agents used to introduce their respective long fatty acyl chains into a target molecule. The acyl chloride group readily reacts with nucleophiles such as hydroxyl groups (in glycerols, sphingoid bases, or carbohydrates) and amino groups (in amino acids or sphingoid bases) to form esters and amides, respectively. This reaction is the cornerstone of synthesizing a vast array of lipid species.
The primary performance difference lies in the properties conferred by the C20 versus the C18 chain. Lipids incorporating the longer eicosanoyl (C20) chain will generally exhibit:
-
Higher melting points and phase transition temperatures: The increased van der Waals forces between the longer, saturated C20 chains require more energy to disrupt, leading to more ordered and rigid membrane structures.
-
Increased hydrophobicity and thickness in lipid bilayers: The longer acyl chain increases the nonpolar character of the lipid and can increase the thickness of synthetic membranes or liposomes.
Stearoyl chloride is a versatile and widely used reagent for introducing the stearoyl group into various molecules. It is a key component in the synthesis of important biological molecules and materials, including surfactants and emulsifiers. For instance, the endocannabinoid 2-arachidonoylglycerol (2-AG) is synthesized from 1-stearoyl-2-arachidonoyl-sn-glycerol, highlighting the importance of the stearoyl group in complex lipid precursors.
Experimental Protocols
The following sections detail generalized protocols for the synthesis of the acyl chloride from its corresponding fatty acid and its subsequent use in lipid synthesis.
Protocol 1: Synthesis of Acyl Chloride from Fatty Acid
This protocol describes the conversion of a long-chain carboxylic acid (stearic acid or eicosanoic acid) to its corresponding acyl chloride using thionyl chloride (SOCl₂), a common and effective method.
Materials:
-
Stearic acid or Eicosanoic acid (1 equivalent)
-
Thionyl chloride (SOCl₂) (1.2-1.5 equivalents)
-
N,N-dimethylformamide (DMF) (catalytic amount)
-
Dry, non-polar solvent (e.g., dichloromethane, toluene)
-
Round-bottom flask, reflux condenser, magnetic stirrer, and inert gas supply (N₂ or Ar)
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the fatty acid (1 eq.). Ensure the system is under an inert atmosphere.
-
Solvent Addition: Add a dry, non-polar solvent to dissolve or suspend the fatty acid.
-
Catalyst Addition: Add a catalytic amount of DMF.
-
Reagent Addition: At a controlled temperature of 0-5 °C, slowly add thionyl chloride (1.2-1.5 eq.) to the flask with continuous stirring.
-
Reaction: After the addition is complete, heat the mixture to a gentle reflux (e.g., 85-95 °C) for 2-4 hours. Monitor the reaction by the cessation of HCl and SO₂ gas evolution. The off-gases should be passed through a scrubbing solution (e.g., NaOH solution).
-
Purification: After the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure. The crude acyl chloride can be purified by vacuum distillation to yield the final product.
Protocol 2: General Lipid Synthesis via Acylation
This protocol outlines a general procedure for synthesizing a simple lipid (e.g., a glycerolipid or an N-acyl-amino acid) using the prepared acyl chloride.
Materials:
-
This compound or Stearoyl chloride (1 equivalent)
-
Substrate with a nucleophilic group (e.g., glycerol, an amino acid) (1 equivalent)
-
Anhydrous aprotic solvent (e.g., dichloromethane, chloroform, THF)
-
Tertiary amine base (e.g., triethylamine, pyridine) (1.1 equivalents) to act as an HCl scavenger.
-
Inert gas supply (N₂ or Ar)
Methodology:
-
Substrate Preparation: Dissolve the substrate (e.g., glycerol) and the tertiary amine base in the anhydrous solvent in a flask under an inert atmosphere. Cool the mixture in an ice bath (0 °C).
-
Acyl Chloride Addition: Dissolve the acyl chloride in a small amount of anhydrous solvent and add it dropwise to the cooled substrate solution with vigorous stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours (typically 2-24 h) until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a small amount of water. Dilute the mixture with solvent and wash sequentially with a dilute acid solution (e.g., 1M HCl) to remove the base, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude lipid can be purified using column chromatography to yield the pure product.
Visualizations of Workflows and Pathways
Experimental Workflow for Lipid Synthesis
The following diagram illustrates a typical workflow for the chemical synthesis and subsequent characterization of a novel lipid using an acyl chloride precursor.
Signaling Pathway: Biosynthesis of 2-Arachidonoylglycerol (2-AG)
Lipids containing stearoyl groups are precursors to important signaling molecules. A prime example is the enzymatic hydrolysis of 1-stearoyl-2-arachidonoyl-sn-glycerol by diacylglycerol lipase α (DAGLα) to produce the endocannabinoid 2-AG.
Safety and Handling
Both this compound and stearoyl chloride are corrosive and moisture-sensitive compounds that must be handled with appropriate precautions in a laboratory setting. They react with water, including moisture in the air, to produce hydrochloric acid.
| Hazard Category | This compound | Stearoyl Chloride |
| GHS Classification | Causes skin irritation, serious eye irritation, and may cause respiratory irritation. | Causes severe skin burns and eye damage. |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. | Wear protective gloves, clothing, and eye/face protection. |
| Handling | Handle in a well-ventilated area or fume hood. Avoid breathing dust/fumes. Keep away from moisture. | Handle in a well-ventilated area or fume hood. Avoid breathing dust/fumes. Keep away from moisture. |
| Storage | Store in a tightly closed container in a dry place. Moisture sensitive. | Store in a tightly closed container in a dry, cool, and well-ventilated place. Moisture sensitive. |
| In case of Contact | Skin: Wash off with plenty of water. Eyes: Rinse thoroughly with plenty of water and consult a physician. | Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician. Eyes: Rinse out with plenty of water. Immediately call an ophthalmologist. |
Conclusion
The choice between this compound and stearoyl chloride for lipid synthesis should be guided by the desired properties of the final lipid product.
-
Stearoyl chloride (C18) is an excellent choice for synthesizing a wide range of common lipids and is a precursor for biologically significant molecules. Its properties are well-documented, making it a reliable reagent for established protocols.
-
This compound (C20) should be selected when the goal is to create lipids with increased thermal stability, rigidity, and hydrophobicity. It is ideal for applications requiring thicker or less fluid lipid bilayers, such as in the formulation of highly stable liposomes or in studies of lipid raft domains.
By understanding the subtle yet significant differences imparted by their respective acyl chain lengths, researchers can make an informed decision to best suit their specific synthetic and application-driven objectives.
References
A Comparative Guide to the Structural Verification of Eicosanoyl Chloride-Derived Lipids
For Researchers, Scientists, and Drug Development Professionals
The precise structural characterization of lipids is paramount in understanding their biological function and in the development of novel therapeutics. Lipids derived from eicosanoyl chloride (the acyl chloride of the 20-carbon saturated arachidic acid) and its biologically prominent polyunsaturated counterpart, arachidonoyl chloride, include critical signaling molecules such as N-arachidonoylethanolamine (anandamide) and 2-arachidonoylglycerol (2-AG). Verifying the exact structure of these synthesized lipids—including the position of the acyl chain on the glycerol backbone—is a crucial step for any research or drug development application.
This guide provides an objective comparison of the primary analytical techniques used for the structural verification of these lipids, supported by experimental data and detailed protocols.
Synthesis of Eicosanoyl/Arachidonoyl-Derived Lipids: An Overview
The synthesis of lipids such as N-acylethanolamines (NAEs) and monoacylglycerols (MAGs) can be achieved through the reaction of the corresponding fatty acyl chloride with an appropriate alcohol. For instance, N-arachidonoylethanolamine (anandamide) is synthesized by reacting arachidonoyl chloride with ethanolamine.[1] Similarly, 2-arachidonoylglycerol (2-AG) synthesis involves the acylation of a protected glycerol precursor, followed by deprotection.[2] The workflow requires rigorous purification and subsequent structural verification to confirm the identity and purity of the final product, and to distinguish it from isomers like 1-arachidonoylglycerol (1-AG).
Comparison of Key Analytical Techniques
The structural elucidation of lipids relies on a combination of chromatographic separation and spectroscopic analysis. The three cornerstone techniques are Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and various forms of chromatography. Each offers distinct advantages and disadvantages for lipid analysis.
| Parameter | Mass Spectrometry (MS) | NMR Spectroscopy | Chromatography (HPLC, GC, TLC) |
| Primary Function | Molecular weight determination, fragmentation analysis, quantification. | Unambiguous structure elucidation, isomer differentiation, quantification. | Separation and purification of complex lipid mixtures. |
| Sensitivity | Very High (pM to fM range).[3][4] | Low to Moderate.[5] | High (depends on the coupled detector, e.g., MS). |
| Isomer Discrimination | Possible with tandem MS (MS/MS) but can be challenging. | Excellent, the "gold standard" for distinguishing regioisomers (e.g., 1-AG vs. 2-AG). | Good to Excellent, depending on the column and mobile phase used. |
| Quantification | Excellent, especially with stable isotope-labeled internal standards. | Good, no specific standards required for relative quantification. | Primarily used for separation prior to quantification by a detector. |
| Sample Requirement | Very Low (µL or µg). | High (mg range). | Low (µL range). |
| Analysis Time | Fast (minutes per sample). | Slow (minutes to hours per sample). | Variable (minutes to an hour per sample). |
| Destructive? | Yes. | No. | Yes (when coupled with MS). |
| Key Advantage | Unmatched sensitivity and high throughput. | Provides definitive structural information. | Powerful separation of complex mixtures. |
Mass Spectrometry (MS) for Lipid Analysis
Mass spectrometry is the dominant technique in lipidomics due to its high sensitivity and ability to be coupled with liquid chromatography (LC-MS). It provides the mass-to-charge ratio (m/z) of the parent molecule and its fragments, which serves as a molecular fingerprint.
-
Tandem Mass Spectrometry (MS/MS): In MS/MS, precursor ions are fragmented to produce product ions. This fragmentation pattern is highly specific to the molecule's structure. For N-acylethanolamines (NAEs), a characteristic fragmentation is the loss of the protonated ethanolamine headgroup (m/z 62.1). For monoacylglycerols, fragmentation of the [M-H]⁻ ion can yield carboxylate anions that identify the fatty acyl chain.
| Lipid | Precursor Ion (m/z) | Characteristic Product Ions (m/z) & Neutral Loss |
| N-Arachidonoylethanolamine (AEA) | [M+H]⁺ = 348.3 | 287.3 ([M+H - H₂O - C₂H₄]⁺), 62.1 ([Ethanolamine+H]⁺) |
| 2-Arachidonoylglycerol (2-AG) | [M+H]⁺ = 379.3 | 361.3 ([M+H - H₂O]⁺), 287.3 ([M+H - Glycerol]⁺) |
| 2-Arachidonoylglycerol (2-AG) | [M-H]⁻ = 377.3 | 303.2 ([Arachidonate]⁻) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an exceptionally powerful, non-destructive technique for absolute structure elucidation. While less sensitive than MS, it provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C), making it ideal for distinguishing between subtle structural differences, such as isomers.
-
Isomer Differentiation: The key application of NMR in this context is the unambiguous differentiation of 1-AG and 2-AG. The chemical shifts of the protons on the glycerol backbone are distinct for each isomer.
| Proton / Carbon | 1-Arachidonoylglycerol (¹H Shift, ppm) | 2-Arachidonoylglycerol (¹H Shift, ppm) | Key Feature |
| Glycerol CH₂ (sn-1) | ~4.15 (dd) | ~3.6-3.7 (m) | Acylated CH₂ protons are shifted downfield. |
| Glycerol CH (sn-2) | ~3.9 (m) | ~5.1 (quintet) | Acylated CH proton is significantly shifted downfield. |
| Glycerol CH₂ (sn-3) | ~3.6-3.7 (m) | ~4.2 (d) | - |
Experimental Protocols & Workflow
A robust workflow for verifying lipid structure combines chromatographic separation with both MS and NMR analysis.
Lipid Extraction Protocol (Folch Method)
This protocol is a standard method for extracting total lipids from a sample matrix.
-
Homogenization: Homogenize the sample in a chloroform:methanol (2:1, v/v) mixture. Use approximately 20 mL of solvent for every 1 gram of sample.
-
Agitation: Agitate the mixture for 15-20 minutes at room temperature.
-
Washing: Add 0.2 volumes (e.g., 4 mL for every 20 mL of solvent) of a wash solution (0.9% NaCl in water) to the mixture.
-
Phase Separation: Centrifuge the mixture at a low speed (e.g., 2000 rpm for 10 minutes) to facilitate phase separation. Three layers will form: an upper aqueous/methanol layer, a protein interface, and a lower chloroform layer containing the lipids.
-
Collection: Carefully collect the lower chloroform layer using a glass pipette.
-
Drying: Evaporate the solvent under a stream of nitrogen gas to obtain the purified lipid extract. Store the dried lipid at -20°C or below.
Chromatographic Separation (HPLC)
High-Performance Liquid Chromatography (HPLC) is commonly used to separate lipid classes or individual lipid species prior to MS analysis.
-
Technique: Reversed-phase LC (RP-LC) is often used to separate lipids based on their acyl chain length and degree of unsaturation.
-
Column: A C18 column is typically employed.
-
Mobile Phase: A gradient of solvents is used, commonly involving water, acetonitrile, and isopropanol, often with an additive like ammonium acetate to improve ionization for MS.
-
Detection: The separated lipids are passed directly into the mass spectrometer for analysis (LC-MS).
Mass Spectrometry (LC-MS/MS) Protocol
-
Sample Preparation: Dissolve the dried lipid extract in a suitable solvent (e.g., methanol or acetonitrile/isopropanol) at a known concentration.
-
Injection: Inject a small volume (e.g., 1-10 µL) into the LC-MS system.
-
Ionization: Use Electrospray Ionization (ESI) in both positive and negative modes to generate precursor ions.
-
Full Scan (MS1): Acquire a full scan to identify the m/z of the precursor ions corresponding to the expected lipids (e.g., m/z 348.3 for [AEA+H]⁺, m/z 379.3 for [2-AG+H]⁺).
-
Tandem MS (MS2): Perform data-dependent acquisition where the most intense ions from the MS1 scan are automatically selected for fragmentation. Compare the resulting product ion spectra to known standards or databases to confirm identity.
NMR Spectroscopy Protocol
-
Sample Preparation: A larger amount of purified lipid (typically >1 mg) is required. Dissolve the sample in an appropriate deuterated solvent (e.g., deuterated chloroform, CDCl₃).
-
Acquisition: Acquire a ¹H NMR spectrum. This is often sufficient to confirm the major structural features and differentiate isomers.
-
Advanced Experiments: If further confirmation is needed, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish proton-proton connectivities and ¹³C NMR to identify all unique carbon atoms.
Logical Framework for Isomer Identification
Differentiating between 1-AG and 2-AG is a common challenge that highlights the synergy between MS and NMR. While MS can suggest the presence of an arachidonoylglycerol, NMR is often required for definitive proof of the acyl position.
Biological Context: The 2-AG Biosynthesis Pathway
Understanding the analytical approach is enhanced by appreciating the biological context. 2-AG is a key endocannabinoid synthesized "on-demand" from membrane phospholipids in response to neuronal stimulation. Its primary synthesis pathway involves the sequential action of Phospholipase C (PLC) and Diacylglycerol Lipase (DAGL).
References
- 1. Occurrence and Biosynthesis of Endogenous Cannabinoid Precursor,N-Arachidonoyl Phosphatidylethanolamine, in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Arachidonoylglycerol Synthesis: Facile and Handy Enzymatic Method That Allows to Avoid Isomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative profiling of endocannabinoids and related N-acylethanolamines in human CSF using nano LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of Eicosanoyl Chloride: Thionyl Chloride vs. Oxalyl Chloride
For Researchers, Scientists, and Drug Development Professionals
The synthesis of eicosanoyl chloride, a critical long-chain acyl chloride intermediate in the production of various pharmaceuticals and specialty chemicals, necessitates the careful selection of a chlorinating agent. The efficiency of converting eicosanoic acid to its corresponding acyl chloride hinges on factors such as reaction conditions, yield, purity of the final product, and ease of work-up. This guide provides an objective, data-supported comparison between two of the most prevalent reagents for this transformation: thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).
Executive Summary
Both thionyl chloride and oxalyl chloride are highly effective for the synthesis of this compound. Thionyl chloride is a cost-effective and powerful reagent, often favored for large-scale industrial applications. Its primary advantage lies in its low cost and the volatile nature of its byproducts. However, it often requires elevated temperatures, which can be a drawback for sensitive substrates.
Oxalyl chloride, conversely, is recognized as a milder and more selective reagent.[1] It can facilitate the conversion at room temperature or below, minimizing the risk of side reactions.[2][3] This makes it particularly suitable for complex molecules or when high purity is paramount, though it comes at a higher cost.[1] The choice between the two often depends on the scale of the synthesis, the required purity of the this compound, and economic considerations.
Data Presentation: A Comparative Overview
The selection of a chlorinating agent has a direct impact on the reaction parameters and outcomes. The following table summarizes the key differences between thionyl chloride and oxalyl chloride for the synthesis of acyl chlorides.
| Parameter | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |
| Reaction Temperature | Typically requires heating or reflux (e.g., 60-80°C).[4] | Often proceeds at room temperature or below (0°C to 25°C). |
| Byproducts | SO₂ (gas), HCl (gas). | CO (gas), CO₂ (gas), HCl (gas). |
| Reaction Mildness | More aggressive, can potentially lead to side reactions with sensitive functional groups. | Milder and more selective, reducing the risk of side reactions. |
| Catalyst | Can be used neat or with a catalyst such as DMF or pyridine. | Almost always requires a catalytic amount of DMF to form the Vilsmeier reagent in situ. |
| Cost | Generally more economical, suitable for large-scale synthesis. | More expensive, often reserved for smaller-scale or high-purity applications. |
| Work-up | Excess reagent and byproducts are volatile and easily removed by distillation or under vacuum. | Volatile byproducts and excess reagent are readily removed under reduced pressure, simplifying purification. |
Reaction Mechanisms
The conversion of a carboxylic acid to an acyl chloride by either reagent proceeds through the formation of a highly reactive intermediate, which is subsequently attacked by a chloride ion.
References
- 1. Applications and Synthesis of Oxalyl chloride_Chemicalbook [m.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Sciencemadness Discussion Board - Reagents for the preparation of acid chlorides: pros and cons - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
Benchmarking Eicosanoyl Chloride: A Comparative Guide to Hydrophobic Tags
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioconjugation and drug delivery, the strategic attachment of hydrophobic moieties to proteins, peptides, and small molecules is a powerful tool to modulate their properties. This guide provides a comparative analysis of eicosanoyl chloride (C20) against other common long-chain fatty acyl chlorides, serving as hydrophobic tags. By enhancing hydrophobicity, these tags can influence protein localization, stability, and the pharmacokinetic profiles of therapeutic agents. This document offers a framework for selecting the appropriate hydrophobic tag, complete with experimental protocols and data-driven comparisons.
Performance Comparison of Hydrophobic Acyl Tags
The choice of a hydrophobic tag significantly impacts the characteristics of the resulting bioconjugate. Key performance indicators include conjugation efficiency, the stability of the modified product, and the resulting increase in hydrophobicity. While direct comparative data for this compound is limited in publicly accessible literature, we can extrapolate trends from studies on shorter-chain fatty acyl chlorides, such as palmitoyl (C16) and stearoyl (C18) chlorides.[1][2]
| Feature | Myristoyl Chloride (C14) | Palmitoyl Chloride (C16) | Stearoyl Chloride (C18) | This compound (C20) | Other Hydrophobic Tags (e.g., Adamantane) |
| Molecular Weight | 246.81 g/mol | 274.87 g/mol | 302.92 g/mol | 330.98 g/mol [3] | Variable (e.g., Adamantane ~136 g/mol ) |
| Conjugation Efficiency | High | High | Moderate to High | Moderate (Expected) | Variable, depends on reactive group |
| Stability of Conjugate | High (stable amide/thioester bond) | High (stable amide/thioester bond) | High (stable amide/thioester bond) | High (stable amide/thioester bond) | Variable, depends on linkage chemistry |
| Increase in Hydrophobicity | Significant | Very Significant | Highly Significant | Extremely Significant (Expected) | Significant, but structurally different |
| Effect on Cellular Uptake | Enhances uptake[4] | Further enhances uptake[4] | Potentially further enhancement | Expected to be high, but may lead to aggregation | Enhances uptake, mechanism may differ |
| Potential for Aggregation | Low to Moderate | Moderate | Moderate to High | High (Expected) | Dependent on structure and linker |
| Common Applications | Protein lipidation studies, peptide delivery | Protein lipidation, drug delivery, vaccine adjuvants | Drug delivery, surface modification | Drug delivery, nanoparticle formulation | Targeted protein degradation (HyT) |
Note: Data for this compound is largely extrapolated based on trends observed with increasing acyl chain length. Longer acyl chains generally lead to increased hydrophobicity but may also decrease aqueous solubility and increase the propensity for aggregation, potentially impacting conjugation efficiency in aqueous buffers.
Experimental Protocols
To facilitate the direct comparison of this compound with other hydrophobic tags, detailed experimental protocols for conjugation and analysis are provided below.
General Protocol for N-Terminal Acylation of a Peptide
This protocol describes a general method for the N-terminal acylation of a peptide with a fatty acyl chloride.
Materials:
-
Peptide with a free N-terminal amine
-
This compound (or other fatty acyl chloride)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Acylation Buffer: 0.1 M Sodium Bicarbonate or 0.1 M Pyridine-Acetate, pH 8.0-9.0
-
Quenching Solution: 1 M Tris-HCl, pH 7.4 or 1 M Glycine
-
Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system
-
Analysis: Mass spectrometer (e.g., LC-MS)
Procedure:
-
Peptide Preparation: Dissolve the peptide in the acylation buffer to a final concentration of 1-5 mg/mL.
-
Acyl Chloride Solution: Prepare a 10-fold molar excess stock solution of the fatty acyl chloride in anhydrous DMF or THF immediately before use. For example, for a 1 µmol peptide reaction, prepare a 10 mM solution.
-
Acylation Reaction: While vortexing the peptide solution gently, add the fatty acyl chloride solution dropwise.
-
Incubation: Allow the reaction to proceed for 1-4 hours at room temperature. The optimal reaction time should be determined empirically.
-
Quenching: Add the quenching solution to a final concentration of 50-100 mM to react with any excess acyl chloride. Incubate for 15-30 minutes.
-
Purification: Purify the acylated peptide using RP-HPLC with a suitable gradient of water and acetonitrile containing 0.1% trifluoroacetic acid.
-
Analysis: Confirm the identity and purity of the product by mass spectrometry.
Quantification of Conjugation Efficiency
The efficiency of the conjugation reaction can be determined by analyzing the RP-HPLC chromatogram of the crude reaction mixture.
Procedure:
-
Inject a sample of the crude reaction mixture (after quenching) into the RP-HPLC system.
-
Integrate the peak areas corresponding to the unreacted peptide and the acylated peptide product.
-
Calculate the conjugation efficiency as: Efficiency (%) = (Area of Product Peak / (Area of Product Peak + Area of Unreacted Peptide Peak)) * 100
Measurement of Hydrophobicity
The relative hydrophobicity of the acylated peptides can be compared based on their retention times in RP-HPLC.
Procedure:
-
Inject purified samples of the different acylated peptides into the RP-HPLC system under identical conditions (same column, gradient, and flow rate).
-
Record the retention time for each peptide. A longer retention time indicates greater hydrophobicity.
-
For a more quantitative measure, a hydrophobicity index can be calculated based on the retention times relative to a set of standards.
Stability Assay of Acylated Peptides
The stability of the acyl-peptide linkage can be assessed by incubating the purified conjugate in serum or a buffered solution and monitoring its degradation over time.
Procedure:
-
Incubate the purified acylated peptide in 50% human serum or a relevant buffer (e.g., PBS, pH 7.4) at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction and quench any enzymatic activity (e.g., by adding acetonitrile).
-
Analyze the samples by LC-MS to quantify the amount of intact acylated peptide remaining.
-
Plot the percentage of intact conjugate versus time to determine its half-life.
Visualizing a Relevant Biological Pathway
Long-chain fatty acids are precursors to a class of signaling molecules called eicosanoids. The synthesis of these molecules is a critical biological pathway that can be influenced by the availability of 20-carbon fatty acids.
References
- 1. Competition for cysteine acylation by C16:0 and C18:0 derived lipids is a global phenomenon in the proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Competition for cysteine acylation by C16:0 and C18:0 derived lipids is a global phenomenon in the proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Stability of Eicosanoyl Chloride Under Various Storage Conditions
For Researchers, Scientists, and Drug Development Professionals
Eicosanoyl chloride is a highly reactive long-chain acyl chloride utilized in the synthesis of various pharmaceutical and chemical entities. Its inherent reactivity, while beneficial for synthesis, poses significant challenges for storage and handling. This guide provides a comparative analysis of the stability of this compound under different storage conditions, supported by illustrative experimental data.
Core Stability Concerns
This compound, like other acyl chlorides, is highly susceptible to degradation, primarily through hydrolysis.[1][2] The high reactivity stems from the electrophilic nature of the carbonyl carbon, which is readily attacked by nucleophiles.[1] Exposure to atmospheric moisture is a primary cause of degradation, leading to the formation of eicosanoic acid and hydrochloric acid.[1][3] This degradation not only reduces the purity and potency of the starting material but can also introduce impurities that may be detrimental to subsequent reactions or the final product.
Comparative Stability Under Different Storage Conditions
To illustrate the impact of storage conditions on the stability of this compound, the following table summarizes the expected purity over a 90-day period under various temperature and humidity regimes. This data is representative and based on the known reactivity of acyl chlorides.
Table 1: Purity of this compound (%) Under Various Storage Conditions Over 90 Days
| Storage Condition | Day 0 | Day 30 | Day 60 | Day 90 |
| -20°C, <10% Relative Humidity (RH), Dark | 100 | 99.8 | 99.5 | 99.2 |
| 4°C, <30% Relative Humidity (RH), Dark | 100 | 98.5 | 97.0 | 95.5 |
| 25°C, 40% Relative Humidity (RH), Dark | 100 | 92.0 | 85.0 | 78.0 |
| 25°C, 60% Relative Humidity (RH), Dark | 100 | 85.0 | 72.0 | 60.0 |
| 40°C, 75% Relative Humidity (RH), Dark | 100 | 70.0 | 50.0 | 35.0 |
| 25°C, 40% Relative Humidity (RH), Light Exposure | 100 | 90.0 | 82.0 | 74.0 |
Key Observations:
-
Temperature: Lower temperatures significantly enhance the stability of this compound. Storage at -20°C provides the best protection against degradation.
-
Humidity: The presence of moisture is the most critical factor in the degradation of this compound. As relative humidity increases, the rate of hydrolysis accelerates dramatically.
-
Light: While temperature and humidity are the primary drivers of degradation, exposure to light can also contribute to a loss of purity, although to a lesser extent for this type of compound.
Experimental Protocols
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately quantifying the purity of this compound and detecting its degradation products.
Protocol: Stability-Indicating HPLC Method for this compound
1. Objective: To quantify the purity of this compound and monitor the formation of its primary degradant, eicosanoic acid, under various storage conditions.
2. Materials and Reagents:
-
This compound reference standard
-
Eicosanoic acid reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Anhydrous solvent for sample preparation (e.g., anhydrous acetonitrile or dichloromethane)
3. Chromatographic Conditions:
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% TFA |
| Mobile Phase B | Acetonitrile with 0.1% TFA |
| Gradient | 70% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, return to 70% B over 1 minute, and equilibrate for 4 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
4. Sample Preparation:
-
All sample manipulations should be performed in a dry environment (e.g., under a nitrogen atmosphere or in a glove box) to prevent hydrolysis.
-
Prepare a stock solution of this compound in an anhydrous solvent at a concentration of 1 mg/mL.
-
For the stability study, store aliquots of this compound under the specified conditions.
-
At each time point, dissolve the sample in the anhydrous solvent to the target concentration for HPLC analysis.
5. Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Identify and quantify the this compound peak and any degradation product peaks by comparing their retention times with those of the reference standards.
-
Calculate the purity of this compound as a percentage of the total peak area.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the stability study of this compound.
Degradation Pathway
The primary degradation pathway for this compound is hydrolysis, as depicted in the following diagram.
Recommendations for Storage and Handling
Based on the stability profile, the following are recommended for the storage and handling of this compound:
-
Optimal Storage: Store at -20°C or lower in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture and air.
-
Desiccation: Store in a desiccator containing a suitable drying agent to maintain a low-humidity environment.
-
Inert Atmosphere: For long-term storage, flushing the container with an inert gas before sealing is highly recommended.
-
Handling: When handling, work in a dry, inert atmosphere, such as a glove box, to prevent rapid degradation. Avoid using equipment and solvents that may contain residual water.
-
Aliquoting: For frequent use, it is advisable to aliquot the material into smaller, single-use containers to avoid repeated exposure of the bulk material to the atmosphere.
By adhering to these storage and handling protocols, the stability and purity of this compound can be maximized, ensuring its suitability for sensitive research and development applications.
References
A Comparative Guide to Titration Methods for Eicosanoyl Chloride Concentration Determination
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two effective titration methods for determining the concentration of eicosanoyl chloride: Indirect Argentometric Titration and Non-Aqueous Acid-Base Titration. The selection of an appropriate analytical method is crucial for quality control, reaction monitoring, and stoichiometry assessment in research, development, and manufacturing processes involving this long-chain acyl chloride. This document outlines the principles, detailed experimental protocols, and performance characteristics of each method to aid in selecting the most suitable technique for your specific application.
Method Comparison
The choice between indirect argentometric titration and non-aqueous acid-base titration will depend on factors such as the desired accuracy, the nature of the sample matrix, and the available laboratory equipment. A summary of their performance is presented below.
| Parameter | Indirect Argentometric Titration | Non-Aqueous Acid-Base Titration |
| Principle | Hydrolysis of this compound to release chloride ions, followed by precipitation titration with silver nitrate. | Direct titration of the acidic this compound (or the HCl produced upon hydrolysis) with a standardized base in a non-aqueous solvent. |
| Relative Accuracy | High | High |
| Precision (RSD) | Typically ≤ 1% | Typically ≤ 2% |
| Interferences | Other halide ions (bromide, iodide), substances that form precipitates with silver ions. | Other acidic or basic compounds in the sample, water. |
| Endpoint Detection | Colorimetric (Mohr's method) or Potentiometric. | Potentiometric or Colorimetric using a suitable indicator. |
| Advantages | Well-established and reliable for chloride determination. | Direct and can be faster if hydrolysis is slow. Suitable for samples not soluble in aqueous solutions. |
| Disadvantages | Requires a preliminary hydrolysis step. Potential for interferences from other halides. | Requires anhydrous solvents and reagents. Sensitive to atmospheric moisture and carbon dioxide. |
Experimental Protocols
Indirect Argentometric Titration (Mohr's Method)
This method involves a two-step process: hydrolysis of the this compound to eicosanoic acid and hydrochloric acid, followed by the titration of the liberated chloride ions with a standardized silver nitrate solution.
Experimental Workflow:
Caption: Workflow for Indirect Argentometric Titration.
Methodology:
-
Sample Preparation and Hydrolysis:
-
Accurately weigh approximately 1-2 g of the this compound sample into a 250 mL Erlenmeyer flask.
-
Add 50 mL of a 1:1 (v/v) mixture of ethanol and deionized water.
-
Connect a reflux condenser to the flask and heat the mixture to a gentle reflux for 30 minutes to ensure complete hydrolysis.
-
Allow the flask to cool to room temperature.
-
-
Titration:
-
Add 1 mL of 5% (w/v) potassium chromate indicator solution to the hydrolyzed sample. The solution should turn yellow.
-
Titrate with a standardized 0.1 M silver nitrate (AgNO₃) solution from a burette with constant swirling.
-
The endpoint is reached upon the first appearance of a permanent faint red-brown precipitate of silver chromate.
-
Record the volume of AgNO₃ solution used.
-
Perform a blank titration using the same procedure without the this compound sample and subtract the blank volume from the sample titration volume.
-
-
Calculation: The concentration of this compound can be calculated using the following formula: Concentration (M) = (V_AgNO3 * M_AgNO3) / V_sample Where:
-
V_AgNO3 is the volume of silver nitrate solution used in the titration (in L).
-
M_AgNO3 is the molarity of the silver nitrate solution.
-
V_sample is the volume of the this compound sample (if initially liquid) or calculated from the weight and density.
-
Non-Aqueous Acid-Base Titration
This method allows for the direct titration of the acidic acyl chloride in a non-aqueous environment, which can be advantageous for samples that are sensitive to water or for a more direct analysis.
Experimental Workflow:
Caption: Workflow for Non-Aqueous Acid-Base Titration.
Methodology:
-
Reagent and Sample Preparation:
-
Prepare a standardized 0.1 M solution of potassium hydroxide (KOH) in anhydrous isopropanol.
-
Use anhydrous acetone as the solvent.
-
Accurately weigh approximately 0.5-1 g of the this compound sample into a dry 150 mL beaker.
-
Dissolve the sample in 50 mL of anhydrous acetone.
-
-
Titration:
-
Immerse a pH electrode calibrated for non-aqueous titrations into the sample solution.
-
Titrate the sample with the standardized 0.1 M KOH in isopropanol solution, adding the titrant in small increments.
-
Record the pH reading after each addition of titrant.
-
The endpoint is the point of maximum inflection on the titration curve (a plot of pH versus the volume of titrant added). This can be determined from a first or second derivative plot.
-
-
Calculation: The concentration of this compound is calculated as follows: Concentration (% purity) = (V_KOH * M_KOH * MW_EC) / (W_sample * 10) Where:
-
V_KOH is the volume of KOH solution used at the endpoint (in mL).
-
M_KOH is the molarity of the KOH solution.
-
MW_EC is the molecular weight of this compound (331.0 g/mol ).
-
W_sample is the weight of the this compound sample (in g).
-
Conclusion
Both indirect argentometric titration and non-aqueous acid-base titration are viable methods for determining the concentration of this compound. The argentometric method is a classic and robust technique for chloride analysis but requires a preliminary hydrolysis step. The non-aqueous acid-base titration offers a more direct approach and is suitable for hydrophobic samples, though it demands careful handling of anhydrous reagents. The selection of the optimal method will be guided by the specific requirements of the analysis, including sample properties, potential interferences, and available instrumentation. For routine quality control where high accuracy is paramount, the well-established argentometric method may be preferred. For research applications requiring rapid analysis of moisture-sensitive samples, the non-aqueous approach presents a strong alternative.
Safety Operating Guide
Safe Disposal of Eicosanoyl Chloride: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper management and disposal of reactive chemical compounds like eicosanoyl chloride is a critical component of laboratory safety and operational integrity. This guide provides a detailed, step-by-step procedure for the safe handling and disposal of this compound, a corrosive and water-reactive compound. Adherence to these protocols is essential for mitigating risks and ensuring compliance with safety regulations.
This compound (C₂₀H₃₉ClO) is classified as a corrosive substance that causes severe skin burns and eye damage.[1] It is also known to cause skin, eye, and respiratory irritation.[2] Due to its reactivity with water, it requires careful handling to prevent the release of hazardous byproducts such as hydrogen chloride gas.[3]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all necessary personal protective equipment (PPE) is worn and that the work is conducted in a well-ventilated area, preferably within a chemical fume hood.
Personal Protective Equipment (PPE) Summary:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and fumes that can cause severe eye damage. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. | Prevents skin contact which can lead to severe burns. |
| Respiratory Protection | A NIOSH/MSHA approved respirator if exposure limits are exceeded or if irritation is experienced. | Protects against inhalation of irritating or toxic fumes. |
Step-by-Step Disposal Procedure
The primary objective for the disposal of this compound is to neutralize its reactivity in a controlled manner before it is collected for final disposal by a licensed hazardous waste management company.
Step 1: Neutralization of this compound
This procedure should be performed in a chemical fume hood.
-
Prepare a Neutralizing Solution: In a suitably large container, prepare a cold (ice bath) solution of a weak base, such as sodium bicarbonate or sodium carbonate, in a non-reactive solvent like acetone or THF.
-
Slow Addition: Slowly and cautiously add the this compound to the stirred neutralizing solution. The addition should be dropwise or in very small portions to control the exothermic reaction and the evolution of carbon dioxide gas.
-
Ensure Complete Reaction: Continue stirring the mixture for several hours after the addition is complete to ensure the full neutralization of the acyl chloride.
Step 2: Waste Collection and Labeling
-
Container Selection: Use a chemically compatible and properly sealed container for the neutralized waste. High-density polyethylene (HDPE) or other corrosive-resistant containers are suitable.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name of the contents (e.g., "Neutralized this compound solution"), and any other information required by your institution's environmental health and safety (EHS) department.
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your EHS guidelines.
Step 3: Storage and Final Disposal
-
Temporary Storage: Store the labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. Keep it away from incompatible materials, heat, and sources of ignition.
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed environmental waste management company. Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Spill Management
In the event of a spill, evacuate the area immediately. For small spills, absorb the material with an inert absorbent such as sand, silica gel, or a universal binder. Collect the absorbed material into a suitable container for disposal. Do not use water to clean up the spill as this compound reacts violently with it. For large spills, contact your institution's EHS department or emergency response team.
Workflow for this compound Disposal
Caption: Logical workflow for the safe disposal of this compound.
By following these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and your Safety Data Sheet (SDS) for the most accurate and detailed information.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
